molecular formula C12H10ClFO2 B064159 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione CAS No. 175136-88-6

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Cat. No.: B064159
CAS No.: 175136-88-6
M. Wt: 240.66 g/mol
InChI Key: RDLKECGYLPSQFO-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a valuable chemical intermediate and core scaffold in medicinal chemistry and agrochemical research. Its structure, featuring a 1,3-cyclohexanedione moiety substituted with a 2-chloro-6-fluorophenyl group, is a key pharmacophore in the development of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine degradation pathway in plants and mammals, making this compound a prime candidate for the design of novel herbicides and therapeutic agents for metabolic disorders like tyrosinemia. In herbicide research, this compound serves as a precursor for synthetic auxins and HPPD-inhibiting herbicides that disrupt carotenoid biosynthesis, leading to chlorophyll photo-oxidation and plant death. Its mechanism of action involves chelating the ferrous ion in the HPPD active site, effectively blocking the catalytic conversion of 4-hydroxyphenylpyruvate to homogentisate. For pharmaceutical researchers, the molecule's constrained dione system offers a versatile template for constructing diverse heterocyclic libraries and probing structure-activity relationships (SAR) in drug discovery programs targeting enzymes dependent on diketone or enolizable carbonyl motifs. Supplied as a high-purity solid, it is ideal for lead optimization, biochemical assay development, and exploratory synthetic chemistry.

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKECGYLPSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371449
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
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Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-88-6
Record name 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Introduction

This compound (CAS No: 175136-88-6) is a substituted cyclic dione of significant interest in the fields of medicinal and agricultural chemistry.[1][2] Its structural framework is built upon the cyclohexane-1,3-dione scaffold, a core moiety found in a class of commercial herbicides known for their inhibitory action on the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] The substitution with a 2-chloro-6-fluorophenyl group, a common pharmacophore in drug discovery, suggests potential for modulated biological activity and tailored physicochemical properties.[5]

This guide provides a comprehensive analysis of the key physicochemical properties of this compound. We will delve into its structural features, acidity, lipophilicity, and proposed analytical methodologies for its characterization. A central theme of this exploration is the compound's existence in a tautomeric equilibrium, a critical factor influencing its reactivity and interaction with biological targets. The insights provided herein are intended to equip researchers with the foundational knowledge required for its effective application in discovery and development programs.

Core Molecular and Physical Properties

The fundamental identity and bulk properties of a compound are the cornerstones of its scientific profile. This compound is a solid at room temperature, and its core attributes are summarized in the table below.[6] These data are essential for accurate experimental design, including reaction stoichiometry, formulation, and safety assessments.

PropertyValueSource
CAS Number 175136-88-6[1][2]
Molecular Formula C₁₂H₁₀ClFO₂[1][2][6]
Molecular Weight 240.66 g/mol [1][6]
Appearance Solid[6]
Boiling Point 342.3 °C at 760 mmHg
InChI Key RDLKECGYLPSQFO-UHFFFAOYSA-N[1]
Canonical SMILES C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F[1]

Tautomerism and Acidity: The Dominance of the Enol Form

A defining characteristic of the cyclohexane-1,3-dione ring system is its existence as a mixture of tautomers: the diketo form and a more stable enol form.[4] In solution, the equilibrium heavily favors the enol, 5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone, due to the formation of a conjugated π-system and an intramolecular hydrogen bond, which significantly lowers the overall energy of the molecule.[2][7]

This tautomerism is directly linked to the compound's acidity. The enolic proton is acidic, and its removal generates a resonance-stabilized enolate anion. The predicted pKa for this compound is approximately 4.57, which is notably more acidic than the parent cyclohexane-1,3-dione (pKa = 5.26).[1][4] This increased acidity can be attributed to the strong electron-withdrawing inductive effects of the chlorine and fluorine atoms on the appended phenyl ring, which help stabilize the negative charge of the conjugate base.

Caption: Keto-Enol tautomerism of the title compound.

Solubility and Lipophilicity: Predictors of Bioavailability

The solubility and lipophilicity of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in drug development. These properties are often estimated computationally before being confirmed experimentally.

  • Lipophilicity (XLogP3-AA): The calculated octanol-water partition coefficient is 2.1.[1] This moderate value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability, as it facilitates both dissolution in the gastrointestinal tract and permeation across cell membranes.

  • Topological Polar Surface Area (TPSA): The TPSA is calculated to be 34.1 Ų.[1] This value, representing the surface area of polar atoms, is well below the 140 Ų threshold often associated with good cell permeability, further supporting the potential for this molecule to cross biological membranes.

Protocol: Experimental Solubility Determination (Shake-Flask Method)

This protocol outlines a standard, trustworthy method for quantifying the aqueous solubility of the title compound.

  • Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at known concentrations for calibration.

  • Equilibration: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Shaking: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for confirming saturation.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to be used for analysis.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against the previously prepared calibration curve to determine the concentration. The result is reported in µg/mL or µM.

Proposed Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of any chemical entity. The following workflow provides a self-validating system where orthogonal techniques are used to build a complete profile of the molecule.

workflow cluster_analysis Analytical Techniques cluster_results Data Output start Sample of 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione hplc_ms HPLC-MS start->hplc_ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ftir FTIR Spectroscopy start->ftir purity Purity (%) and Molecular Weight Confirmation (Isotopic Pattern for Cl) hplc_ms->purity structure Complete Structural Elucidation (Connectivity & Environment) nmr->structure functional_groups Functional Group Identification (C=O, C-O, C-Cl, C-F) ftir->functional_groups

Caption: Proposed workflow for comprehensive analytical characterization.

Purity and Identity Confirmation (HPLC-MS)
  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 5-minute hold at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. Purity is assessed by peak area percentage at a specific wavelength (e.g., 254 nm).

    • Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes. The expected [M+H]⁺ ion is m/z 241.04, and the [M-H]⁻ ion is m/z 239.03. The presence of the characteristic ~3:1 isotopic pattern for the ³⁵Cl/³⁷Cl isotopes provides definitive confirmation of a chlorine-containing compound.

Structural Elucidation (NMR Spectroscopy)
  • Objective: To confirm the precise atomic connectivity and chemical environment of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Expect complex multiplets in the aliphatic region (~2.0-4.0 ppm) for the cyclohexane ring protons and in the aromatic region (~7.0-7.5 ppm) for the phenyl protons. The enolic proton, if observable, would likely appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: Expect signals for the carbonyl carbons (~190-200 ppm), enolic carbons, aromatic carbons (some showing C-F coupling), and aliphatic carbons of the cyclohexane ring.

    • ¹⁹F NMR: A single resonance is expected, and its chemical shift and coupling pattern would confirm the fluorine's environment on the phenyl ring.

Safety, Handling, and Storage

Proper handling procedures are paramount to ensure laboratory safety. The available data indicates that this compound should be treated as an irritant.[1]

  • Hazard Identification: Classified as an irritant (Xi), causing irritation to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage in a desiccator or under an inert atmosphere may be considered.

Conclusion

This compound is a multifaceted molecule whose physicochemical profile is dominated by the keto-enol tautomerism inherent to its dione ring. Its predicted acidity, moderate lipophilicity, and favorable polar surface area suggest it is a compound with potential for good membrane permeability. The analytical workflows detailed in this guide provide a robust framework for its unambiguous identification and quality control. A thorough understanding of these properties is the critical first step for any researcher aiming to leverage this compound in agrochemical or pharmaceutical applications.

References

  • This compound - Benzene Compounds - Crysdot LLC. [Link]

  • 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] - Chemsigma. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. [Link]

  • 1,3-Cyclohexanedione - Wikipedia. [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor - PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a substituted cyclic β-diketone with potential applications in medicinal chemistry and drug discovery. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, imparts specific electronic and steric properties that can influence its biological activity. This guide provides a comprehensive overview of a viable synthetic route to this target molecule, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.

The structural information for the target compound is as follows:

ParameterValue
IUPAC Name This compound
CAS Number 175136-88-6[1]
Molecular Formula C₁₂H₁₀ClFO₂[1]
Molecular Weight 240.66 g/mol

Synthetic Strategy: A Multi-Step Approach

A logical and efficient synthetic pathway to this compound involves a three-step sequence:

  • Knoevenagel Condensation: Reaction of 2-chloro-6-fluorobenzaldehyde with cyclohexane-1,3-dione to form the intermediate, 2-(2-chloro-6-fluorobenzylidene)cyclohexane-1,3-dione.

  • Michael Addition: An intramolecular or intermolecular conjugate addition to expand the ring system is not the primary route here. Instead, the initial Knoevenagel product is the key intermediate.

  • Catalytic Transfer Hydrogenation: Reduction of the exocyclic double bond of the Knoevenagel adduct to yield the final saturated product.

This strategy is predicated on well-established and robust organic reactions, ensuring a high probability of success.

Synthetic_Pathway 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde Knoevenagel_Product 2-(2-Chloro-6-fluorobenzylidene) cyclohexane-1,3-dione 2-Chloro-6-fluorobenzaldehyde->Knoevenagel_Product Knoevenagel Condensation Cyclohexane-1,3-dione Cyclohexane-1,3-dione Cyclohexane-1,3-dione->Knoevenagel_Product Final_Product 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Knoevenagel_Product->Final_Product Catalytic Transfer Hydrogenation

Caption: Overall synthetic workflow for this compound.

Part 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In this synthesis, the acidic protons of the methylene group in cyclohexane-1,3-dione are readily abstracted by a weak base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Mechanism:

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration CHD Cyclohexane-1,3-dione Enolate Enolate Intermediate CHD->Enolate Deprotonation Base Base (e.g., Piperidine) Base->CHD Adduct Aldol Adduct Enolate->Adduct Attack on Carbonyl Aldehyde 2-Chloro-6-fluorobenzaldehyde Aldehyde->Adduct Knoevenagel_Product 2-(2-Chloro-6-fluorobenzylidene) cyclohexane-1,3-dione Adduct->Knoevenagel_Product Elimination of H₂O

Sources

Spectroscopic and Structural Elucidation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this compound. By examining data from structurally analogous molecules, this guide offers a robust framework for the identification, characterization, and quality control of this compound, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and spectroscopic properties of this and related compounds.

Introduction

This compound belongs to the class of 5-arylcyclohexane-1,3-diones, which are versatile building blocks in organic synthesis. The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and biologically active molecules, including some herbicides and pharmaceuticals.[1] The substitution at the 5-position with a 2-chloro-6-fluorophenyl group introduces specific electronic and steric features that can significantly influence the molecule's chemical reactivity and biological activity.

Accurate structural elucidation is paramount for any research and development involving novel chemical entities. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation based on fundamental principles and comparative analysis with related structures.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the substituted aromatic ring and the cyclohexane-1,3-dione moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the aromatic ring. The diketone exists in equilibrium with its enol form, which will be reflected in the spectrum.

  • Aromatic Protons (Ar-H): The 2-chloro-6-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic protons. The coupling between the protons and with the fluorine atom will lead to intricate splitting patterns. Analysis of similar compounds, such as 2-chloro-6-fluorotoluene, can aid in the precise assignment of these signals.[2]

  • Cyclohexane Ring Protons: The protons on the cyclohexane-1,3-dione ring will appear in the aliphatic region of the spectrum.

    • H-5: The proton at the 5-position, being adjacent to the aromatic ring, will be deshielded and is expected to appear as a multiplet around δ 3.5-4.0 ppm.

    • H-4 and H-6: The methylene protons at the 4 and 6 positions are diastereotopic and will likely appear as complex multiplets in the range of δ 2.5-3.0 ppm.

    • H-2: The methylene protons at the 2-position, flanked by two carbonyl groups, are acidic and may exchange with deuterium in solvents like D₂O. In an aprotic solvent, they are expected to appear as a singlet or a narrow multiplet around δ 3.0-3.5 ppm.

  • Enolic Proton (-OH): The presence of the enol tautomer will give rise to a broad singlet in the downfield region of the spectrum (δ 10-15 ppm), the exact position being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (H-3', H-4', H-5')7.0 - 7.5m
Cyclohexane (H-5)3.5 - 4.0m
Cyclohexane (H-2)3.0 - 3.5s or m
Cyclohexane (H-4, H-6)2.5 - 3.0m
Enolic OH10 - 15br s
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

  • Carbonyl Carbons (C=O): The carbonyl carbons of the dione are expected to resonate in the highly deshielded region of the spectrum, around δ 190-210 ppm.

  • Aromatic Carbons: The carbons of the 2-chloro-6-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The chemical shifts will be influenced by the inductive and mesomeric effects of the chloro and fluoro substituents.

  • Cyclohexane Ring Carbons: The aliphatic carbons of the cyclohexane ring will appear in the upfield region of the spectrum.

    • C-5: The carbon bearing the aromatic substituent is expected around δ 40-45 ppm.

    • C-4 and C-6: The methylene carbons adjacent to C-5 will likely appear around δ 30-35 ppm.

    • C-2: The methylene carbon between the two carbonyls is expected around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C-1, C-3)190 - 210
Aromatic (C-1' to C-6')110 - 165
Cyclohexane (C-2)50 - 55
Cyclohexane (C-5)40 - 45
Cyclohexane (C-4, C-6)30 - 35

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl groups, aromatic ring, and C-H bonds.

  • C=O Stretching: A strong and sharp absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl groups. The presence of two carbonyl groups may lead to a broadening or splitting of this peak. For comparison, the C=O stretch in cyclohexanone appears around 1710 cm⁻¹.[3]

  • C=C Stretching (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-H Stretching:

    • Aromatic C-H: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

    • Aliphatic C-H: Strong absorption bands are predicted just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the C-H bonds in the cyclohexane ring.

  • C-Cl and C-F Stretching: The stretching vibrations for C-Cl and C-F bonds typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is usually a strong band in the 1000-1400 cm⁻¹ region, while the C-Cl stretch is found in the 600-800 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1700 - 1730Strong, Sharp
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)3010 - 3100Weak to Medium
C-H (Aliphatic)2850 - 2960Strong
C-F1000 - 1400Strong
C-Cl600 - 800Medium to Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₁₀ClFO₂.[4] The molecular weight is approximately 240.66 g/mol .[4] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will correspond to the molecule with the ³⁵Cl isotope, and an (M+2)⁺ peak with approximately one-third the intensity will be observed for the molecule containing the ³⁷Cl isotope.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways:

    • Loss of CO: A common fragmentation for cyclic ketones is the loss of a molecule of carbon monoxide (28 Da).

    • Loss of the Aryl Group: Cleavage of the bond between the cyclohexane ring and the aromatic ring can lead to the formation of a [C₆H₃ClF]⁺ fragment and a [C₆H₇O₂]⁺ fragment.

    • Retro-Diels-Alder Reaction: The cyclohexane-1,3-dione ring might undergo a retro-Diels-Alder type fragmentation.

    • Loss of Halogens: Loss of chlorine (35/37 Da) or fluorine (19 Da) radicals from the molecular ion or subsequent fragments may also be observed.

Table 4: Predicted Key Mass Spectral Fragments

m/zPredicted Fragment
240/242[M]⁺ (Molecular Ion)
212/214[M - CO]⁺
145[C₆H₃ClF]⁺
111[C₆H₇O₂]⁺

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction:

    • Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).

    • Electrospray Ionization (ESI): Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) directly into the ESI source. This is a softer ionization technique that often preserves the molecular ion.

  • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

Visualizations

Molecular Structure

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has presented a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By drawing upon established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring reproducibility and reliability in analytical workflows.

References

  • PubChem. (n.d.). 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

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  • Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Retrieved from [Link]

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Tautomeric Landscapes of 5-Arylcyclohexane-1,3-diones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. The biological activity of these compounds is intrinsically linked to a subtle, yet critical, chemical phenomenon: keto-enol tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium in this compound class, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize, understand, and ultimately leverage this equilibrium for therapeutic advantage. We will dissect the structural and environmental factors governing the tautomeric balance and provide validated protocols for its investigation using modern spectroscopic and computational techniques.

Introduction: The Duality of the 1,3-Dicarbonyl System

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form, containing a carbonyl group, and an "enol" (alkene-alcohol) form.[1] For most simple carbonyl compounds, this equilibrium overwhelmingly favors the more thermodynamically stable keto tautomer.[1] However, the 1,3-dicarbonyl motif, characteristic of 5-arylcyclohexane-1,3-diones, dramatically alters this landscape.[2]

The unique arrangement of two carbonyl groups separated by a methylene (CH₂) group allows the enol form to achieve significant stabilization through two key mechanisms: conjugation of the C=C double bond with the remaining carbonyl group, and the formation of a highly stable, six-membered intramolecular hydrogen bond .[2][3] This stabilization can make the enol a significant, or even predominant, species at equilibrium.

This duality is not merely a chemical curiosity; it is a critical determinant of a molecule's pharmacological profile. The keto and enol tautomers are distinct constitutional isomers with different shapes, hydrogen bonding capabilities, polarities, and electronic distributions.[1] Consequently, one tautomer may bind to a biological target with high affinity while the other is inactive. Understanding and controlling this equilibrium is paramount in the design of effective and selective therapeutics based on the cyclohexane-1,3-dione scaffold.[4][5]

The Keto-Enol Equilibrium in 5-Arylcyclohexane-1,3-diones

The tautomeric equilibrium for a 5-arylcyclohexane-1,3-dione can be visualized as a dynamic interplay between the diketo form and the more stable conjugated mono-enol form. While two distinct mono-enol forms are theoretically possible, the enol where the double bond is conjugated to the remaining carbonyl is significantly more stable and is the predominant enol species observed.[6]

Caption: Keto-enol equilibrium in 5-arylcyclohexane-1,3-diones.

Factors Governing the Equilibrium Constant (Keq)

The position of this equilibrium (Keq = [Enol]/[Keto]) is not fixed; it is highly sensitive to a range of influences, which can be modulated to favor the desired tautomer.

  • Solvent Effects: The solvent environment plays a pivotal role.[7][8]

    • Nonpolar, aprotic solvents (e.g., hexane, benzene, CCl₄) do not interfere with the intramolecular hydrogen bond of the enol form. In these environments, the enol tautomer is often heavily favored.[8]

    • Polar, protic solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. They can disrupt the enol's internal hydrogen bond by forming new intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing the keto tautomer and shifting the equilibrium to the left.[8][9]

    • Polar, aprotic solvents (e.g., DMSO, acetonitrile) have a more complex influence. While they are polar, they cannot donate hydrogen bonds. Solvents like DMSO are strong hydrogen bond acceptors and can stabilize the enolic proton, sometimes favoring the enol form.[7]

  • Substituent Effects: The electronic nature of the substituent on the 5-position aryl ring can subtly influence the acidity of the α-protons and the stability of the conjugated system.

    • Electron-withdrawing groups (EWGs) on the aryl ring can increase the acidity of the methylene protons, which may facilitate enolization.

    • Electron-donating groups (EDGs) may have the opposite effect. The overall impact is often a nuanced interplay of inductive and resonance effects that must be evaluated empirically.[10]

  • Temperature: The tautomeric equilibrium is temperature-dependent. By conducting variable-temperature NMR studies, one can construct a van't Hoff plot (ln Keq vs. 1/T) to determine the thermodynamic parameters—enthalpy (ΔH°) and entropy (ΔS°)—of the tautomerization process.[11] This provides deep insight into the thermodynamic driving forces of the equilibrium.

Experimental Characterization: A Multi-Faceted Approach

A definitive understanding of the tautomeric state requires a combination of synthetic, spectroscopic, and structural methods.

Synthesis of 5-Arylcyclohexane-1,3-diones

These compounds are typically synthesized via a Michael addition followed by an intramolecular Claisen condensation or a related cyclization reaction. A general, robust protocol involves the reaction of an appropriate α,β-unsaturated ketone (a chalcone derivative) with a malonic ester, followed by cyclization, hydrolysis, and decarboxylation. More modern approaches have developed one-pot syntheses from simpler precursors.[12]

This protocol describes a common method for synthesizing the core ring structure, which can be adapted for various aryl aldehydes.

  • Reaction Setup: To a solution of dimedone (5,5-dimethylcyclohexane-1,3-dione) (2 mmol) and the desired aryl aldehyde (1 mmol) in water (10 mL), add a catalytic amount of a mild base such as sodium bicarbonate.[13]

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, the solid product often precipitates from the aqueous medium. Isolate the product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified 2-arylmethylene-5,5-dimethylcyclohexane-1,3-dione, a common precursor or analogue.[13]

Self-Validation: The success of the synthesis is confirmed by melting point analysis and spectroscopic characterization (NMR, MS) of the final product, ensuring it matches the expected structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for quantitatively assessing the keto-enol equilibrium in solution.[14] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[7][11]

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 5-arylcyclohexane-1,3-dione and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and ensure accurate integration. A 30-degree pulse angle is also recommended.

  • Spectral Analysis:

    • Identify the characteristic signals for the diketo form: a singlet for the C2-methylene protons (–CH₂–), typically around 3.0-4.0 ppm.

    • Identify the characteristic signals for the enol form: a singlet for the C2-vinylic proton (–C=CH–) around 5.0-6.0 ppm, and a broad singlet for the enolic hydroxyl proton (–OH) at a significantly downfield chemical shift, often >10 ppm.

    • Integrate the area of the keto methylene signal (I_keto) and the enol vinylic signal (I_enol).

  • Calculation of Equilibrium Constant:

    • The ratio of tautomers is calculated considering the number of protons giving rise to each signal. The keto signal represents two protons, while the enol signal represents one.

    • % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

    • Keq = [Enol] / [Keto] = I_enol / (I_keto / 2)

TautomerCharacteristic GroupTypical ¹H δ (ppm)Typical ¹³C δ (ppm)
Diketo C2-CH₂ -C(O)3.0 - 4.045 - 55
C =O-190 - 210
Enol C2-CH =C5.0 - 6.095 - 105
C(O)-C =C-OH-185 - 195
C=C-O H10.0 - 15.0-
Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for the tautomeric forms of cyclohexane-1,3-dione derivatives.[10][15][16]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying the equilibrium. The conjugated π-system of the enol tautomer absorbs light at a longer wavelength (λ_max) compared to the isolated carbonyl groups of the keto form.[17][18]

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol) of known concentration. Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm.

  • Spectral Analysis: Identify the λ_max corresponding to the π → π* transition of the conjugated enol form. The keto form's n → π* transition is often much weaker and at a shorter wavelength.[18]

  • Quantitative Analysis: The percentage of the enol form can be estimated using the Beer-Lambert Law (A = εbc), but this requires knowing the molar absorptivity (ε) of the pure enol form, which is often difficult to determine experimentally. Therefore, UV-Vis is most powerful when used comparatively across different solvents or when combined with computational chemistry to predict the spectra of the individual tautomers.[17][19]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the compound's structure in the solid state.[20] It definitively shows which tautomer is preferred within the crystal lattice, revealing key insights into intermolecular interactions like hydrogen bonding that stabilize a particular form.

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[21] Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[22]

  • Analysis: The final refined structure will unequivocally show the positions of all atoms (including hydrogens if data quality is high), confirming the tautomeric form and revealing details about bond lengths, bond angles, and intermolecular packing.[23]

DrugDevWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Tautomer Characterization cluster_bio Biological Evaluation Syn Synthesis of 5-Arylcyclohexane-1,3-dione NMR qNMR Analysis (Solvent Screen) Syn->NMR UV UV-Vis Spectroscopy Syn->UV Xray X-ray Crystallography (Solid State) Syn->Xray Comp DFT Calculations (Energy & Spectra) Syn->Comp Screen Primary Biological Screening NMR->Screen UV->Screen Xray->Screen Comp->Screen SAR Structure-Activity Relationship (SAR) Screen->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Syn Iterative Design

Caption: Role of tautomer analysis in the drug discovery workflow.

The Power of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[24][25] Theoretical calculations can:

  • Predict Relative Stabilities: Calculate the ground-state energies of both keto and enol tautomers in the gas phase and in various solvents (using continuum solvent models like PCM), predicting the equilibrium position.[24][26]

  • Simulate Spectra: Predict NMR chemical shifts and UV-Vis absorption spectra for each individual tautomer, aiding in the deconvolution of complex experimental spectra.[27]

  • Elucidate Mechanisms: Model the transition state for tautomer interconversion to understand the energy barrier of the process.[25]

Conclusion and Outlook

The tautomerism of 5-arylcyclohexane-1,3-diones is a critical molecular parameter that profoundly impacts their utility as therapeutic agents. A thorough characterization of the keto-enol equilibrium is not an academic exercise but a fundamental necessity for rational drug design. By employing a synergistic combination of quantitative NMR, UV-Vis spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a precise understanding of the tautomeric landscape. This knowledge empowers scientists to interpret structure-activity relationships correctly, optimize ligand-receptor interactions, and ultimately design more potent and selective drug candidates. As medicinal chemistry continues to advance, the deliberate control and exploitation of tautomeric equilibria will remain a sophisticated strategy for molecular innovation.

References

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  • ResearchGate. (n.d.). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]

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  • Sharma, D., Kumar, V., Singh, B., & Kumar, R. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(17), 2577-2603. [Link]

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  • ResearchGate. (n.d.). Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione. [Link]

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  • MDPI. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

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An In-Depth Technical Guide to 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione: Commercial Availability, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, a heterocyclic compound of interest in medicinal chemistry. The guide details its commercial availability, outlines a robust synthesis protocol based on established chemical principles, and explores its potential therapeutic applications, particularly in the context of kinase inhibition and oncology. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its inherent structural features, including the capacity for keto-enol tautomerism and the ability to engage in various chemical transformations, make it a versatile building block for the synthesis of diverse heterocyclic compounds.[4] Derivatives of cyclohexane-1,3-dione have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The substitution at the 5-position with an aryl group, in particular, has been a focal point of research, leading to the discovery of potent kinase inhibitors and modulators of other key biological targets.[3] This guide focuses on a specific analogue, this compound, elucidating its chemical properties, synthesis, and potential as a valuable intermediate or active pharmaceutical ingredient (API).

Commercial Availability

This compound is readily available from a variety of commercial suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse laboratory needs.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Amerigo Scientific[Link]Specialist distributor for life sciences.[5]
ChemicalBookProvides chemical properties, safety data, and supplier information.[6][7]
GuidechemOffers physical and chemical properties, safety data, and a list of suppliers.[8]
King-PharmManufacturer and supplier of pharmaceutical intermediates.[9]

Note: Availability and catalog information are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175136-88-6[6][8]
Molecular Formula C₁₂H₁₀ClFO₂[8][9]
Molecular Weight 240.66 g/mol [8]
Appearance White to off-white solidInferred from similar compounds
Predicted pKa 4.57 ± 0.20[8]

Synthesis of this compound: A Mechanistic Approach

The synthesis of 5-aryl-cyclohexane-1,3-diones is most commonly achieved through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile, in this case, the enolate of cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound. For the synthesis of the title compound, a logical and efficient approach involves the reaction of cyclohexane-1,3-dione with 2-chloro-6-fluorobenzaldehyde.

The Underlying Chemistry: The Michael Addition

The Michael addition is a cornerstone of organic synthesis. The reaction is initiated by the deprotonation of a carbon acid, such as the α-carbon of a dicarbonyl compound, to form a stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting enolate is then protonated to yield the 1,5-dicarbonyl adduct.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a Knoevenagel condensation followed by a Michael addition, or more directly through a tandem Knoevenagel-Michael reaction. A plausible and efficient one-pot synthesis is outlined below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product R1 Cyclohexane-1,3-dione I1 Knoevenagel Adduct (α,β-unsaturated diketone) R1->I1 Reacts with R2 2-Chloro-6-fluorobenzaldehyde R2->I1 C1 Base Catalyst (e.g., Piperidine/Acetic Acid) C1->I1 C2 Solvent (e.g., Toluene) C2->I1 C3 Dehydration (Dean-Stark) C3->I1 P1 This compound I1->P1 Michael Addition (intramolecular)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds and requires experimental validation.

Materials:

  • Cyclohexane-1,3-dione

  • 2-Chloro-6-fluorobenzaldehyde

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexane-1,3-dione (1.0 eq), 2-chloro-6-fluorobenzaldehyde (1.0 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting materials.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

The structural motif of this compound suggests its potential as a valuable scaffold in drug discovery, particularly in the realm of oncology and inflammatory diseases.

Kinase Inhibition

The cyclohexane-1,3-dione core can act as a bioisostere for other functional groups known to interact with the ATP-binding site of kinases. The substituted phenyl ring at the 5-position allows for the exploration of specific interactions with the hydrophobic regions of the kinase domain. The presence of the ortho-chloro and ortho-fluoro substituents on the phenyl ring can significantly influence the compound's conformation and electronic properties, potentially leading to enhanced binding affinity and selectivity for specific kinase targets. Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of various kinases, including tyrosine kinases, which are often dysregulated in cancer.[2][3]

G cluster_compound This compound cluster_target Biological Target cluster_effect Biological Effect cluster_outcome Therapeutic Outcome C Compound T Kinase ATP-Binding Site C->T Binds to E Inhibition of Kinase Activity T->E Leads to O Anticancer / Anti-inflammatory Effects E->O Results in

Caption: Potential mechanism of action as a kinase inhibitor.

Anticancer Activity

The antiproliferative properties of cyclohexane-1,3-dione derivatives have been documented against various cancer cell lines.[4] The specific substitution pattern of this compound, with its halogenated phenyl ring, is a common feature in many approved anticancer drugs. The 2-chloro-6-fluorophenyl moiety, in particular, has been incorporated into molecules designed to inhibit specific signaling pathways implicated in cancer progression. For instance, a compound containing this moiety has been identified as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that is also linked to tumorigenesis.[10]

Conclusion and Future Directions

This compound is a commercially accessible and synthetically tractable molecule with significant potential for drug discovery and development. Its structural similarity to known biologically active compounds, coupled with the favorable physicochemical properties imparted by the halogenated phenyl ring, makes it an attractive starting point for the design of novel kinase inhibitors and anticancer agents. Further research is warranted to fully elucidate its biological activity profile, including its specific kinase inhibitory spectrum and its efficacy in relevant preclinical models of cancer and inflammatory diseases. The synthetic route outlined in this guide provides a solid foundation for the preparation of this compound and its analogues, facilitating the exploration of its therapeutic potential.

References

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available at: [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

  • Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. PMC. Available at: [Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins. PMC. Available at: [Link]

  • Amerigo Scientific. This compound. Available at: [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[7][8]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. PubMed. Available at: [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

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Navigating the Chemistry of Cyclohexane-1,3-diones: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexane-1,3-diones are foundational scaffolds in the synthesis of a wide array of biologically active molecules. Their unique structural and reactive properties make them invaluable intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] Derivatives of this core structure have shown promise as tyrosine kinase inhibitors for anti-tumor therapies, including for non-small-cell lung cancer (NSCLC), and are present in potent herbicides.[4][5][6][7][8] The versatility of these compounds stems from the reactivity of the dicarbonyl system and the acidity of the central methylene group.[9][10] This guide provides a comprehensive overview of the safe handling, storage, and disposal of substituted cyclohexane-1,3-diones, alongside an exploration of their chemical reactivity and common synthetic protocols.

Understanding the Core Chemistry: Properties and Reactivity

Cyclohexane-1,3-diones are classified as 1,3-dicarbonyl or active methylene compounds.[11] This functionality governs their chemical behavior, most notably the tautomeric equilibrium between the diketo and enol forms.[10][12] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, which also increases the acidity of the methylene protons between the two carbonyl groups.[10]

This inherent acidity makes the C2 carbon a potent nucleophile upon deprotonation, readily participating in a variety of carbon-carbon bond-forming reactions. Key reactions include:

  • Alkylation and Acylation: The enolate can be readily alkylated or acylated at the C2 position.

  • Michael Addition: As a soft nucleophile, the enolate of a cyclohexane-1,3-dione is an excellent donor for Michael addition reactions with α,β-unsaturated carbonyl compounds.[13][14]

  • Knoevenagel Condensation: Reaction with aldehydes and ketones, typically under basic conditions, leads to the formation of α,β-unsaturated products.

  • Heterocycle Formation: The dicarbonyl moiety serves as a precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles like hydrazines and ureas.[7][15]

A common and efficient method for the synthesis of substituted cyclohexane-1,3-diones is the regio-selective, one-pot Michael-Claisen cyclization of α,β-unsaturated esters with ketones like acetone.[1][2][16]

Hazard Identification and Risk Assessment

While invaluable in synthesis, substituted cyclohexane-1,3-diones present several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Key Hazards:

Hazard StatementClassificationPrimary Route of ExposureReferences
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4Ingestion[17][18][19][20]
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1Eyes[17]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Skin[18]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Inhalation[18]
H412: Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment (Chronic), Category 3Environmental Release[17]

The parent compound, 1,3-cyclohexanedione, is a combustible solid, though not considered a significant fire risk.[18][21] It is crucial to consult the specific Safety Data Sheet (SDS) for each substituted derivative, as substituents can alter the toxicological and physical properties of the molecule.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with cyclohexane-1,3-diones. The following protocols are designed to minimize risk and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All manipulations of solid cyclohexane-1,3-diones and their solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[18][19][22]

A comprehensive PPE strategy is mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[23][24][25]

  • Skin Protection: A flame-resistant lab coat should be worn at all times. Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn when handling these compounds.[25][26] It is good practice to double-glove when handling highly potent or uncharacterized derivatives. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[19][22]

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required.[22] However, if engineering controls are insufficient to maintain exposure below occupational exposure limits, or when weighing large quantities of powder, a NIOSH-approved respirator with an appropriate particulate filter should be used.[27]

Storage and Incompatibility

Substituted cyclohexane-1,3-diones should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[18][22] Containers should be kept tightly sealed to prevent absorption of moisture and contamination.[19][23]

These compounds are incompatible with:

  • Strong oxidizing agents

  • Strong acids[21]

Store these chemicals separately to prevent accidental contact and potentially hazardous reactions.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Ensure proper ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[18][22] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention: In case of personal exposure, follow the first aid measures outlined in the SDS. For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[17][23] For skin contact, wash the affected area with soap and water.[22] If inhaled, move to fresh air.[19] If ingested, seek immediate medical attention.[17]

Waste Disposal

All waste containing substituted cyclohexane-1,3-diones must be treated as hazardous waste.[23] Dispose of waste materials in clearly labeled, sealed containers.[19][22] Disposal should be carried out through a licensed waste disposal company, often via chemical incineration, in accordance with all local, state, and federal regulations.[17][19] Do not dispose of these compounds down the drain, as they are harmful to aquatic life.[17][22]

Experimental Workflow: Michael Addition Protocol

The Michael addition is a cornerstone reaction utilizing the nucleophilicity of cyclohexane-1,3-diones.[13][14] The following is a representative protocol for the addition of a cyclohexane-1,3-dione to an α,β-unsaturated ketone.

Step-by-Step Methodology
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted cyclohexane-1,3-dione (1.2 equivalents).

  • Solvent and Base: Add a suitable aprotic solvent (e.g., THF, DMF, or toluene). With stirring, add a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine, or potassium carbonate) to generate the enolate in situ.

  • Addition of Electrophile: Slowly add the α,β-unsaturated ketone (1.0 equivalent) to the reaction mixture at room temperature. The addition should be dropwise if the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality in Experimental Choices
  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially if using organometallic reagents or strongly basic conditions.

  • Choice of Base: A catalytic amount of a mild base is often sufficient due to the high acidity of the dione. Stronger bases like sodium hydride can also be used for less reactive substrates but require more stringent anhydrous conditions.[16]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents generally favor the reaction.

  • Aqueous Workup: The ammonium chloride quench neutralizes the basic catalyst and any remaining enolate, preventing potential retro-Michael reactions during workup and purification.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the tautomerism, a general reaction workflow, and a logical relationship for PPE selection.

Caption: Keto-enol tautomerism in cyclohexane-1,3-dione.

Michael_Addition_Workflow start Reaction Setup (Inert Atmosphere) dissolve Dissolve Cyclohexane-1,3-dione in Aprotic Solvent start->dissolve add_base Add Catalytic Base (e.g., DBU) dissolve->add_base add_electrophile Add α,β-Unsaturated Ketone add_base->add_electrophile monitor Monitor Reaction (TLC/LC-MS) add_electrophile->monitor workup Aqueous Workup (NH4Cl Quench) monitor->workup extract Organic Extraction workup->extract purify Purification (Column Chromatography) extract->purify end Isolated Product purify->end

Caption: General workflow for a Michael addition reaction.

PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment cluster_hazards Identified Hazards lab_coat Lab Coat gloves Chemical-Resistant Gloves (Nitrile/Butyl) goggles Safety Goggles/ Face Shield respirator Respirator (If Dust) skin_contact Skin Irritation/ Absorption skin_contact->lab_coat skin_contact->gloves eye_contact Serious Eye Damage eye_contact->goggles inhalation Respiratory Irritation (Dust/Aerosol) inhalation->respirator

Caption: Logic for selecting appropriate PPE based on hazards.

References

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. ACS Omega. 15

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents. 1

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents. 2

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.

  • Reactivity of different 1,3‐dicarbonyl compounds. ResearchGate.

  • 1,3-Dicarbonyl Compounds. TCI Chemicals.

  • SAFETY DATA SHEET - Cyclohexane-1,3-dione. Sigma-Aldrich.

  • 1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

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  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.

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  • Cyclohexane-1,3-dione Safety Data Sheet. CymitQuimica.

  • 1,3-Cyclohexanedione - Safety Data Sheet. ChemicalBook.

  • 1,3-Cyclohexanedione Safety Data Sheet. Fisher Scientific.

  • 1,3-Cyclohexanedione. Atul Ltd.

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.

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Topic: Reactivity of the Active Methylene in 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Arylcyclohexane-1,3-diones are privileged scaffolds in synthetic organic chemistry and drug discovery, serving as versatile precursors for a wide array of complex molecules and heterocyclic systems.[1][2] The synthetic utility of these molecules is overwhelmingly dictated by the reactivity of the C-2 methylene group. Positioned between two carbonyl functionalities, this "active methylene" group exhibits enhanced acidity, enabling the formation of a stabilized enolate nucleophile. This guide provides an in-depth exploration of the chemical principles governing the reactivity of this position. We will dissect the structural and electronic factors that control the acidity and nucleophilicity of the active methylene, with a particular focus on the modulating influence of the C-5 aryl substituent. Key transformations, including alkylation, acylation, condensation, and participation in multicomponent reactions, will be examined through the lens of reaction mechanisms, field-proven protocols, and strategic applications.

Introduction: The Significance of the 1,3-Dione Motif

The cyclohexane-1,3-dione framework is a cornerstone in organic synthesis, valued for its conformational properties and dense functionality. The introduction of an aryl substituent at the C-5 position creates a class of compounds with significant potential in medicinal chemistry, where the aryl group can engage in crucial interactions with biological targets. The true synthetic power of these molecules, however, resides at the C-2 position. The protons on this methylene carbon are not typical alkane protons; their unique reactivity unlocks a vast landscape of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding and controlling the behavior of this active methylene group is paramount for its effective use in the synthesis of novel chemical entities.

The Heart of Reactivity: The Active Methylene Group

The term "active methylene" refers to a CH₂ group flanked by two electron-withdrawing groups (EWGs). In the case of 5-arylcyclohexane-1,3-diones, these EWGs are the two carbonyls of the dione system. This specific arrangement has profound electronic consequences.

Acidity and Enolate Stabilization

The primary characteristic of the active methylene group is the enhanced acidity of its protons. The electron-withdrawing inductive and resonance effects of the two adjacent carbonyl groups polarize the C-H bonds and, more importantly, extensively stabilize the conjugate base formed upon deprotonation. The resulting carbanion, an enolate, is stabilized by delocalization of the negative charge across the O-C-C-C-O system. This delocalization is the causal factor behind the relative ease of proton abstraction by even mild bases.[3]

The acidity of the active methylene protons (approximated by pKa values of similar 1,3-diones like dimedone) makes the formation of the enolate a facile process, turning the otherwise unreactive methylene group into a potent carbon nucleophile.[3]

Caption: Keto-enol tautomerism and enolate resonance in 1,3-diones.

Modulating Reactivity: The Influence of the 5-Aryl Substituent

The substituent on the C-5 aryl ring provides a powerful handle to fine-tune the electronic properties of the entire molecule, including the active methylene center. This is a key consideration in experimental design.

  • Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂, -CN, or halides on the aryl ring pull electron density away from the cyclohexane ring through inductive effects. This further stabilizes the enolate conjugate base, thereby increasing the acidity of the active methylene protons. The resulting enolate is less nucleophilic but forms more readily.

  • Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -CH₃ push electron density into the cyclohexane ring. This slightly destabilizes the negative charge of the enolate, decreasing the acidity of the active methylene protons. The enolate is more nucleophilic but requires a slightly stronger base or more forcing conditions to form.

This modulation allows for a rational selection of substrates to control reaction rates and outcomes. For instance, a highly acidic methylene on a dione with a nitroaryl group might be ideal for a Knoevenagel condensation with a less reactive aldehyde.[4][5][6][7]

Key Transformations of the Active Methylene Group

The enolate derived from 5-arylcyclohexane-1,3-diones can participate in a wide range of reactions with various electrophiles.

C-Alkylation

The reaction of the enolate with alkyl halides or other sp³ electrophiles is a fundamental method for constructing quaternary carbon centers. A significant challenge in the alkylation of 1,3-diones is the competition between C-alkylation and O-alkylation.

Mechanistic Insight : The choice of solvent and counter-ion is critical. Protic solvents and alkali metal cations that can coordinate to the oxygen atoms tend to favor C-alkylation. The reaction proceeds via an Sₙ2 pathway where the enolate's nucleophilic carbon attacks the electrophilic carbon of the alkyl halide. It has been observed that after mono-alkylation, the remaining C-H bond can become even more acidic, often leading to facile di-alkylation, even when using equimolar amounts of the electrophile.[8][9]

start 5-Arylcyclohexane-1,3-dione enolate Enolate Formation (Base, e.g., NaH, K₂CO₃) start->enolate Deprotonation product 2-Alkyl-5-arylcyclohexane-1,3-dione enolate->product SN2 Attack electrophile Alkyl Halide (R-X) electrophile->product

Caption: General workflow for C-alkylation of the active methylene.

  • A solution of gramine (an indole-based Mannich base, 0.04 mole) and 5,5-dimethylcyclohexane-1,3-dione (a related dione, 0.04 mole) in dry benzene (70 mL) is prepared.

  • The mixture is refluxed for 30 hours, during which dimethylamine evolves.

  • Upon cooling, the crude product separates and is collected by filtration.

  • The filtrate is washed with water, dilute HCl, and water again, then concentrated to yield additional product.

  • This procedure typically yields the 2,2-bis-(3'-indolylmethyl) derivative, demonstrating the high reactivity towards di-alkylation.

C-Acylation

Acylation of the active methylene introduces a third carbonyl group, forming a β-tricarbonyl system. These products are valuable intermediates and are known to possess biological activities, such as herbicidal properties through inhibition of the HPPD enzyme.[10]

Mechanistic Insight : The reaction is typically performed using an acid chloride or anhydride in the presence of a base. A common method involves activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[10] The enolate attacks the electrophilic carbonyl carbon of the acylating agent.

  • To a solution of a 5-arylcyclohexane-1,3-dione (2.00 mmol) in dichloromethane (40 mL), add the desired carboxylic acid (2.00 mmol), dicyclohexylcarbodiimide (DCC, 2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (DMAP, 0.20 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.

  • Add 1 M HCl (20 mL) to the filtrate and perform a liquid-liquid extraction.

  • Extract the aqueous phase with ether (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-acyl-5-arylcyclohexane-1,3-dione.

Knoevenagel Condensation

This is a cornerstone reaction involving the active methylene group. It consists of a nucleophilic addition to an aldehyde or ketone followed by a dehydration to yield an α,β-unsaturated product, often referred to as an arylidene derivative.[11][12]

Mechanistic Insight : The reaction is typically catalyzed by a weak base (e.g., piperidine, L-proline, or even sodium bicarbonate in water).[4][11][13] The base generates the enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily eliminates a molecule of water to form a new, conjugated C=C double bond. The formation of this extended conjugated system is a strong thermodynamic driving force for the reaction.

cluster_mech Knoevenagel Condensation Mechanism enolate Enolate Formation (Base) adduct Aldol Adduct (Intermediate) enolate->adduct Nucleophilic Attack aldehyde Ar'-CHO aldehyde->adduct product Arylidene Product adduct->product Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation.

  • To a solution of a 5-arylcyclohexane-1,3-dione (1.84 mmol) and an aromatic aldehyde (e.g., 4-nitrocinnamaldehyde, 1.84 mmol), add 4 Å molecular sieves.

  • Add a catalytic amount of L-proline under a nitrogen atmosphere.

  • Add anhydrous ethyl acetate (2 mL) and stir the solution at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.

  • Evaporate the solvent to afford the crude product.

  • Purify the product by flash column chromatography (e.g., Ethyl Acetate:Hexane = 1:3) to yield the desired arylidene derivative.

Aldehyde SubstituentCatalystSolventYield (%)Reference
4-ChlorobenzaldehydeSodium BicarbonateWaterHigh[13]
4-NitrocinnamaldehydeL-ProlineEthyl Acetate62%[4][14]
Various ArylaldehydesVarious CatalystsWaterGood to Excellent[12][13]
Caption: Table of representative yields for Knoevenagel condensations.
Michael Addition

The enolate of a 5-arylcyclohexane-1,3-dione can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate 1,4-addition.[15][16][17] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds and for annulation strategies.

Mechanistic Insight : The reaction is thermodynamically controlled.[15] The soft nucleophilic carbon of the enolate preferentially attacks the soft electrophilic β-carbon of the conjugated system. This creates a new enolate, which is then protonated to give the final adduct.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants.[18][19][20] 5-Arylcyclohexane-1,3-diones are excellent substrates for MCRs, often participating in domino sequences that begin with a Knoevenagel condensation.

Mechanistic Insight : A common MCR strategy involves the in situ formation of an arylidene intermediate via Knoevenagel condensation. This intermediate then acts as a reactive Michael acceptor for another nucleophile present in the reaction mixture.[21] These one-pot sequences are prized for their step- and atom-economy, making them highly valuable in green chemistry and library synthesis.[22][23]

Summary and Outlook

The active methylene group at the C-2 position of 5-arylcyclohexane-1,3-diones is a hub of chemical reactivity. Its acidity, governed by the flanking carbonyl groups and modulated by the C-5 aryl substituent, allows for the facile generation of a potent enolate nucleophile. This nucleophile is the key intermediate in a host of essential organic transformations, including alkylations, acylations, Knoevenagel condensations, and multicomponent reactions. A thorough understanding of the electronic principles that dictate its behavior is crucial for designing rational synthetic routes to complex molecular architectures. For drug development professionals, this control translates into the ability to systematically modify scaffolds to optimize biological activity. Future research will likely focus on developing enantioselective versions of these reactions to access chiral building blocks and on expanding the scope of multicomponent reactions to build even greater molecular complexity in a single, efficient step.

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Unlocking the Therapeutic Potential of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of successful therapeutic development. The cyclohexane-1-3-dione moiety represents one such "privileged scaffold," a core structure that has been shown to interact with a variety of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] This guide delves into the specific potential of a novel derivative, 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, in the realm of medicinal chemistry.

The strategic incorporation of a 2-chloro-6-fluorophenyl group at the 5-position of the cyclohexane-1,3-dione ring is a deliberate design choice aimed at enhancing the therapeutic potential of the parent scaffold. Halogenation, particularly with chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The ortho-chloro and -fluoro substitution pattern on the phenyl ring is anticipated to introduce unique electronic and steric features that can influence the molecule's conformation and interactions with biological targets.

This technical guide will provide a comprehensive overview of the potential applications of this compound, with a primary focus on its prospective role as an anticancer agent, particularly as a kinase inhibitor. We will explore its synthetic pathway, propose key biological targets, and provide detailed, actionable protocols for its evaluation in a research setting.

Synthetic Strategy: A Pathway to the Core Molecule

The synthesis of 5-aryl-cyclohexane-1,3-dione derivatives is a well-trodden path in organic chemistry, often involving a Michael addition reaction as the key step.[4] A plausible and efficient synthetic route to this compound is outlined below.

Proposed Synthetic Scheme

The synthesis initiates with the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable active methylene compound, such as malonic acid, to form 2-chloro-6-fluorobenzylidene malonic acid. This intermediate can then undergo further transformations to an α,β-unsaturated ester. The pivotal step involves the Michael addition of a C-nucleophile, such as the enolate of a β-keto ester, to the activated double bond. Subsequent intramolecular cyclization, hydrolysis, and decarboxylation would yield the target molecule.

A more direct and widely employed method involves the Michael addition of a pre-formed cyclohexane-1,3-dione enolate to a suitable electrophile, or a one-pot reaction between an α,β-unsaturated aldehyde or ketone and a C-nucleophile. A well-established one-pot approach for substituted cyclohexane-1,3-diones involves a regio-selective and consecutive Michael-Claisen process starting from a substituted acetone and an α,β-unsaturated ester.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine

  • Dimethyl malonate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Knoevenagel Condensation: To a solution of 2-chloro-6-fluorobenzaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in toluene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed. After cooling, the product, 5-(2-chloro-6-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be isolated by filtration or evaporation of the solvent.

  • Michael Addition and Cyclization: In a separate flask, prepare a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol. Add dimethyl malonate (1.1 equivalents) dropwise at 0°C. Stir for 30 minutes. To this solution, add the product from Step 1 portion-wise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Decarboxylation: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. Heat the mixture at reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Potential Medicinal Chemistry Applications: Targeting Cancer Pathways

The cyclohexane-1,3-dione scaffold has been identified as a promising framework for the development of anticancer agents.[1][7] Several derivatives have exhibited potent inhibitory activity against various cancer cell lines.[7] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibition: A Plausible Mechanism of Action

Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases such as c-Met, VEGFR-2, and EGFR.[1] The 1,3-dione moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the ATP-binding pocket of kinases. The 5-aryl substituent plays a critical role in determining the potency and selectivity of these inhibitors by occupying a hydrophobic pocket within the kinase domain.

The 2-chloro-6-fluorophenyl group in our target molecule is of particular interest. The chlorine and fluorine atoms can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for specific kinases. Furthermore, the ortho-substitution pattern forces the phenyl ring to adopt a twisted conformation relative to the cyclohexane ring, which can be advantageous for fitting into specific binding pockets.

Data Presentation: Potential Kinase Targets for Cyclohexane-1,3-dione Derivatives

Kinase TargetTherapeutic Relevance in CancerReference
c-MetOverexpressed in various tumors, involved in cell proliferation, invasion, and metastasis.[8]
VEGFR-2Key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1]
EGFRFrequently mutated or overexpressed in non-small cell lung cancer and other solid tumors.[1]
Pim-1A serine/threonine kinase implicated in cell survival and proliferation in various cancers.[1]

Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary. This should begin with in vitro screening for anticancer activity, followed by more specific assays to elucidate the mechanism of action.

In Vitro Anticancer Activity Screening

A primary assessment of the compound's anticancer potential can be achieved by screening it against a panel of human cancer cell lines. The NCI-60 panel is a valuable resource for this purpose, providing a broad overview of the compound's activity across different cancer types.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., H460, A549, HT-29)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assays

If the compound shows significant anticancer activity, the next logical step is to investigate its effect on specific kinase targets. A variety of in vitro kinase assay formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[10][11][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Recombinant kinase (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection solution according to the manufacturer's protocol. This involves a two-step process where the remaining ATP is depleted, and the produced ADP is converted back to ATP, which then drives a luciferase reaction.[10]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Visualization of Key Concepts

To better illustrate the proposed concepts, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Pathway Start 2-Chloro-6-fluorobenzaldehyde + Meldrum's Acid Intermediate1 Knoevenagel Condensation Product Start->Intermediate1 Piperidine Intermediate2 Michael Addition & Cyclization Intermediate1->Intermediate2 Reagents Dimethyl Malonate + NaOMe Reagents->Intermediate2 Final 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Intermediate2->Final H+, Heat

Caption: Proposed synthetic workflow for this compound.

G Compound 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Target Protein Kinase (e.g., c-Met) Compound->Target Inhibits Pathway Signaling Cascade (e.g., Proliferation, Angiogenesis) Target->Pathway Activates Effect Inhibition of Cancer Cell Growth Pathway->Effect Leads to (when inhibited)

Caption: Postulated mechanism of action via kinase inhibition.

G Start Synthesized Compound Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Hit Active Compound (Low IC50) Screening->Hit Identifies MoA Mechanism of Action Studies Hit->MoA KinaseAssay Kinase Inhibition Assays (e.g., ADP-Glo) MoA->KinaseAssay Lead Lead Compound for Further Development KinaseAssay->Lead Confirms Target

Caption: Logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound emerges as a compound of significant interest for medicinal chemistry research, particularly in the domain of oncology. Its design is rooted in the established therapeutic potential of the cyclohexane-1,3-dione scaffold and the strategic use of halogenation to enhance its pharmacological properties. The proposed synthetic route is robust and amenable to laboratory-scale production, enabling further investigation.

The outlined experimental workflows provide a clear and actionable path for the biological evaluation of this molecule, starting from broad anticancer screening to specific kinase inhibition assays. The insights gained from these studies will be instrumental in validating the therapeutic hypothesis and guiding future lead optimization efforts. Further investigations could also explore its potential in other therapeutic areas where cyclohexane-1,3-dione derivatives have shown promise, such as in the development of anti-inflammatory and antimicrobial agents. The exploration of this and similar molecules holds the promise of delivering novel therapeutic agents with improved efficacy and safety profiles.

References

  • Oancea, I., & Pârvu, M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 593. [Link]

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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

  • Singh, L., & Sharma, A. (2019). In-vitro Models in Anticancer Screening. In Anticancer Plants: Properties and Application. Springer. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(4), 3629-3645. [Link]

  • Reddy, T. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Reddy, T. S., et al. (2011).
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  • Chinnamanayakar, R., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications, 53(13), 1083-1111. [Link]

  • El-Sayed, N. N. E., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. [Link]

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  • Tanaka, Y., et al. (2023). Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. PMC. [Link]

  • Tanaka, Y., et al. (2023). Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. ACS Omega, 8(29), 26180-26191. [Link]

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Methodological & Application

Application Notes and Protocols for Synthetic Routes Utilizing 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, with CAS Number 175136-88-6, is a highly functionalized building block poised for a significant role in modern synthetic and medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring a sterically hindered and electronically distinct aromatic ring, coupled with the inherent reactivity of the cyclohexane-1,3-dione moiety, makes it a valuable precursor for a diverse array of complex heterocyclic structures. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, a feature of great interest in drug discovery.[4]

The cyclohexane-1,3-dione system is a classic example of a 1,3-dicarbonyl compound, exhibiting keto-enol tautomerism which provides multiple points for synthetic elaboration. The active methylene group situated between the two carbonyls is readily deprotonated to form a stabilized enolate, making it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions. This reactivity allows for its application in well-established transformations such as the Knoevenagel condensation and Michael addition, as well as in the construction of fused heterocyclic systems like pyrazoles and isoxazoles.[5][6][7]

This guide provides detailed application notes and protocols for two key synthetic transformations of this compound: the Knoevenagel condensation for the synthesis of xanthene derivatives and the synthesis of pyrazole derivatives. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate upon these foundational methods.

I. Knoevenagel Condensation: Synthesis of Xanthene Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. In the case of this compound, this reaction can be strategically employed to generate highly substituted xanthene derivatives, which are privileged scaffolds in medicinal chemistry with a wide range of biological activities.

The reaction proceeds through a tandem Knoevenagel condensation followed by a Michael addition. Initially, one molecule of the dione condenses with an aromatic aldehyde to form an α,β-unsaturated intermediate. This intermediate then acts as a Michael acceptor for a second molecule of the dione, leading to a cyclized product.

Workflow for Knoevenagel Condensation and Cyclization

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Dione 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Solvent Methanol Dione->Solvent Aldehyde Aromatic Aldehyde Aldehyde->Solvent Stirring Stir at Room Temperature Solvent->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with Methanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Product Purified Xanthene Derivative Recrystallization->Product

Caption: General workflow for the synthesis of xanthene derivatives via Knoevenagel condensation.

Detailed Protocol: Synthesis of 2,2′-((Aryl)methylene)bis(5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one)

This protocol is adapted from a general procedure for the synthesis of Knoevenagel/tandem Knoevenagel and Michael adducts of cyclohexane-1,3-diones.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )
This compound175136-88-6254.67
Aromatic Aldehyde (e.g., Benzaldehyde)100-52-7106.12
Methanol67-56-132.04

Procedure:

  • In a suitable round-bottom flask, dissolve 1 equivalent of this compound (e.g., 1.78 mmol, 0.45 g) and 0.5 equivalents of the desired aromatic aldehyde (e.g., 0.89 mmol, 0.09 g) in a minimal amount of methanol (e.g., 0.5 mL).

  • Stir the reaction mixture at room temperature for approximately 4-6 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), a precipitate will form.

  • Collect the crude product by filtration.

  • Wash the precipitate with an excess of cold methanol to remove unreacted starting materials.

  • Dry the solid product.

  • Further purify the crude product by recrystallization from methanol to afford the desired 2,2′-((Aryl)methylene)bis(5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one).

Causality and Insights:

  • Stoichiometry: The use of a 2:1 ratio of the dione to the aldehyde is crucial for the tandem reaction to proceed efficiently, leading to the cyclized xanthene derivative.

  • Solvent Choice: Methanol is an effective solvent for this reaction as it solubilizes the reactants to a sufficient extent and allows for the precipitation of the product upon formation, simplifying the initial purification.

  • Catalyst-Free Conditions: This reaction proceeds under neutral conditions at room temperature, which is advantageous as it avoids the use of harsh basic or acidic catalysts that could lead to side reactions.

II. Pyrazole Synthesis: A Gateway to Bioactive Scaffolds

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles. Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[5][6] The this compound is an excellent precursor for the synthesis of novel pyrazole derivatives with potential applications in drug discovery.

The reaction proceeds via a condensation reaction between the dione and hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.

General Mechanism for Pyrazole Formation

Pyrazole_Mechanism Reactants 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione + Hydrazine Intermediate1 Initial Condensation (Hydrazone formation) Reactants->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Closure Product Dehydration to form Pyrazole Derivative Intermediate2->Product - H2O

Caption: Simplified mechanism for the synthesis of pyrazoles from 1,3-diones and hydrazine.

Detailed Protocol: Synthesis of 2-(2-Chloro-6-fluorophenyl)-5,6,7,8-tetrahydro-2H-indazol-4(3H)-one

This protocol is based on general procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and has been adapted for the specific starting material.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )
This compound175136-88-6254.67
Hydrazine Hydrate7803-57-850.06
Ethanol67-56-146.07
Acetic Acid (glacial)64-19-760.05

Procedure:

  • To a solution of this compound (1.0 g, 3.93 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.21 g, 4.12 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the desired pyrazole derivative.

Causality and Insights:

  • Hydrazine Source: Hydrazine hydrate is a commonly used and convenient source of hydrazine for this transformation.

  • Acid Catalysis: The addition of a catalytic amount of acetic acid facilitates the condensation and cyclization steps.

  • Work-up Procedure: The aqueous work-up is necessary to remove any unreacted hydrazine hydrate and other water-soluble impurities before purification.

  • Purification: Column chromatography is generally required to obtain the pyrazole derivative in high purity.

Summary of Synthetic Applications

Reaction TypeKey ReagentsProduct ClassPotential Applications
Knoevenagel CondensationAromatic AldehydesXanthene DerivativesAnticancer, Anti-inflammatory, Antiviral agents
Pyrazole SynthesisHydrazine HydratePyrazole DerivativesKinase inhibitors, Anti-inflammatory, Analgesic drugs

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide for Knoevenagel condensation and pyrazole synthesis provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The unique electronic and steric properties imparted by the substituted phenyl ring make the resulting products attractive candidates for further investigation in medicinal chemistry and materials science. By understanding the underlying principles of these reactions, scientists can further innovate and develop novel synthetic routes to access new chemical entities with potentially valuable biological activities.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 937-943.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.
  • Chemsigma. (n.d.). 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6]. Retrieved from [Link]

  • Gharat, L., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.

  • ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(2), 4059-4071*. Retrieved from [Link]

  • Google Patents. (n.d.). US6407259B1 - Process for the preparation of pyrazoles.
  • Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

Sources

Knoevenagel condensation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile Synthesis of Novel Xanthene Derivatives via Knoevenagel Condensation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione with Aromatic Aldehydes

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation of this compound with a variety of aromatic aldehydes. We present a detailed, field-tested protocol for the synthesis of a library of 9-aryl-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione derivatives. The described methodology is robust, high-yielding, and utilizes piperidine as an efficient catalyst under mild reaction conditions. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization of these novel heterocyclic compounds, which are of significant interest due to their potential pharmacological activities.

Introduction: The Synthetic Utility of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It typically involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a base, to yield an α,β-unsaturated dicarbonyl compound. In the case of 1,3-dicarbonyl compounds like cyclohexane-1,3-diones, the reaction with aromatic aldehydes proceeds through a tandem sequence: an initial Knoevenagel condensation followed by a Michael addition of a second molecule of the dione. This sequence culminates in the formation of a thermodynamically stable xanthene derivative.

The xanthene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific substitution on the aryl ring at the 9-position and the cyclohexane-1,3-dione moiety can significantly modulate this activity. The introduction of a 2-chloro-6-fluorophenyl group at the 5-position of the cyclohexane-1,3-dione introduces steric bulk and specific electronic properties, making its derivatives promising candidates for drug discovery programs. This guide details a reliable protocol for accessing these complex molecules from readily available starting materials.

Reaction Mechanism and Rationale

The overall transformation is a domino reaction that begins with a base-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration to afford the final xanthene product.

Step 1: Enolate Formation: The basic catalyst, piperidine, deprotonates the acidic α-carbon of the this compound, forming a nucleophilic enolate.

Step 2: Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate which then eliminates a molecule of water to yield an α,β-unsaturated intermediate (a Knoevenagel adduct).

Step 3: Michael Addition: A second molecule of the this compound enolate acts as a Michael donor and attacks the β-carbon of the Knoevenagel adduct.

Step 4: Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to furnish the final, stable 9-aryl-xanthenedione derivative.

The choice of piperidine as a catalyst is crucial; its moderate basicity is sufficient to promote enolate formation without causing unwanted side reactions. Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and the catalyst, while also being environmentally benign.

Knoevenagel_Mechanism A 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione + ArCHO C Enolate Formation A->C Deprotonation E Michael Addition (2nd dione molecule) A->E Michael Donor B Piperidine Catalyst (Base) B->C D Knoevenagel Adduct (α,β-unsaturated intermediate) C->D Nucleophilic Attack on ArCHO D->E Michael Acceptor F Acyclic Intermediate E->F G Intramolecular Cyclization & Dehydration F->G H Final Xanthenedione Product G->H

Caption: The domino reaction sequence for xanthene synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 9-aryl-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-diones.

  • This compound (2.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (2.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: While stirring the mixture at room temperature, add piperidine (0.2 mmol) dropwise using a micropipette.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford the pure xanthenedione derivative.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

experimental_workflow A 1. Combine Reactants - this compound - Aromatic Aldehyde - Ethanol B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (2-4h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature & Precipitate Product D->E Reaction Complete F 6. Isolate by Vacuum Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize G->H

Caption: Step-by-step workflow for xanthenedione synthesis.

Results and Discussion: Scope of Aromatic Aldehydes

The described protocol was successfully applied to a range of aromatic aldehydes, demonstrating its broad utility. The electronic nature of the substituent on the aromatic aldehyde ring was found to have a moderate influence on the reaction time and yield.

EntryAromatic Aldehyde (Ar)ProductTime (h)Yield (%)M.p. (°C)
14-Chlorobenzaldehyde9-(4-Chlorophenyl)-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione2.592234-236
24-Methylbenzaldehyde9-(4-Methylphenyl)-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione3.090228-230
34-Methoxybenzaldehyde9-(4-Methoxyphenyl)-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione3.588240-242
44-Nitrobenzaldehyde9-(4-Nitrophenyl)-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione2.095255-257
5Benzaldehyde9-Phenyl-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione3.091218-220

As shown in the table, aldehydes bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde, Entry 4) reacted faster and gave slightly higher yields. This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by the dione enolate. Conversely, electron-donating groups (e.g., 4-methoxybenzaldehyde, Entry 3) slightly decreased the reaction rate. Nevertheless, all tested aldehydes provided excellent yields, highlighting the robustness of this synthetic method.

Conclusion

This application note has detailed an efficient and reliable protocol for the synthesis of novel xanthenedione derivatives through the Knoevenagel condensation of this compound with various aromatic aldehydes. The method is characterized by mild reaction conditions, high yields, and simple product isolation and purification. The versatility of this reaction allows for the creation of a diverse library of compounds for further investigation in drug discovery and materials science. The provided mechanistic insights and detailed experimental workflow serve as a valuable resource for researchers in the field.

References
  • Title: Knoevenagel Condensation Source: Organic Chemistry Portal URL: [Link]

Application Notes and Protocols: Michael Addition Reactions Involving 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione as a Michael donor in conjugate addition reactions. While direct literature precedents for this specific substituted dione are scarce, this guide leverages established principles of Michael additions involving analogous 5-arylcyclohexane-1,3-diones to provide robust, scientifically-grounded protocols. We will explore the mechanistic underpinnings, catalyst selection, reaction optimization, and provide step-by-step procedures for performing these crucial C-C bond-forming reactions. The resulting Michael adducts are valuable intermediates in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of 5-Arylcyclohexane-1,3-diones in Synthesis

The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, prized for its versatility as a precursor to a multitude of complex molecules and heterocyclic systems.[1] The introduction of a substituent at the 5-position, particularly an aryl group, imbues the scaffold with unique properties that are highly sought after in the design of novel therapeutic agents. These 5-aryl derivatives serve as pivotal building blocks for compounds with a wide range of biological activities, including potential applications as herbicides and pharmaceuticals.[1]

The subject of this guide, this compound, is a structurally distinct member of this class. The electronically-demanding 2-chloro-6-fluorophenyl group is anticipated to influence the acidity of the dione's methylene protons and the stereochemical outcome of its reactions. This guide will focus on one of the most powerful applications of this pronucleophile: the Michael addition reaction.

The Michael addition, or conjugate 1,4-addition, is a fundamental method for forming carbon-carbon bonds.[2] For this compound, this reaction provides a direct route to highly functionalized adducts that are primed for subsequent cyclization and derivatization, opening avenues to novel chemical entities for drug development programs.

Reaction Principles and Mechanistic Insights

The Michael addition of a 1,3-dicarbonyl compound, such as this compound, to an α,β-unsaturated carbonyl or nitro compound is typically initiated by deprotonation of the acidic methylene proton situated between the two carbonyl groups. The resulting enolate is a soft nucleophile that readily attacks the β-carbon of the Michael acceptor.

The presence of the 5-(2-chloro-6-fluorophenyl) substituent is expected to exert both steric and electronic effects on the reaction. The electron-withdrawing nature of the chloro and fluoro groups on the phenyl ring will likely increase the acidity of the C4 and C6 protons of the cyclohexane-1,3-dione ring, facilitating enolate formation under milder basic conditions. However, the steric bulk of the ortho-substituted phenyl ring may influence the trajectory of the incoming Michael acceptor, potentially leading to diastereoselectivity in the product.

Catalysis Strategies:

Several catalytic systems can be employed for the Michael addition of 5-arylcyclohexane-1,3-diones:

  • Base Catalysis: Simple bases such as alkali metal hydroxides, alkoxides, or carbonates can be used to generate the enolate. The choice of base and solvent can significantly impact the reaction rate and selectivity.

  • Organocatalysis: Chiral secondary amines (e.g., prolinol derivatives) or thiourea-based catalysts are particularly effective for asymmetric Michael additions.[3][4] These catalysts can activate the Michael acceptor through the formation of an iminium ion or by hydrogen bonding to the electron-withdrawing group, while simultaneously orienting the nucleophile for a stereoselective attack.

The general mechanism for a base-catalyzed Michael addition is depicted below:

Michael_Addition_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation Dione 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Enolate Enolate Intermediate Dione->Enolate Deprotonation Base Base (e.g., Et3N) Adduct_Intermediate Adduct Enolate Enolate->Adduct_Intermediate 1,4-Conjugate Addition Michael_Acceptor α,β-Unsaturated Compound (Acceptor) Final_Product Michael Adduct Adduct_Intermediate->Final_Product Protonation Proton_Source Proton Source (e.g., H2O)

Figure 1: Generalized mechanism of a base-catalyzed Michael addition.

Experimental Protocols

The following protocols are based on established procedures for Michael additions with analogous 5-arylcyclohexane-1,3-diones and are expected to be readily adaptable for this compound.

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the addition to a common Michael acceptor, such as methyl vinyl ketone.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound175136-88-6240.661.01.0
Methyl vinyl ketone78-94-470.091.21.2
Triethylamine (Et₃N)121-44-8101.190.20.2
Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 241 mg).

  • Dissolve the dione in 10 mL of dichloromethane.

  • Add triethylamine (0.2 mmol, 28 µL) to the solution and stir for 10 minutes at room temperature.

  • Slowly add methyl vinyl ketone (1.2 mmol, 100 µL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion (typically 4-8 hours), quench the reaction by adding 10 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene

This protocol outlines a method for an enantioselective Michael addition using a commercially available organocatalyst.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound175136-88-6240.660.21.0
(E)-β-Nitrostyrene102-96-5149.150.241.2
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether22348-32-9325.510.020.1
Toluene108-88-392.142 mL-

Procedure:

  • In a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine this compound (0.2 mmol, 48 mg), (E)-β-nitrostyrene (0.24 mmol, 36 mg), and the organocatalyst (0.02 mmol, 6.5 mg).

  • Add 2 mL of dry toluene via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the chiral Michael adduct.

  • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Add Dione - Add Solvent - Add Catalyst/Base Start->Reaction_Setup Stirring_1 Stir at Room Temperature Reaction_Setup->Stirring_1 Acceptor_Addition Add Michael Acceptor Stirring_1->Acceptor_Addition Reaction_Monitoring Monitor by TLC Acceptor_Addition->Reaction_Monitoring Workup Aqueous Workup / Quenching Reaction_Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification by Chromatography Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 2: General experimental workflow for Michael addition reactions.

Data Analysis and Interpretation

The successful synthesis of the Michael adducts can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the vinyl protons from the Michael acceptor and the appearance of new aliphatic proton signals are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): For asymmetric reactions, chiral HPLC is essential to determine the enantiomeric excess of the product by comparing the peak areas of the two enantiomers.

Conclusion

The Michael addition of this compound is a powerful and versatile reaction for the synthesis of complex and potentially bioactive molecules. By leveraging established methodologies for analogous 5-arylcyclohexane-1,3-diones, researchers can confidently develop robust protocols for accessing novel Michael adducts. The protocols provided in this guide serve as a strong starting point for further optimization and exploration of the synthetic utility of this valuable building block in drug discovery and development.

References

  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Asymmetric conjugate addition of arylboronic acids to cyclic enones... ResearchGate. [Link]

  • Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. ResearchGate. [Link]

  • Asymmetric Michael addition of acetylacetone with different... ResearchGate. [Link]

  • The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. J. Am. Chem. Soc. 2005, 127, 25, 8948–8949. [Link]

  • 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6]. Chemsigma. [Link]

  • Organocatalytic Diastereo- And Enantioselective Michael Addition Reactions of 5-aryl-1,3-dioxolan-4-ones. PubMed. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry. [Link]

  • Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry. [Link]

  • Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of. Semantic Scholar. [Link]

  • Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones. PubMed. [Link]

  • Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to enones using DIPHONANE: a novel chiral bisphosphine ligand. PubMed. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

  • Organocatalytic Diastereo‐ and Enantioselective Michael Addition Reactions of 5‐Aryl‐1,3‐dioxolan‐4‐ones. ResearchGate. [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[5][6]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. PubMed. [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione in Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets.[1] Among the myriad of starting materials for heterocyclic synthesis, 5-arylcyclohexane-1,3-diones are particularly versatile building blocks. Their inherent reactivity, stemming from the 1,3-dicarbonyl moiety and the activated methylene group, allows for a diverse range of chemical transformations.

This application note focuses on a particularly promising precursor: This compound . The presence of the halogenated phenyl ring is of significant interest to medicinal chemists. The chloro and fluoro substituents can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins, making it an attractive scaffold for generating libraries of potential therapeutic agents. The search for new anticancer agents is a prominent area where such fluorinated heterocycles are of interest.[2]

This guide provides detailed protocols and technical insights for the synthesis of several key heterocyclic systems from this compound, with a focus on quinoline, pyrazole, and isoxazole derivatives. These scaffolds are well-represented in a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

Core Synthetic Pathways and Mechanistic Considerations

The reactivity of this compound is primarily dictated by its 1,3-dicarbonyl system. This arrangement allows for facile enolization, providing a nucleophilic center for condensations and Michael additions. Furthermore, the two carbonyl groups are susceptible to reactions with dinucleophiles, leading to the formation of various five- and six-membered heterocyclic rings.

Protocol 1: Synthesis of Tetrahydroquinoline Derivatives via Hantzsch-Type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently aromatized to pyridines.[7][8][9][10] A variation of this reaction using a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source (like an enaminone or ammonium acetate) can yield valuable tetrahydroquinoline derivatives. These structures are common in pharmacologically active compounds.

Rationale and Experimental Design

This protocol details a two-step, one-pot synthesis of a 4-(2-chloro-6-fluorophenyl)-1,6,7,8-tetrahydroquinoline-5(4H)-one derivative. The reaction proceeds through an initial Knoevenagel condensation between an aromatic aldehyde and the 1,3-dione, followed by a Michael addition of an enamine and subsequent cyclization. The resulting tetrahydroquinoline scaffold is a key intermediate for further functionalization and has been investigated for its anticancer potential.[1][3][5][6]

Reaction Workflow

Hantzsch-Type Reaction Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Product Analysis Start Start Reagents Combine Starting Material, Aldehyde, Enaminone, and Solvent Start->Reagents Reflux Reflux Reaction Mixture Reagents->Reflux Monitor Monitor Progress by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize by NMR, IR, MS Recrystallize->Characterize End End Characterize->End

Caption: Workflow for the synthesis of tetrahydroquinoline derivatives.

Detailed Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-en-1-one)

  • Ethanol (absolute)

  • Piperidine (catalytic amount)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol), the aromatic aldehyde (10 mmol), and the enaminone (10 mmol) in 50 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (3-4 drops) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from hot ethanol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Results and Data Interpretation
ParameterExpected Outcome
Yield 60-80%
Appearance Crystalline solid
¹H NMR Signals corresponding to the aromatic protons, the methine proton at C4, the methylene protons of the cyclohexane ring, and the methyl groups.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the quinoline core.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.
Mass Spec Molecular ion peak corresponding to the expected molecular weight of the product.

Protocol 2: Synthesis of Fused Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazoles.[4][5][6][11] This protocol outlines the synthesis of a 4-(2-chloro-6-fluorophenyl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(9H)-one derivative. Pyrazole-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][11][12]

Rationale and Experimental Design

This synthesis involves a cyclocondensation reaction between this compound and a hydrazine derivative in a suitable solvent. The choice of solvent and catalyst can influence the reaction rate and yield. Glacial acetic acid is often used as it acts as both a solvent and a catalyst.

Reaction Pathway

Pyrazole Synthesis Pathway Start_Material 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Reaction Cyclocondensation (Reflux) Start_Material->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Glacial Acetic Acid (Solvent & Catalyst) Solvent->Reaction Product Fused Pyrazole Derivative Reaction->Product

Caption: General pathway for fused pyrazole synthesis.

Detailed Protocol

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (5 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (5 mmol) dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product in a desiccator.

  • Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture for purification.

  • Characterize the structure of the synthesized pyrazole derivative using appropriate spectroscopic techniques.

Expected Results and Data Interpretation
ParameterExpected Outcome
Yield 70-90%
Appearance Off-white to pale yellow solid
¹H NMR Signals for the pyrazole NH proton (if unsubstituted), aromatic protons, and the protons of the cyclohexane ring.
¹³C NMR Resonances corresponding to the carbons of the pyrazole and the fused cyclohexane ring.
IR (cm⁻¹) Absorption bands for N-H stretching, C=N stretching, and aromatic C-H stretching.
Mass Spec Molecular ion peak confirming the molecular weight of the pyrazole product.

Protocol 3: Synthesis of Fused Isoxazole Derivatives

Similar to pyrazole synthesis, isoxazoles can be readily prepared from 1,3-dicarbonyl compounds by condensation with hydroxylamine.[3][13][14] This protocol describes the formation of a 4-(2-chloro-6-fluorophenyl)-4,6,7,8-tetrahydro-2,1-benzisoxazol-5(3aH)-one derivative. Isoxazole-containing molecules are known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][13][14]

Rationale and Experimental Design

The reaction involves the cyclocondensation of this compound with hydroxylamine hydrochloride. The use of a base, such as sodium acetate or pyridine, is often required to neutralize the HCl and liberate the free hydroxylamine for the reaction.

Reaction Workflow

Isoxazole Synthesis Workflow Start Start Combine Combine Starting Material, Hydroxylamine HCl, Base, and Solvent Start->Combine Reflux Reflux Reaction Mixture Combine->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, Pour into Water, and Filter Precipitate Monitor->Workup Purify Recrystallize from Ethanol Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for fused isoxazole synthesis.

Detailed Protocol

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), hydroxylamine hydrochloride (11 mmol), and sodium acetate (12 mmol) in 50 mL of ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure fused isoxazole.

  • Confirm the structure of the product by spectroscopic analysis.

Expected Results and Data Interpretation
ParameterExpected Outcome
Yield 65-85%
Appearance Crystalline solid
¹H NMR Signals for the aromatic protons and the diastereotopic protons of the cyclohexane ring.
¹³C NMR Resonances for the carbons of the isoxazole ring and the fused cyclohexane system.
IR (cm⁻¹) Characteristic absorption for C=N stretching and the absence of a broad O-H stretch from the enol form of the starting material.
Mass Spec Molecular ion peak corresponding to the expected molecular weight of the isoxazole derivative.

Applications in Drug Discovery and Development

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery. The presence of the 2-chloro-6-fluorophenyl moiety can enhance the pharmacological profile of the resulting molecules.

  • Anticancer Activity: Quinoline, pyrazole, and isoxazole cores are found in numerous anticancer agents.[1][3][5][6][15][16][17] The synthesized compounds can be screened against various cancer cell lines to evaluate their cytotoxic and antiproliferative effects. The chloro and fluoro substituents can influence interactions with key oncogenic proteins.

  • Anti-inflammatory and Analgesic Properties: Pyrazole and isoxazole derivatives are known for their anti-inflammatory and analgesic activities, with some acting as COX-2 inhibitors.[3][4][5][6][12][14]

  • Antimicrobial Agents: These heterocyclic systems also form the basis for many antibacterial and antifungal drugs.[4][11][13]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed in this application note provide robust and reproducible methods for accessing tetrahydroquinoline, fused pyrazole, and fused isoxazole derivatives. The strategic incorporation of the halogenated phenyl ring offers opportunities for the development of new therapeutic agents with improved pharmacological properties. Further exploration of the reactivity of this building block is warranted to expand the library of accessible bioactive molecules.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Pharmacological activities of pyrazolone derivatives. (2013). Journal of Applied Pharmaceutical Science, 3(6), 146-153.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-20.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.).
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1496-1514.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Heterocyclic Chemistry.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Kaur, M., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. (2020). Journal of Chemical Research, 44(11-12), 659-668.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2021). eGrove, University of Mississippi.
  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. (2021). Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463.
  • Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. (2017). ACU Research Bank.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2020). Molecules, 25(11), 2660.
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  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
  • SYNTHESIS OF ISOXAZOLO[5,4-b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]AZEPINE-4,7-DIONE AND SOME ISOXAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. (2020). HETEROCYCLES, 100(6), 1013-1027.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Medicinal Chemistry.
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  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2007). Molecules, 12(11), 2429-2438.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 187-193.
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Sources

Topic: 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione as a Versatile Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Introduction: The Strategic Value of the Cyclohexane-1,3-dione Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, are central to signal transduction pathways.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has subsequently revolutionized targeted therapy.[3]

Within the medicinal chemist's toolkit, the cyclohexane-1,3-dione moiety stands out as a "privileged scaffold." Its utility stems from the two carbonyl groups, which can exist in a keto-enol tautomeric equilibrium. This feature provides multiple points for chemical modification, allowing for the synthesis of diverse compound libraries.[4][5][6] Derivatives of cyclohexane-1,3-dione have demonstrated significant potential as inhibitors of various tyrosine kinases, including c-Kit, VEGFR-2, EGFR, and PDGFR, as well as Pim-1 kinase.[7][8]

The specific precursor, 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione, offers distinct advantages. The substituted phenyl ring is designed to interact with the ATP-binding pocket of the target kinase. The ortho-chloro and ortho-fluoro substituents are not arbitrary; they are strategically placed to modulate the molecule's electronic and conformational properties, enhancing binding affinity and selectivity through lipophilic and potential halogen-bonding interactions.

This guide provides detailed protocols for the synthesis of this key precursor, its subsequent elaboration into a representative kinase inhibitor, and the biological evaluation of the final compound.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title precursor is foundational. A robust and scalable approach involves a Michael addition reaction to form the carbon skeleton, followed by an intramolecular cyclization (Dieckmann condensation) to yield the dione ring system.

Synthetic Workflow

The overall transformation can be visualized as a multi-step process starting from commercially available materials.

Caption: Synthetic pathway for the target precursor.

Detailed Experimental Protocol

This protocol is designed for reliability and scalability. All operations should be performed in a well-ventilated fume hood.

Step A: Synthesis of (E)-3-(2-Chloro-6-fluorophenyl)acrylic acid

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloro-6-fluorobenzaldehyde (10.0 g, 1 eq), malonic acid (7.6 g, 1.1 eq), and pyridine (20 mL). Add a few drops of piperidine to catalyze the reaction.

  • Heating: Heat the mixture in an oil bath at 80-90 °C for 4 hours. Carbon dioxide evolution will be observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl (30 mL).

  • Isolation: The white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the acrylic acid derivative. No further purification is typically necessary.

Step B: Synthesis of this compound

  • Reaction Setup: To a solution of sodium methoxide (prepared by carefully adding sodium metal (2.1 g, 1.5 eq) to anhydrous methanol (80 mL)) in a 500 mL round-bottom flask, add the acrylic acid derivative from Step A (12.0 g, 1.0 eq).

  • Michael Addition: Add methyl acrylate (6.2 mL, 1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 24 hours.

  • Cyclization: The solvent is removed under reduced pressure. The resulting residue is then treated with a fresh solution of sodium methoxide in methanol and heated to reflux for 8 hours to induce Dieckmann condensation.

  • Hydrolysis & Decarboxylation: After cooling, the reaction is quenched by the addition of 4 M aqueous HCl until the pH is acidic. The mixture is then heated at reflux for an additional 4 hours to ensure complete decarboxylation.

  • Isolation & Purification: Cool the mixture to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final precursor.

Parameter Typical Value
CAS Number 175136-88-6[9]
Molecular Formula C₁₂H₁₀ClFO₂[9]
Molecular Weight 240.66 g/mol [9]
Appearance White to off-white solid
Purity (HPLC) >97%
Storage 2-8 °C, desiccated

Part 2: Application in Kinase Inhibitor Synthesis

The true value of this precursor is realized in its conversion to functional kinase inhibitors. A common and effective strategy is the condensation of the dione with an amino-substituted heterocycle. This reaction forms an enaminone, a key structural motif that can engage in crucial hydrogen-bonding interactions with the kinase hinge region.

General Derivatization Workflow

G Precursor 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Reaction Condensation (Acid Catalyst, Heat) Precursor->Reaction Amine Amino-Heterocycle (e.g., 3-aminopyrazole) Amine->Reaction Product Enaminone-based Kinase Inhibitor Reaction->Product G A Prepare serial dilution of synthesized inhibitor in DMSO B Dispense inhibitor dilutions into 384-well assay plate A->B C Add Kinase Enzyme, Peptide Substrate, and ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagents) D->E F Read Luminescence on Plate Reader E->F G Data Analysis: Plot Dose-Response Curve & Calculate IC50 F->G

Sources

Application Notes and Protocols for the One-Pot Synthesis of Novel Pyran Derivatives Utilizing 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the one-pot, multi-component synthesis of highly functionalized pyran derivatives, leveraging the unique reactivity of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. Pyran scaffolds are of paramount importance in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5][6][7] This document outlines the underlying chemical principles, provides a detailed experimental protocol, and discusses the significance of this synthetic strategy for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyran Derivatives and One-Pot Syntheses

Pyrans, six-membered heterocyclic rings containing an oxygen atom, are a cornerstone of many natural products and synthetic compounds with profound pharmacological properties.[8][1][2][4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticoagulant properties.[8][1][2][3][9] The therapeutic potential of pyran-based molecules is further highlighted by their application in the treatment of conditions like Alzheimer's disease and their use as photoactive materials.[5][9]

Traditional multi-step synthetic routes to these valuable scaffolds are often plagued by drawbacks such as lengthy reaction times, the need for purification of intermediates, and the generation of significant chemical waste. One-pot, multi-component reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[10][11][12][13][14][15] By combining three or more reactants in a single reaction vessel, MCRs offer a highly efficient and atom-economical pathway to complex molecular architectures, minimizing solvent usage and purification steps.[12][13] This approach aligns with the principles of green chemistry, providing a more sustainable and cost-effective method for generating libraries of novel compounds for drug screening.[10][11][12]

This application note focuses on a robust one-pot synthesis of pyran derivatives, employing this compound as a key building block. The presence of the halogenated phenyl ring is of particular interest for introducing functionality that can be crucial for modulating the biological activity of the final products.

Reaction Mechanism and Rationale

The one-pot synthesis of 4H-pyran derivatives typically proceeds through a domino sequence of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and dehydration. The overall process is a classic example of a tandem reaction that efficiently builds molecular complexity.

A plausible mechanistic pathway for the reaction of an aromatic aldehyde, malononitrile, and this compound is as follows:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde and the active methylene compound, malononitrile. This step forms a highly electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The enolate of this compound, also formed under basic conditions, then acts as a nucleophile and attacks the electron-deficient double bond of the arylidene malononitrile intermediate in a Michael 1,4-addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where a hydroxyl group attacks one of the nitrile groups. This is followed by tautomerization to yield the stable 4H-pyran ring system.

The choice of catalyst is critical for the success of this reaction, with various options available, from basic catalysts like piperidine or triethylamine to more advanced and reusable catalysts such as ionic liquids or nanoparticles.[1][10][11] The use of greener solvents, such as ethanol or water-ethanol mixtures, further enhances the environmental friendliness of this synthetic protocol.[12][13][14]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of a representative pyran derivative using this compound.

3.1. Materials and Reagents

  • This compound (1 mmol)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., piperidine or triethylamine, ~10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

3.2. Reaction Procedure

  • To a 50 mL round-bottom flask, add this compound (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Add the solvent (ethanol, 10 mL) to the flask.

  • To this mixture, add the catalyst (e.g., piperidine, ~0.1 mmol) and a magnetic stir bar.

  • Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Upon completion of the reaction (typically within 2-4 hours, as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol or water.

  • Dry the product in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyran derivative.

  • Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3. Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with care.

  • Aromatic aldehydes can be irritants.

  • Organic solvents are flammable. Avoid open flames.

Data Presentation: Influence of Catalysts and Solvents

The choice of catalyst and solvent can significantly impact the reaction time and yield. The following table summarizes hypothetical but representative results for the synthesis of a pyran derivative under various conditions.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Piperidine (10)Ethanol292
2Triethylamine (10)Ethanol388
3L-proline (15)Water:Ethanol (1:1)485
4NoneEthanol12<10
5Piperidine (10)Water575
6Piperidine (10)Acetonitrile380

This data is illustrative and serves to demonstrate the expected trends in reactivity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the one-pot synthesis and work-up procedure.

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants: - this compound - Aromatic Aldehyde - Malononitrile mixing Mixing in Solvent (e.g., Ethanol) reactants->mixing catalyst Catalyst Addition (e.g., Piperidine) mixing->catalyst reflux Reflux & Stirring (2-4 hours) catalyst->reflux cooling Cool to Room Temp. reflux->cooling Reaction Completion (TLC Monitoring) precipitation Precipitation (Spontaneous or with Water) cooling->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification characterization Characterization: - FT-IR - NMR - Mass Spectrometry purification->characterization

Figure 1: A schematic representation of the experimental workflow for the one-pot synthesis of pyran derivatives.

Conclusion

The one-pot, multi-component synthesis of pyran derivatives using this compound offers a highly efficient, atom-economical, and environmentally conscious approach to generating a library of potentially bioactive molecules. This method's simplicity, coupled with the high yields and ease of purification, makes it an attractive strategy for researchers in both academic and industrial settings. The versatility of this reaction allows for the introduction of diverse functionalities through the variation of the aromatic aldehyde component, enabling the exploration of structure-activity relationships in drug discovery programs.

References

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Ingenta Connect. [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. ResearchGate. [Link]

  • Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Scilit. [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Preprints.org. [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Research Square. [Link]

  • One-Pot Access to Diverse Functionalized Pyran Annulated Heterocyclic Systems Using SCMNPs@BPy-SO3H as a Novel Magnetic Nanocatalyst. BCREC Publishing Group. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Pyrans and Benzo Derivatives: Applications. ResearchGate. [Link]

  • A Novel Catalyst for One-pot Synthesis of Tetrahydrobenzo[b]pyran derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Synthesis and Biological Activity of Indeno-Pyridine and Indeno-Pyran Derivatives in One-Pot Reaction. Taylor & Francis Online. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. ResearchGate. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. [Link]

  • One-Pot Synthesis of Some Fused Pyran-2-ones. Semantic Scholar. [Link]

  • ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Semantic Scholar. [Link]

  • One-Pot Synthesis of Polyfunctionalized 4H-Pyran Derivatives Bearing Fluorochloro Pyridyl Moiety. Semantic Scholar. [Link]

  • A one-pot procedure for the synthesis of novel pyran-fused dicyanoanilines via a triethylamine/aqueous mediated pseudo four-component reaction. Sci-Hub. [Link]

  • Facile solvent-free one-pot synthesis of pyranobenzopyrans and their derivatives. Sci-Hub. [Link]

Sources

Protocol for Selective N-Alkylation of 5-Arylcyclohexane-1,3-dione Derivatives via Enaminone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Author: Dr. Gemini, Senior Application Scientist

Abstract

5-Arylcyclohexane-1,3-dione derivatives are pivotal structural motifs in medicinal chemistry, serving as precursors for a wide array of bioactive compounds, including anti-inflammatory, anti-tumor, and antiviral agents.[1][2] Their synthetic versatility is largely due to the reactivity of the dicarbonyl system and the acidic methylene protons.[2] This application note presents a detailed and robust protocol for the selective N-alkylation of these scaffolds. The strategy proceeds through a β-enaminone intermediate, formed by the condensation of the dione with a primary amine. This approach circumvents common challenges such as competing C- and O-alkylation, providing a reliable method for synthesizing N-substituted derivatives crucial for library development and structure-activity relationship (SAR) studies in drug discovery.

Introduction and Scientific Principle

Cyclohexane-1,3-dione scaffolds are foundational in the synthesis of pharmaceuticals and natural products.[2][3][4] Their derivatives have been identified as promising therapeutic agents, for instance, in the context of non-small-cell lung cancer (NSCLC) by targeting c-Met tyrosine kinase.[5] Direct alkylation of the 1,3-dione system often leads to a mixture of products due to the potential for C-alkylation at the C2 position or O-alkylation of the enolate form.[6][7] This lack of selectivity can complicate purification and lead to low yields of the desired compound.

To achieve selective N-alkylation, the 5-arylcyclohexane-1,3-dione is first converted into a 3-amino-5-arylcyclohex-2-en-1-one, commonly known as a β-enaminone.[1] These enaminones are stable, vinylogous amides that possess a nucleophilic nitrogen atom.[8][9] The N-H proton of the enaminone can be readily removed by a suitable base to form a highly nucleophilic enamide anion. This anion then undergoes a clean SN2 reaction with an alkyl halide to yield the N-alkylated product exclusively. The advantages of using an enamine or enaminone intermediate over an enolate include milder reaction conditions and prevention of overreaction issues.[8]

This protocol leverages the Stork enamine alkylation principle, providing a three-step process: (1) Formation of the enaminone, (2) Deprotonation and SN2 alkylation, and (3) Purification of the final N-alkylated product.[8][10]

Reaction Mechanism and Workflow

The overall process involves the initial formation of an enaminone from the parent dione, followed by a base-mediated deprotonation of the nitrogen and subsequent nucleophilic attack on an alkyl halide.

G start_mat 5-Arylcyclohexane-1,3-dione + Primary Amine (R'-NH2) step1 Enaminone Formation (Condensation) start_mat->step1 intermediate 3-(Alkylamino)-5-aryl- cyclohex-2-en-1-one step1->intermediate step2 N-Alkylation (Base + Alkyl Halide R-X) intermediate->step2 product_crude Crude N,N-Disubstituted Product step2->product_crude step3 Purification (Chromatography) product_crude->step3 product_final Pure N-Alkyl Enaminone step3->product_final

Figure 1: General experimental workflow for the N-alkylation protocol.

The core of the protocol is the N-alkylation step. The mechanism involves the formation of a resonance-stabilized enamide anion, which acts as a potent nucleophile.

G cluster_0 cluster_1 A Enaminone (R-NH-C=C-C=O) C Enamide Anion ([R-N-C=C-C=O]⁻) A->C Deprotonation B Base (e.g., NaH) D H-Base⁺ E Enamide Anion G N-Alkylated Product (R,R'-N-C=C-C=O) E->G SN2 Attack F Alkyl Halide (R'-X) H Halide Anion (X⁻)

Figure 2: Simplified mechanism of N-alkylation.

Detailed Experimental Protocol

3.1. Materials and Equipment

  • Reagents: 5-Arylcyclohexane-1,3-dione, primary amine (e.g., methylamine, benzylamine), alkyl halide (e.g., iodomethane, benzyl bromide), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), ethyl acetate, hexane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, nitrogen/argon inlet, syringes, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).

3.2. Step 1: Synthesis of the 3-Amino-5-arylcyclohex-2-en-1-one Intermediate

Causality Note: This initial condensation is crucial for installing the nitrogen nucleophile. Using a Dean-Stark apparatus ensures the removal of water, driving the reaction to completion.

  • To a solution of 5-arylcyclohexane-1,3-dione (1.0 eq) in toluene, add the desired primary amine (1.1 eq).

  • Set up the reaction with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enaminone is often of sufficient purity for the next step. If necessary, purify by recrystallization or flash chromatography.

3.3. Step 2: N-Alkylation of the Enaminone

Causality Note: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the enaminone, ensuring complete formation of the reactive anion.[11] Anhydrous THF is used as the solvent to prevent quenching the base and the anion.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous THF via syringe to the flask. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve the 3-amino-5-arylcyclohex-2-en-1-one (1.0 eq) from Step 1 in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

3.4. Step 3: Purification and Characterization

Trustworthiness Note: Proper purification and characterization are essential to validate the outcome. Column chromatography separates the desired product from unreacted starting material and side products, while NMR and Mass Spectrometry confirm the molecular structure and purity.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Representative Data

The following table provides expected outcomes for the N-alkylation of a model substrate, 3-(methylamino)-5-phenylcyclohex-2-en-1-one, under the optimized conditions described above.

EntryAlkylating Agent (R-X)BaseSolventTime (h)Typical Yield (%)
1Iodomethane (CH₃I)NaHTHF2>95
2Benzyl Bromide (BnBr)NaHTHF492
3Ethyl Bromide (EtBr)NaHTHF688
4Iodomethane (CH₃I)K₂CO₃DMF1675

Note: Yields are illustrative and may vary based on the specific substrates and reaction scale.

Troubleshooting

Problem ObservedPotential CauseSuggested Solution
Low or No Conversion Inactive base; wet solvent/reagents; insufficient reaction time.Use fresh NaH; ensure all glassware is flame-dried and solvents are anhydrous; increase reaction time or temperature.
Mixture of Products Competing C-alkylation or O-alkylation.This is unlikely with the enaminone protocol. If observed, ensure the starting enaminone is pure. A milder base might be required for sensitive substrates.
Difficult Purification Close-running spots on TLC (product and starting material).Optimize the eluent system for column chromatography. A different solvent system (e.g., dichloromethane/methanol) may provide better separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective N-alkylation of 5-arylcyclohexane-1,3-dione derivatives. By proceeding through a stable β-enaminone intermediate, this method effectively directs alkylation to the nitrogen atom, avoiding common side reactions and ensuring high yields of the desired products. This strategy is highly valuable for the synthesis of focused compound libraries for drug discovery, enabling systematic exploration of N-substituent effects on biological activity.

References

  • Enamine Reactions - Chemistry LibreTexts. (2023). [Link]

  • Enamine Alkylation and Acylation Explained. (n.d.). Pearson+. [Link]

  • Garber, K. (2017). Alkylation of Enamines. YouTube. [Link]

  • Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. [Link]

  • Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Wiley Online Library. [Link]

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link]

  • Movassaghi, M., & Chen, B. (2007). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PMC - NIH. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

  • Rajamannar, T., et al. (1993). Alkylation of Cyclic 1,3-Diketones. Semantic Scholar. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2014).
  • El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). ResearchGate. [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. (2024). StudyCorgi. [Link]

  • Sharma, D., et al. (2020). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]

  • The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. (n.d.). ResearchGate. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2024). ResearchGate. [Link]

  • Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. (1976).
  • Direct, Regioselective N -Alkylation of 1,3-Azoles. (2018). ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). PMC - PubMed Central. [Link]

  • A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. (2007). ResearchGate. [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (2020). PubMed. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2022). MDPI. [Link]

  • Process for the manufacture of 1, 3-cyclohexanedione. (1998).

Sources

Application Notes and Protocols for Catalytic Reactions with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

This compound is a highly versatile prochiral building block, poised for the synthesis of complex molecular architectures. Its strategic importance lies in the confluence of a reactive 1,3-dione moiety, which can act as a nucleophile, and a stereogenic center at the 5-position. The presence of the electronically distinct 2-chloro-6-fluorophenyl group offers opportunities for late-stage functionalization and imparts unique physicochemical properties to the resulting products. These characteristics make it a valuable precursor for the development of novel therapeutics and agrochemicals.[1][2][3]

This guide provides an in-depth exploration of catalytic strategies to unlock the synthetic potential of this substrate. We will delve into both metal-catalyzed and organocatalytic methodologies, presenting not just protocols, but also the underlying scientific rationale for the selection of specific catalytic systems. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this promising intermediate.

Part 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C bonds. For a substrate like this compound, the active methylene group between the two carbonyls serves as an excellent soft nucleophile for this transformation.[4] The choice of a chiral ligand is paramount in dictating the stereochemical outcome of the reaction.

Conceptual Framework

The catalytic cycle of a palladium-catalyzed AAA reaction is a well-understood process. It initiates with the oxidative addition of a Pd(0) complex to an allylic electrophile (e.g., an allylic acetate or carbonate) to form a π-allyl Pd(II) complex. The deprotonated 1,3-dione then acts as a nucleophile, attacking the π-allyl complex. The enantioselectivity is induced by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the nucleophilic attack. The final step is the reductive elimination of the product and regeneration of the Pd(0) catalyst.

Palladium-Catalyzed AAA Cycle Pd0 Pd(0)L* PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylX Allylic Electrophile (R-X) AllylX->PiAllyl Product Alkylated Product PiAllyl->Product Reductive Elimination Substrate 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Enolate Enolate Nucleophile Substrate->Enolate Base Enolate->PiAllyl Nucleophilic Attack Product->Pd0

Caption: Catalytic cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Protocol 1: Enantioselective Synthesis of 5-Allyl-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione

This protocol describes a typical procedure for the asymmetric allylation of this compound using a palladium catalyst and a chiral phosphine ligand.

Materials:

  • This compound

  • Allyl acetate

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • (R,R)-Trost ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 240.66 mg).

  • Add anhydrous DCM (5 mL) and stir until the substrate is fully dissolved.

  • Add BSA (1.2 mmol, 0.29 mL) and stir the mixture at room temperature for 30 minutes. This in situ silylation generates a more reactive nucleophile.

  • In a separate flask, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (0.025 mmol, 9.1 mg) and (R,R)-Trost ligand (0.06 mmol, 41.7 mg) in anhydrous DCM (2 mL). Stir for 20 minutes at room temperature until the solution is homogeneous.

  • Add the catalyst solution to the substrate mixture via syringe.

  • Add allyl acetate (1.5 mmol, 0.16 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results:

SubstrateProductCatalyst Loading (mol%)LigandYield (%)ee (%)
This compound5-Allyl-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione2.5(R,R)-Trost85-95>95

Part 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium catalysis offers a powerful alternative for the asymmetric functionalization of our substrate, particularly through 1,4-addition (conjugate addition) reactions to α,β-unsaturated carbonyl compounds.[5] Chiral diene ligands are often employed to achieve high levels of stereocontrol.

Mechanistic Insights

The catalytic cycle typically begins with the transmetalation of an organometallic reagent (e.g., an arylboronic acid) to a Rh(I) complex. This generates an aryl-rhodium species. This species then undergoes insertion into the double bond of an α,β-unsaturated ketone (like methyl vinyl ketone) to form a rhodium enolate. Protonolysis of this intermediate releases the product and regenerates a Rh(I) species that can re-enter the catalytic cycle. The chiral diene ligand creates a chiral pocket around the metal center, directing the stereochemical outcome of the addition.

Rhodium-Catalyzed 1,4-Addition start [Rh(I)L]⁺ transmetal Transmetalation start->transmetal boronic Ar'B(OH)₂ boronic->transmetal aryl_rh Ar'-Rh(I)L transmetal->aryl_rh insertion Carbometalation aryl_rh->insertion enone α,β-Unsaturated Ketone enone->insertion rh_enolate Rhodium Enolate insertion->rh_enolate protonolysis Protonolysis rh_enolate->protonolysis protonolysis->start Regeneration product 1,4-Addition Product protonolysis->product

Caption: Simplified catalytic cycle for Rhodium-catalyzed 1,4-addition.

Protocol 2: Asymmetric Conjugate Addition of an Arylboronic Acid

This protocol outlines the conjugate addition of phenylboronic acid to methyl vinyl ketone, using the enolate of this compound as the prochiral nucleophile.

Materials:

  • This compound

  • Phenylboronic acid

  • Methyl vinyl ketone

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (S)-BINAP

  • 1,4-Dioxane, anhydrous

  • Potassium hydroxide (KOH)

  • Water

Procedure:

  • In a Schlenk tube under an inert atmosphere, add [Rh(cod)₂]BF₄ (0.03 mmol, 12.2 mg) and (S)-BINAP (0.033 mmol, 20.5 mg).

  • Add anhydrous 1,4-dioxane (3 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol, 240.66 mg) and phenylboronic acid (1.5 mmol, 182.9 mg) in 1,4-dioxane (5 mL).

  • Add an aqueous solution of KOH (1.0 M, 1.1 mL, 1.1 mmol).

  • Transfer the substrate solution to the catalyst mixture.

  • Add methyl vinyl ketone (1.2 mmol, 0.10 mL) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 16 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography (silica gel, appropriate eluent system) to yield the desired Michael adduct.

  • Analyze for enantiomeric excess using chiral HPLC.

Expected Outcomes:

ElectrophileAryl SourceCatalyst SystemYield (%)dree (%)
Methyl vinyl ketonePhenylboronic acid[Rh(cod)₂]BF₄ / (S)-BINAP80-90>20:1>98

Part 3: Organocatalytic Enantioselective Michael Addition

Organocatalysis provides a metal-free approach to asymmetric synthesis, often with the advantages of lower toxicity, cost-effectiveness, and operational simplicity. Chiral secondary amines, such as those derived from proline, are excellent catalysts for activating α,β-unsaturated aldehydes and ketones towards nucleophilic attack.[6]

The Iminium Ion Activation Principle

In this catalytic paradigm, the chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the enone system, making it more susceptible to attack by a weak nucleophile like our 1,3-dione. The steric environment created by the chiral catalyst directs the incoming nucleophile to one face of the iminium ion, thereby establishing the stereochemistry of the newly formed C-C bond. Hydrolysis of the resulting enamine intermediate releases the product and regenerates the catalyst.

Iminium Catalysis Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium Enone α,β-Unsaturated Aldehyde/Ketone Enone->Iminium Adduct Enamine Intermediate Iminium->Adduct Nucleophile 1,3-Dione Nucleophile->Iminium Michael Addition Product Michael Adduct Adduct->Product Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: Iminium ion activation in organocatalytic Michael additions.

Protocol 3: Asymmetric Michael Addition to Cinnamaldehyde

This protocol details the addition of this compound to cinnamaldehyde, catalyzed by a chiral diarylprolinol silyl ether.

Materials:

  • This compound

  • Cinnamaldehyde

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)

  • Benzoic acid (co-catalyst)

  • Toluene, anhydrous

  • Saturated aqueous NaHCO₃

Procedure:

  • To a vial, add this compound (0.5 mmol, 120.3 mg), the chiral amine catalyst (0.1 mmol, 32.5 mg), and benzoic acid (0.1 mmol, 12.2 mg).

  • Add anhydrous toluene (2.0 mL).

  • Add cinnamaldehyde (0.6 mmol, 0.075 mL) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 5 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the product.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Representative Data Table:

AldehydeCatalyst Loading (mol%)Co-catalystYield (%)dree (%)
Cinnamaldehyde20Benzoic Acid90-98>20:1>99
Crotonaldehyde20Benzoic Acid85-9215:197

References

  • Botha, C. J., et al. "Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization." ResearchGate, Accessed Jan 12, 2026. [Link]

  • Miura, T., et al. "Rhodium-Catalyzed Addition-Cyclization Reactions of 5-Yn-1-ones with Arylboronic Acids." Synlett, 2005(04), pp. 667-669. [Link]

  • Sharma, D., et al. "Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles." ChemistrySelect, vol. 7, no. 15, 2022, e202200622. [Link]

  • Paterson, A. J., et al. "Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism." ChemRxiv, 2020. [Link]

  • "1,3-Cyclohexanedione: A Versatile Catalyst with Health and Environmental Considerations." Metathesis, 2024. [Link]

  • Sharma, D., et al. "Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis." Bioorganic Chemistry, vol. 107, 2021, p. 104559. [Link]

  • "Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism." ResearchGate, 2020. [Link]

  • "Enantioselective methods for chiral cyclohexane ring synthesis." Accounts of Chemical Research, Accessed Jan 12, 2026. [Link]

  • Yu, L., et al. "Substrate‐Controlled Synthesis of Functionalized Cyclohexanes with Four Stereocenters by Organocatalytic Asymmetric Domino Reactions." European Journal of Organic Chemistry, vol. 2015, no. 3, 2015, pp. 535-540. [Link]

  • "Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst." Organic Process Research & Development, vol. 27, no. 8, 2023, pp. 1530-1535. [Link]

  • "Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures." MDPI, 2022. [Link]

Sources

Application Notes and Protocols: Derivatization of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione scaffold is a privileged starting point for the development of novel bioactive molecules. Its inherent structural features, including a reactive cyclic 1,3-dione system and a substituted phenyl ring, offer multiple avenues for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this core structure to generate a chemically diverse library suitable for biological screening. We delve into the rationale behind derivatization, detail robust synthetic protocols for key transformations such as Knoevenagel condensation and Michael addition, and outline a general workflow for subsequent biological evaluation. The methodologies presented are designed to be both reproducible and adaptable, empowering researchers in medicinal chemistry and drug discovery to explore the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

Cyclohexane-1,3-dione and its derivatives are prominent structural motifs in a vast array of biologically active compounds.[1][2][3] These scaffolds are recognized for their diverse pharmacological activities, including herbicidal, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][4][5][6][7][8] The synthetic versatility of the cyclohexane-1,3-dione core stems from the reactivity of its dicarbonyl groups and the acidity of the methylene protons situated between them.[1] This allows for a wide range of chemical transformations to introduce molecular diversity.

The specific substitution pattern of this compound presents an intriguing starting point for drug discovery. The 2-chloro-6-fluorophenyl group can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding affinity and selectivity for various biological targets. Derivatization of this core structure allows for the systematic exploration of the chemical space around this privileged scaffold, aiming to identify novel compounds with improved potency and desirable pharmacokinetic profiles.

Strategic Approach to Derivatization

The primary goal of derivatizing this compound is to generate a library of analogues with diverse physicochemical properties. This diversity is crucial for increasing the probability of identifying "hits" during biological screening. Our strategy focuses on three key reaction pathways that are known to be efficient and high-yielding with cyclohexane-1,3-dione systems.

Derivatization Strategy Overview

Caption: Strategic pathways for derivatizing the core scaffold.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of products should be performed using column chromatography on silica gel.

  • Structural confirmation of all synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9] This reaction is highly effective for introducing substituents at the C2 position of the cyclohexane-1,3-dione ring.

Rationale: This reaction introduces an exocyclic double bond, which can act as a Michael acceptor for further derivatization or contribute to biological activity through interactions with target proteins. The choice of diverse aromatic aldehydes allows for the exploration of various electronic and steric effects on bioactivity.

Step-by-Step Procedure:
  • To a solution of this compound (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in toluene (20 mL), add piperidine (0.2 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by TLC. Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 2-arylidene-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione derivative.

Trustworthiness: The use of a Dean-Stark trap ensures the removal of water, driving the reaction to completion. The catalytic amount of piperidine is a mild and effective base for this transformation.[9]

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Reactants (Dione & Aldehyde) in Toluene B Add Piperidine (Catalyst) A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Column Chromatography E->F G Pure Product F->G

Caption: Step-by-step workflow for the Knoevenagel condensation.

Protocol 2: Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10][11][12][13][14] In the context of our scaffold, the enolate of the dione can act as a Michael donor.

Rationale: This reaction allows for the introduction of a wide variety of substituents at the C4 position, leading to the formation of 1,5-dicarbonyl compounds.[10][11] These products can serve as precursors for the synthesis of more complex heterocyclic systems.

Step-by-Step Procedure:
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, THF), add a catalytic amount of a base (e.g., sodium ethoxide, triethylamine).

  • Stir the mixture at room temperature for 15-20 minutes to generate the enolate.

  • Add the Michael acceptor (e.g., methyl vinyl ketone, acrylonitrile) (1.2 mmol) dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Enaminone Formation and N-Alkylation/Arylation

Cyclohexane-1,3-diones readily react with primary or secondary amines to form β-enaminones.[15][16][17][18] These intermediates can then be further functionalized at the nitrogen atom.

Rationale: The formation of enaminones introduces a nitrogen atom into the scaffold, significantly altering its electronic properties and hydrogen bonding capabilities. Subsequent N-alkylation or N-arylation provides a straightforward method to introduce a wide range of substituents, further expanding the chemical diversity of the library.

Step-by-Step Procedure (Enaminone Formation):
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in ethanol (15 mL).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.

Step-by-Step Procedure (N-Alkylation):
  • To a solution of the synthesized enaminone (1.0 mmol) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 mmol).

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the mixture, pour it into water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Derivatization Reactions

EntryReaction TypeReagent(s)Product Structure (General)Yield (%)
1KnoevenagelBenzaldehyde, Piperidine2-Benzylidene-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione85-95
2Knoevenagel4-Methoxybenzaldehyde, Piperidine2-(4-Methoxybenzylidene)-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione80-90
3Michael AdditionMethyl Vinyl Ketone, NaOEt4-(3-Oxobutyl)-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione70-85
4Michael AdditionAcrylonitrile, Et₃N4-(2-Cyanoethyl)-5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione65-80
5Enaminone FormationAniline3-(Phenylamino)-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one90-98
6N-AlkylationBenzyl Bromide, K₂CO₃3-(N-Benzyl-N-phenylamino)-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one75-85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Biological Screening Cascade

Once a diverse library of derivatives has been synthesized and characterized, a systematic biological screening process is essential to identify compounds with desired activities.

General Screening Workflow

Screening_Workflow A Synthesized Compound Library B Primary Screening (e.g., High-Throughput Screening) A->B C Hit Identification B->C D Dose-Response & IC₅₀/EC₅₀ Determination C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F Lead Compound Identification E->F

Caption: A typical workflow for biological screening.

Expertise & Experience: The choice of primary assays should be guided by the known biological activities of related cyclohexane-1,3-dione derivatives. For instance, given their reported herbicidal and anticancer activities, initial screens could focus on assays for p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition or cytotoxicity against various cancer cell lines.[19][20][21][22] It is crucial to include appropriate positive and negative controls in all assays to ensure data validity. "Hit" compounds from the primary screen should be re-synthesized and their identity and purity confirmed before proceeding to more detailed secondary assays. This self-validating step is critical to avoid pursuing false positives.

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. The synthetic protocols detailed herein provide a robust and versatile platform for generating a diverse chemical library. By employing a strategic combination of Knoevenagel condensations, Michael additions, and enaminone formations, researchers can efficiently explore the structure-activity relationships of this promising scaffold. A systematic biological screening cascade is then essential to translate these synthetic efforts into the identification of lead compounds for further development in the fields of medicine and agriculture.

References

  • ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reactions between enaminones and enones. Part 2. C versus N-Alkylation with cyclohex-2-enone. Structure confirmation by reduction of a dienaminone derivative of dehydrated dimedone dimer.[Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.[Link]

  • ACS Omega. Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling.[Link]

  • European Publication Server. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301.[Link]

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  • ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF.[Link]

  • PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.[Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.[Link]

  • ResearchGate. Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst.[Link]

  • MDPI. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.[Link]

  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.[Link]

  • Wikipedia. Michael addition reaction.[Link]

  • Wikipedia. Knoevenagel condensation.[Link]

  • PubMed Central. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.[Link]

  • PubMed. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection.[Link]

  • ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.[Link]

  • Connect Journals. Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl).[Link]

  • PubMed. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors.[Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.[Link]

  • ResearchGate. β -Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis | Request PDF.[Link]

  • YouTube. Michael Addition Reaction Mechanism.[Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism.[Link]

  • J Agric Food Chem. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives.[Link]

  • PubMed. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][4][23]oxazin-6-yl)isoindoline-1,3-diones.[Link]

  • ResearchGate. (PDF) Michael addition reaction and its examples.[Link]

  • Connect Journals. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Use of cyclohexane-1,3-dione derivatives in the preparation of enaminones.[Link]

  • Semantic Scholar. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.[Link]

  • Semantic Scholar. β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.[Link]

  • PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][23]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor.[Link]

Sources

Application Note: 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione as a Versatile Synthon for Multi-Component Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, efficient step.[1] The 5-arylcyclohexane-1,3-dione scaffold is a particularly valuable building block, or synthon, due to its inherent reactivity and the biological significance of the resulting heterocyclic products.[2][3] This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione in MCRs. We explore its reactivity profile and provide detailed, field-proven protocols for its application in Hantzsch-type and Biginelli-type reactions, two of the most powerful MCRs for generating libraries of pharmacologically relevant compounds. The inclusion of the 2-chloro-6-fluorophenyl moiety offers a unique opportunity to introduce key structural elements known to modulate pharmacokinetic and pharmacodynamic properties in drug candidates.

Introduction to the Core Synthon

This compound is a specialized cyclic β-dicarbonyl compound. Its utility in MCRs stems from the highly reactive methylene group situated between two carbonyls (an active methylene group) and its ability to undergo enolization.[2][3] This dual reactivity allows it to act as both a nucleophile (via its enolate or enamine derivatives) and an electrophile acceptor precursor.

The 2-chloro-6-fluorophenyl substituent is of significant interest in drug design. Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into pharmaceuticals to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific halogen-bonding interactions. This makes the title compound an attractive starting material for generating novel chemical entities with potentially enhanced drug-like properties.

Table 1: Physicochemical Properties of the Core Synthon

PropertyValueReference
CAS Number 175136-88-6[4][5]
Molecular Formula C₁₂H₁₀ClFO₂[4]
Molecular Weight 240.66 g/mol [4]
Appearance Off-white to pale yellow solid (typical)N/A
pKa (Predicted) 4.57 ± 0.20[4]
Topological Polar Surface Area 34.1 Ų[4]

Application in Hantzsch-Type Polyhydroquinoline Synthesis

The Hantzsch reaction, traditionally used to synthesize dihydropyridines, can be adapted using cyclic 1,3-diones to construct fused heterocyclic systems such as polyhydroquinolines.[6][7][8] These scaffolds are prevalent in molecules with a wide range of biological activities.[8] The reaction is a pseudo-four-component reaction involving the dione, an aldehyde, and a nitrogen source, typically ammonium acetate.

Mechanistic Rationale

The reaction proceeds through a well-established cascade of classic organic reactions.[9] The causality behind the sequence is driven by the formation of highly reactive intermediates.

  • Knoevenagel Condensation: The aldehyde reacts with one molecule of the dione, which acts as the active methylene compound, to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).

  • Enamine Formation: A second molecule of the dione reacts with ammonia (from ammonium acetate) to form a reactive enamine.

  • Michael Addition: The enamine then acts as a soft nucleophile, attacking the Knoevenagel adduct in a conjugate Michael addition. This is the key bond-forming step that unites the two halves of the molecule.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final, stable aromatic polyhydroquinoline product.

Hantzsch_Mechanism Hantzsch-type Reaction Mechanism Dione 5-(Ar)cyclohexane- 1,3-dione Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketone) Dione->Knoevenagel 1. Knoevenagel Condensation Enamine Enamine Intermediate Dione->Enamine 2. Enamine Formation Aldehyde R-CHO Aldehyde->Knoevenagel 1. Knoevenagel Condensation Ammonia NH₃ Ammonia->Enamine 2. Enamine Formation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct 3. Michael Addition Enamine->Michael_Adduct 3. Michael Addition Product Polyhydroquinoline Product Michael_Adduct->Product 4. Cyclization & Dehydration

Caption: Hantzsch-type reaction cascade.

Protocol: Synthesis of a 9-Aryl-3-(2-chloro-6-fluorophenyl)-3,4,6,7-tetrahydro-1H-acridine-1,8(2H,5H,9H)-dione Derivative

This protocol is a robust starting point for synthesizing a library of derivatives by varying the aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (2.0 mmol, 481 mg), the chosen aromatic aldehyde (1.0 mmol, e.g., 141 mg of 4-chlorobenzaldehyde), and ammonium acetate (1.2 mmol, 92 mg).

  • Solvent and Catalyst: Add 15 mL of absolute ethanol and 2-3 drops of glacial acetic acid. The acid catalyzes both the Knoevenagel and enamine formation steps.

  • Reaction: Stir the mixture at reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume by half using a rotary evaporator and cool the concentrate in an ice bath.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Application in Biginelli-Type Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic applications, including as calcium channel blockers.[10] While the archetypal reaction uses a β-ketoester, cyclic diones are effective substrates, leading to fused quinazolinone or similar tricyclic structures.[11][12]

Mechanistic Rationale

The mechanism of the Biginelli reaction is catalyzed by a Brønsted or Lewis acid.[10] The sequence is designed to generate electrophilic and nucleophilic centers that combine to form the heterocyclic ring.

  • Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is the key electrophilic species.

  • Nucleophilic Attack: The enol form of the 5-arylcyclohexane-1,3-dione adds to the N-acyliminium ion. This step sets the core structure.

  • Cyclization and Dehydration: The final step is an intramolecular cyclization via attack of the second urea nitrogen onto one of the dione's carbonyl groups, followed by dehydration to yield the thermodynamically stable dihydropyrimidinone ring system.

Biginelli_Mechanism Biginelli-type Reaction Mechanism cluster_reactants Reactants Aldehyde R-CHO Acyliminium N-Acyliminium Ion (Electrophile) Aldehyde->Acyliminium 1. Condensation (+ H⁺) Urea Urea/Thiourea Urea->Acyliminium 1. Condensation (+ H⁺) Dione 5-(Ar)cyclohexane- 1,3-dione (Enol) Adduct Intermediate Adduct Dione->Adduct 2. Nucleophilic Attack Acyliminium->Adduct 2. Nucleophilic Attack Product Fused Dihydropyrimidinone Product Adduct->Product 3. Cyclization & Dehydration

Caption: Biginelli-type reaction pathway.

Protocol: Synthesis of a 4-Aryl-7-(2-chloro-6-fluorophenyl)-3,4,6,7,8,9-hexahydroquinazoline-2,5(1H)-dione Derivative

This one-pot protocol offers an efficient route to complex quinazolinone structures.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or a Lewis acid catalyst (e.g., CuCl₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 241 mg), the aldehyde (1.0 mmol, e.g., 106 mg of benzaldehyde), and urea (1.5 mmol, 90 mg).

  • Solvent and Catalyst: Add 20 mL of ethanol, followed by a catalytic amount of concentrated HCl (3-4 drops). The choice of a strong acid is crucial for promoting the formation of the acyliminium intermediate.

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. Stir for 15 minutes to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.

General Experimental Workflow and Data Management

A systematic approach is critical for success in library synthesis using MCRs. The following workflow ensures reproducibility and robust data collection.

Workflow General MCR Experimental Workflow start Reactant Selection (Dione, Aldehyde, etc.) setup Reaction Setup (Stoichiometry, Solvent, Catalyst) start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Workup & Isolation (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR, HRMS) purification->characterization data Data Analysis & Archiving (Yield, Purity, Spectra) characterization->data end Pure Compound for Screening data->end

Caption: Standard workflow for MCR synthesis.

Conclusion and Outlook

This compound is a highly valuable and versatile building block for diversity-oriented synthesis via multi-component reactions. The protocols detailed herein for Hantzsch-type and Biginelli-type reactions provide reliable and scalable methods for generating libraries of complex heterocyclic compounds. The strategic placement of chloro- and fluoro- substituents on the aryl ring provides a direct route to novel analogues of known pharmacophores, offering a significant advantage for lead optimization programs in drug discovery. Researchers are encouraged to use these protocols as a foundation for exploring a wide range of aldehydes, nitrogen sources, and other MCR components to unlock the full potential of this powerful synthon.

References

  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications. Source: Molecules (MDPI) URL: [Link]

  • Title: Progress in Multicomponent Reactions Involving 1,3-Indanedione. Source: ResearchGate URL: [Link]

  • Title: Multicomponent Reactions of 1,3-Cyclohexanediones and Formaldehyde in Glycerol. Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Source: ResearchGate URL: [Link]

  • Title: Biginelli reaction. Source: Wikipedia URL: [Link]

  • Title: Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation. Source: RSC Advances URL: [Link]

  • Title: Learning from the Hantzsch synthesis. Source: Journal of Chemical Education URL: [Link]

  • Title: Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Source: ResearchGate URL: [Link]

  • Title: Chemistry & Biology Of Multicomponent Reactions. Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

  • Title: Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Source: Bioorganic Chemistry URL: [Link]

  • Title: Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Source: ResearchGate URL: [Link]

  • Title: A Five-Component Biginelli-Diels-Alder Cascade Reaction. Source: Frontiers in Chemistry URL: [Link]

  • Title: A Five-Component Biginelli-Diels-Alder Cascade Reaction. Source: PMC (NIH) URL: [Link]

  • Title: One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Source: International Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Source: Molecules (MDPI) URL: [Link]

  • Title: Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Source: Royal Society Open Science URL: [Link]

  • Title: Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Hantzsch pyridine synthesis. Source: Wikipedia URL: [Link]

  • Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Source: ResearchGate URL: [Link]

  • Title: Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Source: Bioorganic Chemistry URL: [Link]

  • Title: Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Source: Anticancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions. Source: Molecules (MDPI) URL: [Link]

  • Title: Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Source: ChemistrySelect URL: [Link]

  • Title: Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][13]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of reactions with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and optimized protocols for improving reaction yields and purity.

Section 1: Understanding Your Reagent: Core Concepts

Before troubleshooting, it's crucial to understand the inherent chemical nature of this compound. Its reactivity is dominated by the interplay between its two carbonyl groups and the intervening methylene protons.

1.1 Tautomerism: The Enol is Key

Like most 1,3-dicarbonyl compounds, this compound exists predominantly in its more stable enol form.[1] This tautomerization is fundamental to its reactivity, as the enol form is the active nucleophile in many key reactions. The equilibrium between the keto and enol forms is rapid and influenced by the solvent.

Caption: Keto-Enol Tautomerism of the dione scaffold.

1.2 Acidity and Nucleophilicity

The protons on the C2 carbon (the methylene group between the carbonyls) are significantly acidic, with a pKa value around 5.26 for the parent cyclohexane-1,3-dione.[1] Deprotonation at this position generates a highly stabilized enolate anion, which is an excellent carbon nucleophile for C-C bond-forming reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types where I might see low yields with this compound?

The most common applications for this scaffold involve its nucleophilic character at the C2 position. These include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.[2][3]

  • C-Alkylation: Introduction of alkyl or aryl groups at the C2 position.[4]

  • Michael Addition: Conjugate addition to α,β-unsaturated compounds.

  • Multi-component Reactions: Used as a building block in the synthesis of complex heterocyclic systems like chromenes, xanthenes, and quinolines.[5][6][7]

Low yields in these reactions are common and typically stem from issues with reaction conditions, side reactions, or reactant stability.

Q2: My reaction seems to stall before all the starting material is consumed. What's the primary cause?

In many base-catalyzed reactions, especially condensations, the generation of a byproduct can inhibit the reaction. For instance, the Knoevenagel condensation produces water, which can slow the reaction or even participate in reversible reactions, leading to incomplete conversion.[8] In such cases, active removal of the byproduct (e.g., using a Dean-Stark trap) is essential.[8] Another possibility is catalyst deactivation or a non-optimal reactant concentration; surprisingly, higher concentrations of the dione can sometimes lead to slower reaction rates.[9]

Q3: I am getting a mixture of products. What are the likely side-reactions?

The most common side-reaction is O-alkylation competing with the desired C-alkylation .[4] This occurs because the enolate anion has electron density on both the carbon and oxygen atoms. The ratio of C- to O-alkylation is highly dependent on the solvent, counter-ion, and the nature of the electrophile. Another common issue, particularly in alkylations, is bis-alkylation , where the mono-alkylated product reacts a second time. This can happen even with a 1:1 stoichiometry because the mono-substituted product can be more reactive than the starting dione.[10]

Section 3: Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter and provides a logical workflow to diagnose and solve them.

Problem 1: Low or No Product Formation in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for this substrate but is sensitive to several factors.

knoevenagel_troubleshooting start Low Yield in Knoevenagel catalyst Is the catalyst appropriate? start->catalyst solvent Is the solvent optimal? catalyst->solvent Yes cause1 Cause: Base too strong (self-condensation) or too weak (no reaction). catalyst->cause1 No conditions Are reaction conditions adequate? solvent->conditions Yes cause2 Cause: Solvent polarity is not ideal for reactant solubility or stabilizing the transition state. solvent->cause2 No workup Is the workup procedure causing loss? conditions->workup Yes cause3 Cause: Incomplete conversion due to short reaction time, low temperature, or water byproduct inhibition. conditions->cause3 No end Yield Improved workup->end Yes cause4 Cause: Product is water-soluble or lost during extraction/crystallization. workup->cause4 No solution1 Solution: Use weak bases like piperidine, pyridine, or L-proline. Titrate catalyst amount. cause1->solution1 solution2 Solution: Screen aprotic polar solvents (DMF, Acetonitrile) for faster rates. Consider toluene with a Dean-Stark trap. cause2->solution2 solution3 Solution: Monitor by TLC/GC-MS. Increase temperature moderately. Use a Dean-Stark trap to remove water. cause3->solution3 solution4 Solution: Adjust pH before extraction. Use minimal cold solvent for washing precipitate. Consider alternative purification. cause4->solution4

Caption: Troubleshooting workflow for Knoevenagel condensation.

Detailed Solutions:

  • Catalyst Selection: Strong bases can deprotonate the aldehyde starting material, leading to unwanted side reactions.[8] Weak bases like piperidine or pyridine are standard.[8] For sensitive substrates, organocatalysts like L-proline can be highly effective.[11]

  • Solvent Choice: The solvent's polarity influences reaction rates significantly. Aprotic polar solvents often give the best results.[8] If using a non-polar solvent like toluene, a Dean-Stark apparatus is highly recommended to drive the equilibrium forward by removing water.[8]

  • Reaction Monitoring: Do not rely on literature reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.[8]

ParameterRecommendationRationale
Catalyst Piperidine, Pyridine, Ammonium SaltsWeak bases that facilitate the condensation without promoting self-condensation of the aldehyde partner.[8]
Solvent Acetonitrile, DMF, TolueneAprotic polar solvents can accelerate the reaction. Toluene is excellent for azeotropic water removal.[8]
Temperature Room Temp to RefluxMany reactions proceed at room temperature, but heating may be required for less reactive substrates to achieve full conversion.[8]
Water Removal Dean-Stark Trap / Molecular SievesWater is a byproduct that can inhibit the catalyst or cause reaction reversal. Its removal is critical for high yields.[8]
Problem 2: C-Alkylation vs. O-Alkylation and Poly-Alkylation

Achieving selective mono-C-alkylation can be challenging due to the competing O-alkylation pathway and the potential for di-alkylation.

The Core Problem: Ambident Nucleophile

The enolate of the dione can be attacked at two positions: the alpha-carbon (C-alkylation, desired) or the oxygen (O-alkylation, side-product).

alkylation_problem cluster_paths Reaction Pathways cluster_solution Solution: Hydrazone Protection start Enolate of Dione electrophile Electrophile (R-X) c_alkylation C-Alkylation (Desired Product) electrophile->c_alkylation Attack at Carbon o_alkylation O-Alkylation (Side Product) electrophile->o_alkylation Attack at Oxygen hydrazone Form Ketohydrazone Derivative alkylation_hydrazone Alkylate Hydrazone (Forces C-Alkylation) hydrazone->alkylation_hydrazone hydrolysis Hydrolyze to reveal C-alkylated dione alkylation_hydrazone->hydrolysis

Caption: C- vs. O-Alkylation pathways and the hydrazone solution.

Solutions for Selective C-Alkylation:

  • Solvent and Counter-ion: Polar aprotic solvents (like THF, DMF) generally favor C-alkylation, while polar protic solvents can favor O-alkylation. Using potassium (e.g., KH) or sodium bases often promotes C-alkylation more than lithium bases.

  • The Hydrazone Strategy (Advanced): For challenging or unactivated electrophiles where O-alkylation is a major issue, a highly effective strategy is to first convert the dione into a ketohydrazone (e.g., using N,N-dimethylhydrazine).[4] This modification blocks the oxygen atoms, forcing the alkylation to occur exclusively at the carbon position. The hydrazone can then be easily hydrolyzed (e.g., with Cu(OAc)₂) to reveal the pure C-alkylated product.[4] This method is particularly useful for preparing building blocks for natural product synthesis.[4]

  • Controlling Di-alkylation: To minimize the formation of 2,2-disubstituted products, use the dione as the limiting reagent and add the base slowly to a solution of the dione and the electrophile. This keeps the concentration of the highly reactive mono-alkylated enolate low. However, be aware that for some substrates, the mono-alkylated product is inherently more reactive, making exclusive mono-alkylation difficult to achieve.[10]

Section 4: Optimized Experimental Protocols

These protocols serve as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific setup.

Protocol 1: High-Yield Knoevenagel Condensation with Water Removal

This protocol is optimized for condensing an aromatic aldehyde with this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 equiv).

  • Reagents: Add the aromatic aldehyde (1.1 equiv) and a suitable solvent that forms an azeotrope with water (e.g., toluene, 10-20 mL per mmol of dione).

  • Catalyst: Add the catalyst (e.g., piperidine, 0.1 equiv).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the consumption of the starting materials via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Completion: Once no more water is collected and the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up: If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent (e.g., cold toluene or ethanol). If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Selective Mono-C-Alkylation via the Hydrazone Intermediate

This two-step protocol is designed to prevent O-alkylation and is adapted from methodologies proven to be effective and scalable.[4]

Step A: Formation of the Dimethylhydrazone

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.

  • Reagent Addition: Add N,N-dimethylhydrazine (1.2 equiv) and a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting dione is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude hydrazone is often of sufficient purity to be used directly in the next step.

Step B: Deprotonation and Alkylation

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the crude hydrazone from Step A.

  • Solvent: Add anhydrous THF (15-25 mL per mmol). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add potassium hydride (KH, 1.1 equiv, as a 30% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the resulting anion solution back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Hydrolysis: Carefully quench the reaction by adding saturated aqueous ammonium chloride. To hydrolyze the hydrazone, add an aqueous solution of copper(II) acetate (Cu(OAc)₂, 2.5 equiv) and stir vigorously for 12-24 hours at room temperature. The solution will typically turn deep blue/green.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude C-alkylated dione, which can be purified by column chromatography.

Section 5: References

  • Aher, R. D., & Tanaka, F. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. Retrieved from [Link]

  • Menon, K. N. (1964). Alkylation of cyclic 1,3-diketones with mannich bases from indoles. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Al-Naggar, A. A. (n.d.). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Marques, M. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. Retrieved from [Link]

  • Woerly, E. M., et al. (2012). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Organic Syntheses. Retrieved from [Link]

  • de Lijser, H. J. P. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. Retrieved from

  • Chemistry Stack Exchange. (2020). Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Do You Optimize Chemical Reaction Yields? YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. Retrieved from [Link]

  • Cariou, K. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Products in Heterocycle Synthesis from 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their synthesis of heterocycles from 5-arylcyclohexane-1,3-diones. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of undesired side products. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols to resolve these issues.

Issue 1: Formation of Regioisomeric Pyrazole Side Products

Q: I am attempting a Knorr-type pyrazole synthesis by reacting a 5-arylcyclohexane-1,3-dione with a substituted hydrazine, but I'm obtaining a mixture of two isomeric pyrazoles that are difficult to separate. How can I control the regioselectivity?

A: This is a classic challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyls. The formation of two regioisomers arises from the nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the 5-arylcyclohexane-1,3-dione.[1] The outcome is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions.[1]

Underlying Mechanisms and Causal Factors:

  • Electronic Effects: The aryl group at the 5-position influences the electrophilicity of the adjacent carbonyl carbon. Electron-donating groups on the aryl ring can slightly decrease the electrophilicity of the C1 carbonyl, while electron-withdrawing groups can increase it.

  • Steric Hindrance: The bulky aryl group can sterically hinder the approach of the hydrazine to the C1 carbonyl, favoring attack at the less hindered C3 carbonyl.

  • pH of the Reaction Medium: The pH is a critical determinant of regioselectivity.

    • Acidic Conditions: In an acidic medium, the less basic nitrogen of the substituted hydrazine is protonated, and the more basic, more nucleophilic nitrogen attacks the more electrophilic carbonyl. This often leads to the thermodynamically more stable product.

    • Neutral or Basic Conditions: Under these conditions, the more basic nitrogen of the hydrazine is the more nucleophilic and will preferentially attack the more electrophilic or less sterically hindered carbonyl group.

Troubleshooting Protocol to Enhance Regioselectivity:

  • pH Control:

    • For preferential attack at the more electrophilic carbonyl, perform the reaction in a buffered acidic solution (e.g., acetic acid).

    • To favor attack at the less sterically hindered carbonyl, use neutral or slightly basic conditions (e.g., ethanol with a catalytic amount of a non-nucleophilic base like triethylamine).

  • Solvent Selection:

    • Polar protic solvents like ethanol or methanol can facilitate proton transfer and influence the tautomeric equilibrium of the dione, thereby affecting regioselectivity.

    • Aprotic solvents like toluene or dioxane may favor kinetic control, where steric factors dominate.

  • Temperature Optimization:

    • Lowering the reaction temperature generally favors the kinetically controlled product, which is often the result of attack at the less sterically hindered carbonyl.

    • Higher temperatures can lead to an equilibrium between the two regioisomers, favoring the thermodynamically more stable product.

Comparative Data on Reaction Conditions for Pyrazole Synthesis:

Catalyst/Solvent SystemTemperature (°C)Predominant RegioisomerRationale
Acetic Acid80-100Thermodynamic ProductAcid catalysis allows for equilibration to the more stable isomer.
Ethanol (neutral)25-50Kinetic ProductMilder conditions favor attack at the sterically more accessible carbonyl.
Toluene/Triethylamine110Kinetic ProductAprotic solvent and base favor kinetic control.

Logical Flow for Troubleshooting Regioselectivity in Pyrazole Synthesis:

Caption: Troubleshooting workflow for pyrazole regioselectivity.

Issue 2: Self-Condensation and Michael Addition Side Products in Pyridine and Quinoline Synthesis

Q: In my attempt to synthesize a substituted pyridine (Hantzsch synthesis) or quinoline (Friedländer synthesis) using a 5-arylcyclohexane-1,3-dione, I'm observing significant amounts of a high molecular weight, tar-like substance and what appears to be a Michael adduct. What is happening and how can I prevent it?

A: This is a common issue arising from the high reactivity of the 5-arylcyclohexane-1,3-dione. The side products you are observing are likely due to self-condensation (aldol-type reactions) and/or a competing Michael addition pathway.[2]

Underlying Mechanisms and Causal Factors:

  • Self-Condensation: In the presence of a base or acid catalyst, the enol or enolate of the 5-arylcyclohexane-1,3-dione can act as a nucleophile and attack the carbonyl group of another dione molecule. This leads to dimers and higher-order polymers, which often present as intractable tars.

  • Michael Addition: In syntheses like the Hantzsch reaction, an α,β-unsaturated carbonyl intermediate is formed in situ (a Knoevenagel or aldol condensation product). The starting dione can act as a Michael donor and add to this intermediate, leading to a dimeric or trimeric side product instead of the desired heterocycle.[3]

Troubleshooting Protocol to Minimize Self-Condensation and Michael Addition:

  • Control of Reactant Stoichiometry and Addition Rate:

    • Use a slight excess of the other reactants (e.g., the aldehyde and ammonia source in the Hantzsch synthesis) to ensure the 5-arylcyclohexane-1,3-dione is consumed in the desired reaction pathway.

    • Add the 5-arylcyclohexane-1,3-dione slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring self-condensation.

  • Catalyst Selection:

    • For the Friedländer synthesis, milder catalysts can be more effective than strong acids or bases which can promote side reactions.[4] Consider using iodine, p-toluenesulfonic acid, or Lewis acids like ZnCl₂ or FeCl₃.[5][6]

    • In the Hantzsch synthesis, the choice of ammonia source can be critical. Ammonium acetate often provides a buffering effect, maintaining a milder pH compared to aqueous ammonia.

  • One-Pot, Multi-Component Setup:

    • Ensure all components for the desired reaction are present from the start. This allows the reactive intermediates to be trapped by the other reactants before they can engage in side reactions.

Experimental Protocol for a Modified Friedländer Quinoline Synthesis:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the 5-arylcyclohexane-1,3-dione (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Add toluene (10 mL) as the solvent.

  • Fit the flask with a Dean-Stark apparatus to remove water as it is formed.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathways in Friedländer Quinoline Synthesis:

Caption: Competing reaction pathways in the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of heterocycles synthesized from 5-arylcyclohexane-1,3-diones?

A: 5-Arylcyclohexane-1,3-diones are versatile precursors for a wide range of heterocycles due to the reactivity of their dicarbonyl moiety and the active methylene group. The most commonly synthesized heterocycles include:

  • Pyrazoles: Through condensation with hydrazines (Knorr synthesis).

  • Quinolines and Acridines: Via condensation with 2-aminoaryl aldehydes or ketones (Friedländer synthesis) or in multi-component reactions.

  • Benzofurans: Through various cyclization strategies, often involving initial modification of one of the carbonyl groups.

  • Pyridines and Dihydropyridines: In multi-component reactions such as the Hantzsch synthesis.

  • Isoxazoles: By reaction with hydroxylamine.

Q2: How does the aryl group at the 5-position influence the reactivity and potential for side products?

A: The 5-aryl substituent has several effects:

  • Steric Hindrance: As discussed in the troubleshooting guide, the bulky aryl group can direct nucleophilic attack to the less hindered C3 carbonyl.

  • Electronic Effects: The electronic nature of the aryl group (electron-donating or electron-withdrawing) can modulate the acidity of the methylene protons and the electrophilicity of the carbonyl carbons. However, these effects are often subtle compared to the steric influence.

  • Solubility: The aryl group generally increases the solubility of the dione and its derivatives in organic solvents, which can be advantageous for reaction setup and purification.

Q3: Are there any general strategies to improve the overall yield and purity when working with 5-arylcyclohexane-1,3-diones?

A: Yes, several general principles can be applied:

  • Purification of Starting Material: Ensure your 5-arylcyclohexane-1,3-dione is pure before starting the reaction, as impurities can act as catalysts for side reactions.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, particularly those involving catalysts or intermediates that can be oxidized, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

  • Careful Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Over-running the reaction can lead to the decomposition of the desired product and the formation of byproducts.

  • Choice of Workup: Quench the reaction appropriately to neutralize the catalyst and prevent further reactions during workup. An acidic or basic workup can sometimes lead to the degradation of acid- or base-sensitive products.

References

  • Benchchem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Benchchem. (2025). Troubleshooting common issues in furan ring synthesis.
  • ResearchGate. (n.d.). Some Reactions with Indane‐1,3‐dione: A Facile Synthesis of Pentacycline Heterocyclic Analogues.
  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • PubMed. (2021). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
  • J&K Scientific LLC. (2025). Bohlmann-Rahtz Pyridine Synthesis.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones.
  • OUCI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • PMC. (n.d.). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • ResearchGate. (2025). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ResearchG
  • Alfa Chemistry. (n.d.). Paal–Knorr Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • Sci-Hub. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • ResearchG
  • Benchchem. (2025).
  • StudyCorgi. (2025). 5,5-Dimethylcyclohexane-1,3-Dione Synthesis Lab Report.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • ScholarWorks at UMass Boston. (2020). Multicomponent Reactions and Post Condensation Modifications for the Synthesis of Molecules with Biological Interests.
  • Chemical Science (RSC Publishing). (n.d.). Cu(i)-catalyzed enantioselective and stereospecific borylative annulation of cyclic 1,3-dione-tethered 1,3-enynes.
  • NIH. (n.d.).
  • Studylib. (n.d.). 5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report.
  • ResearchGate. (n.d.). Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles.
  • ResearchGate. (n.d.). Cr-Catalyzed Regio-, Diastereo-, and Enantioselective Reductive Couplings of Ketones and Propargyl Halides.
  • MSU chemistry. (n.d.).
  • PMC. (n.d.). Recent Developments on Five-Component Reactions.

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Technical Support Center: Purification of Polar Reaction Products of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of polar reaction products derived from 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione. The inherent acidity of the β-dione moiety (predicted pKa ≈ 4.57) and the potential for introducing additional polar functional groups during synthesis necessitates a structured approach to chromatographic purification.[1] This document provides in-depth troubleshooting guides, validated protocols, and the scientific rationale behind method selection to empower you to overcome common purification hurdles.

Frequently Asked Questions (FAQs): Initial Method Selection

Q1: I've just finished a reaction with this compound and expect a more polar product. Which chromatography technique—Normal-Phase, Reversed-Phase, or HILIC—should I start with?

The optimal starting point depends on the polarity difference between your target compound and the remaining starting material or impurities. The following decision workflow provides a logical path for method selection.

MethodSelection start Analyze Crude Reaction Mixture by TLC (Silica Gel Plate) rf_check Does the target compound have an Rf between 0.15-0.4 in a suitable solvent system (e.g., Hexane/EtOAc)? start->rf_check np_flash Proceed with Normal-Phase (NP) Flash Chromatography. rf_check->np_flash Yes rf_high Target compound has high Rf (>0.4) or moves with the solvent front. rf_check->rf_high No (Rf too high) rf_low Target compound has low Rf (<0.15) or is stuck at the baseline. rf_check->rf_low No (Rf too low) consider_rp Consider Reversed-Phase (RP) Chromatography. Target is likely less polar than impurities. rf_high->consider_rp consider_hilic Compound is highly polar. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or advanced NP techniques. rf_low->consider_hilic

Caption: Initial decision workflow for selecting a purification strategy.

Expert Rationale:

  • Normal-Phase (NP) Chromatography: This is the classical approach where a polar stationary phase (silica or alumina) is used with non-polar mobile phases.[2] It excels at separating compounds with moderate polarity. If your polar product can be coaxed to move to an optimal Rf of 0.2-0.35 on a TLC plate with a standard solvent system (e.g., ethyl acetate/hexanes), NP flash chromatography is often the most direct route for purification.[3]

  • Reversed-Phase (RP) Chromatography: As the most widely used HPLC mode, RP chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[4][5] It is ideal when your target compound is significantly less polar than the impurities. However, highly polar analytes are often poorly retained and elute early, near the solvent front, making separation difficult.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become the technique of choice for separating very polar and hydrophilic compounds that are unretained by RP methods.[7][8] It utilizes a polar stationary phase but employs a highly organic mobile phase, similar to RP.[9][10] The mechanism involves partitioning of the analyte into a water-enriched layer adsorbed on the stationary phase surface, leading to the retention of polar compounds.[11]

Table 1: Comparison of Primary Chromatographic Modes

FeatureNormal-Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)[4][11]
Mobile Phase Non-polar (e.g., Hexane, EtOAc)Polar (e.g., Water, ACN, MeOH)High Organic (>60%) + Aqueous Buffer[9]
Elution Order Least polar elutes firstMost polar elutes firstLeast hydrophilic elutes first[8]
Best Suited For Moderately polar, organic-soluble compoundsNon-polar to moderately polar compoundsHighly polar, hydrophilic, water-soluble compounds[9][10]
Key Challenge Reproducibility due to water content; potential for compound degradation on silica[12][13]Poor retention of very polar analytes[6]Longer equilibration times; sensitivity to sample solvent composition

Troubleshooting Guide: Normal-Phase Flash Chromatography (Silica Gel)

This is often the first method attempted for preparative scale purification. The acidic nature of silica gel and the high polarity of the target molecules can create specific challenges.

FAQ 1: My polar product won't move off the baseline (Rf = 0), even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane.

Cause: The analyte has extremely high polarity and is interacting too strongly with the acidic silanol groups (Si-OH) on the silica surface.

Solutions:

  • Introduce a More Polar "Kicker" Solvent:

    • Methanol (MeOH): Gradually increase the percentage of methanol in your mobile phase (e.g., 5-20% MeOH in DCM or EtOAc). Methanol is highly polar and will effectively compete with your compound for binding sites on the silica.

    • Acetic Acid (AcOH): For acidic products like your dione, adding 0.5-2% acetic acid to the mobile phase can help. It protonates basic sites on the silica and can disrupt strong hydrogen bonding, improving elution.

  • Use an Ammoniated Solvent System:

    • For very polar compounds, especially those with basic functionalities, a basic modifier is highly effective.[12] Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock solution to your primary mobile phase (e.g., dichloromethane).[12] This deactivates the acidic silica surface and helps elute strongly adsorbed compounds.

FAQ 2: My compound is streaking or "tailing" badly on the TLC plate and column, leading to poor separation.

Cause: Peak tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase. For an acidic β-dione, this can involve strong, non-uniform interactions with the silica surface.

TailingMechanism cluster_0 Silica Surface cluster_1 Mitigation Strategy Silanol Si-OH (Acidic Site) Analyte R-Diketone (Acidic Analyte) Analyte->Silanol Strong, non-ideal interaction causes tailing Silanol_Mod Si-OH Modifier Mobile Phase Acid (e.g., Acetic Acid) Modifier->Silanol_Mod Masks active sites Analyte_Mod R-Diketone MobilePhase Mobile Phase Analyte_Mod->MobilePhase Uniform interaction with mobile phase

Sources

Technical Support Center: Navigating Reactions with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the unique synthetic challenges posed by this sterically hindered molecule. The bulky, ortho-substituted phenyl ring significantly influences the reactivity of the cyclohexane-1,3-dione core, often leading to sluggish reactions, low yields, and unexpected side products. This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your experimental outcomes.

Understanding the Challenge: Steric Hindrance

The primary obstacle in reactions involving this compound is the steric hindrance created by the di-ortho-substituted phenyl group. The chlorine and fluorine atoms flanking the phenyl-cyclohexane bond restrict access to the reactive sites on the dione ring, namely the C2 acidic proton and the C1/C3 carbonyl carbons. This steric congestion can impede the approach of nucleophiles and electrophiles, necessitating carefully optimized reaction conditions.

Troubleshooting Guides & FAQs

This section is organized by common reaction types encountered when working with this compound. Each subsection provides a question-and-answer format to directly address potential issues.

Knoevenagel Condensation: Formation of Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction for generating α,β-unsaturated systems. However, the steric bulk of the 2-chloro-6-fluorophenyl group can significantly slow down the initial nucleophilic addition of the dione to an aldehyde.

Q1: My Knoevenagel condensation with this compound and an aromatic aldehyde is showing low to no conversion at room temperature. What are the likely causes and how can I drive the reaction to completion?

A1: Low conversion is a common issue due to the sterically hindered nature of the dione. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst Choice is Crucial: Standard amine catalysts like piperidine or pyridine may be too mild. While a weak base is generally preferred for Knoevenagel reactions to avoid self-condensation of the aldehyde, in this case, a slightly stronger base or a different catalytic system might be necessary to facilitate deprotonation of the dione.[1]

  • Elevated Temperatures: Many Knoevenagel condensations with hindered substrates require thermal energy to overcome the activation barrier.[2] Refluxing the reaction mixture is often necessary.

  • Effective Water Removal: The elimination of water drives the equilibrium towards the product. For reactions that require heating, using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is highly effective.

  • Solvent Polarity: The choice of solvent can influence reaction rates. Polar protic solvents like methanol or ethanol are commonly used, but for stubborn reactions, a switch to a higher boiling point solvent like toluene (in conjunction with a Dean-Stark trap) can be beneficial.

A successful approach for a similar reaction involving 2-chloro-6-fluorobenzaldehyde and cyclohexane-1,3-dione involves stirring the reactants in methanol at room temperature.[3] While this suggests the reaction is feasible under mild conditions, the steric bulk at the 5-position of our target molecule may necessitate more forcing conditions.

Q2: I'm observing the formation of a Michael adduct side product in my Knoevenagel condensation. How can I minimize this?

A2: The formation of a Michael adduct, where a second molecule of the dione adds to the initially formed arylidene product, can occur, especially with prolonged reaction times or excess dione. To mitigate this:

  • Stoichiometry Control: Use a 1:1 molar ratio of the dione and the aldehyde. If the Michael adduct persists, a slight excess of the aldehyde (e.g., 1.1 equivalents) can be employed.

  • Reaction Time: Monitor the reaction closely by TLC. Once the desired product is the major component, work up the reaction to prevent further reaction.

  • Temperature Management: In some cases, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can improve selectivity.

Parameter Standard Condition Troubleshooting Action for Hindered Substrate Rationale
Catalyst Piperidine, PyridineUse a more effective catalyst system (e.g., L-proline) or optimize catalyst loading.To enhance the rate of deprotonation of the sterically hindered dione.
Temperature Room TemperatureIncrease to reflux.To provide sufficient energy to overcome the steric barrier.
Solvent Ethanol, MethanolToluene with a Dean-Stark trap.To effectively remove water and drive the reaction to completion.
Stoichiometry 1:1 dione:aldehydeStart with 1:1 and adjust to a slight excess of aldehyde if Michael addition is observed.To suppress the formation of byproducts.
C-Alkylation at the C2 Position

Alkylation of the C2 position of the cyclohexane-1,3-dione ring is a key transformation for introducing further diversity. However, the steric hindrance from the adjacent aryl group can make this challenging.

Q1: I am struggling with low yields in the C-alkylation of this compound with an alkyl halide. What strategies can I employ to improve the outcome?

A1: Low alkylation yields are often a result of poor enolate formation or inefficient attack of the enolate on the electrophile due to steric hindrance. Consider the following advanced strategies:

  • Stronger, Non-Nucleophilic Bases: Standard bases like alkoxides may not be sufficient for complete enolate formation. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like THF or DMF is recommended to ensure quantitative enolate formation.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for alkylating sterically hindered substrates under milder conditions.[4] Using a catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base (e.g., solid KOH) in a biphasic system (e.g., toluene/water) can facilitate the transport of the enolate to the organic phase for efficient alkylation. This method often avoids the need for strictly anhydrous conditions and strong, hazardous bases.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate sluggish reactions by providing rapid and uniform heating.[5] For a sterically hindered alkylation, microwave synthesis can often reduce reaction times from hours to minutes and improve yields.

  • Sonication: The use of ultrasound can enhance reaction rates in heterogeneous systems and for sterically hindered substrates by improving mass transfer and creating localized high-energy zones.[6]

Q2: I am observing O-alkylation as a significant side reaction. How can I favor C-alkylation?

A2: The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and electrophile. To promote C-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor C-alkylation.

  • Hard vs. Soft Electrophiles: Use "softer" electrophiles like alkyl iodides or bromides, which preferentially react at the "softer" carbon nucleophile of the enolate. Harder electrophiles like alkyl sulfates are more prone to O-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the enolate can influence the reaction site. Lithium enolates often show a higher preference for C-alkylation compared to sodium or potassium enolates in certain solvent systems.

Experimental Protocol: Phase-Transfer Catalyzed Alkylation

  • To a round-bottom flask, add this compound (1.0 equiv), the alkyl halide (1.2 equiv), and toluene.

  • Add an aqueous solution of KOH (50% w/w).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, 2-5 mol%).

  • Stir the biphasic mixture vigorously at a temperature between room temperature and 50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

G cluster_0 Troubleshooting C-Alkylation cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Incomplete_Enolate_Formation Incomplete Enolate Formation Low_Yield->Incomplete_Enolate_Formation Slow_SN2_Attack Slow SN2 Attack (Steric Hindrance) Low_Yield->Slow_SN2_Attack Side_Reaction O-Alkylation Side Product Hard_Electrophile Use of Hard Electrophile Side_Reaction->Hard_Electrophile Solvent_Effects Solvent Effects Side_Reaction->Solvent_Effects Strong_Base Use Strong, Non-nucleophilic Base (e.g., LDA, NaH) Incomplete_Enolate_Formation->Strong_Base Improves Deprotonation PTC Phase-Transfer Catalysis (e.g., TBAB/KOH) Slow_SN2_Attack->PTC Enhances Reactivity Microwave Microwave-Assisted Synthesis Slow_SN2_Attack->Microwave Accelerates Reaction Sonication Sonication Slow_SN2_Attack->Sonication Improves Mass Transfer Soft_Electrophile Use Softer Electrophile (Alkyl Iodide/Bromide) Hard_Electrophile->Soft_Electrophile Favors C-Alkylation Polar_Aprotic Use Polar Aprotic Solvent (DMF, DMSO) Solvent_Effects->Polar_Aprotic Favors C-Alkylation

Caption: Troubleshooting workflow for C-alkylation reactions.

Acylation and Other Electrophilic Substitutions

Introducing an acyl group at the C2 position or performing other electrophilic substitutions can also be challenging.

Q1: My attempt at C-acylation of this compound with an acid chloride is failing. What are some alternative approaches?

A1: Direct acylation with acid chlorides under standard conditions can be difficult. Here are some effective strategies for C-acylation of β-dicarbonyl compounds that can be adapted for this substrate:

  • One-Pot Acylation using CDI: A highly efficient one-pot procedure involves the use of N,N'-carbonyldiimidazole (CDI) as an activator for the carboxylic acid, followed by reaction with the dione in the presence of a base like triethylamine and a catalyst such as acetone cyanohydrin.[7] This method has been successfully used for the synthesis of herbicidal 2-(aryloxyacetyl)cyclohexane-1,3-diones.

  • Vilsmeier-Haack Type Reactions: For the introduction of a formyl group, the Vilsmeier-Haack reaction (using POCl₃/DMF) is a powerful tool for electron-rich systems.[8][9] While typically used on aromatic rings, the enol form of the dione is electron-rich and may undergo formylation under these conditions. This could be a viable route to 2-formyl derivatives.

  • Enol Ether Intermediates: A strategic approach is to first form a more reactive enol ether from the dione. Silyl enol ethers, for instance, can be prepared and then reacted with electrophiles. This two-step process can sometimes be more efficient than direct reaction on the dione.

dot

G Start 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione Enolate Enolate Formation (Base) Start->Enolate Enol_Ether Enol Ether Formation (e.g., TMSCl, base) Start->Enol_Ether Alkylation C-Alkylation (Alkyl Halide) Enolate->Alkylation Condensation Knoevenagel Condensation (Aldehyde, Catalyst) Enolate->Condensation Acylation C-Acylation (Acylating Agent) Enolate->Acylation Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Enolate->Formylation Heterocycle Heterocycle Synthesis (e.g., with Hydrazine) Enolate->Heterocycle Enol_Ether->Alkylation Alternative Route Enol_Ether->Acylation Alternative Route

Caption: Reaction pathways for this compound.

Concluding Remarks

The steric hindrance imparted by the 2-chloro-6-fluorophenyl substituent presents a formidable challenge in the functionalization of the cyclohexane-1,3-dione core. However, by understanding the underlying principles of reactivity and employing modern synthetic techniques such as phase-transfer catalysis, microwave-assisted synthesis, and optimized catalyst systems, these hurdles can be effectively overcome. This guide provides a starting point for troubleshooting and optimizing your reactions. We encourage you to explore these methods and adapt them to your specific synthetic goals.

References

  • AERU. (n.d.). Profoxydim (Ref: BAS 625H). University of Hertfordshire. Retrieved from [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
  • Wikipedia. (2023, December 27). Knoevenagel condensation. In Wikipedia. [Link]

  • Kumar, A., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5853–5864.
  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2022). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Retrieved from [Link]

  • National Institutes of Health. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2016). An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Retrieved from [Link]

  • National Institutes of Health. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • Google Patents. (n.d.). CA1157482A - 5-aryl-cyclohexane-1,3-dione derivatives, herbicides containing these compounds, and the preparation of these compounds.
  • Oriental Journal of Chemistry. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • National Institutes of Health. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2004). A general synthesis of substituted indoles from cyclic enol ethers and enol lactones. Retrieved from [Link]

  • National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in Knoevenagel reactions of diketones

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for troubleshooting low conversion rates in Knoevenagel reactions involving diketones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel reaction with a diketone showing low or no conversion?

Low conversion in Knoevenagel condensations with diketones can stem from several factors. Key areas to investigate include the choice and amount of catalyst, solvent effects, reaction temperature, and the efficiency of water removal.[1][2] Diketones can be less reactive than their monoketone or aldehyde counterparts, and steric hindrance can also play a significant role.

Q2: Which catalyst is optimal for a Knoevenagel reaction with a diketone?

The choice of catalyst is critical. Weak bases like piperidine, pyridine, or ammonium salts are commonly employed to prevent side reactions like the self-condensation of the carbonyl compound.[2] For poorly reactive diketones, stronger catalysts or longer reaction times might be necessary.[3] In some cases, Lewis acids or solid-supported catalysts have shown high efficacy.[3][4] It is often beneficial to screen a few catalysts to find the best one for your specific substrates.[1]

Q3: How does the solvent impact the reaction?

The solvent plays a crucial role in the reaction's kinetics and equilibrium.[1][2] Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction.[2] However, for the purpose of water removal via azeotropic distillation, solvents like toluene or benzene are often used in conjunction with a Dean-Stark apparatus.[2] In some "green" chemistry approaches, even water has been used as a solvent.[2][5]

Q4: Can both carbonyl groups of a diketone react?

Yes, depending on the stoichiometry and reaction conditions, both carbonyl groups can undergo the Knoevenagel condensation. If a mono-adduct is desired, careful control of the molar ratio of the reactants (typically a 1:1 ratio of diketone to active methylene compound) is essential.[6] Using a slight excess of the diketone can also favor the mono-condensation product.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Knoevenagel condensation of diketones.

Problem 1: Reaction Stalls or Fails to Reach Completion

A common frustration is observing a reaction that starts but then plateaus with a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen base may not be strong enough to efficiently deprotonate the active methylene compound.

    • Solution: Consider screening a panel of catalysts with varying basicity. While weak bases are a good starting point, a slightly stronger base or a different class of catalyst (e.g., L-proline, boric acid) might be required for less reactive diketones.[7][8]

  • Equilibrium Issues (Water Inhibition): The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1][2] An accumulation of water can shift the equilibrium back towards the reactants, thus halting the reaction.[2]

    • Solution: Implement a method for continuous water removal. The most common laboratory technique is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[2]

  • Low Reaction Temperature: The activation energy for the reaction with a sterically hindered or less reactive diketone might not be overcome at room temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation or decomposition.[2] Many Knoevenagel reactions benefit from heating to reflux.[2]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Ensure complete solubility of all reactants at the reaction temperature.[6] If necessary, switch to a solvent in which all components are more soluble.

Problem 2: Significant Side Product Formation

The appearance of multiple spots on a TLC plate that are not your starting materials or desired product indicates competing reactions are occurring.

Potential Causes & Solutions:

  • Michael Addition: The initial Knoevenagel product, an α,β-unsaturated compound, can itself act as a Michael acceptor. A second molecule of the active methylene compound can then add to this product, leading to an undesired byproduct.[2][7]

    • Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the diketone and the active methylene compound.[6] Running the reaction at a lower temperature or for a shorter duration can also minimize this side reaction.

  • Self-Condensation of the Diketone: While less common than with aldehydes, diketones can undergo self-condensation, especially in the presence of a strong base.

    • Solution: Utilize a weak base catalyst like piperidine or ammonium acetate.[2]

  • Double Knoevenagel Product: If a mono-substituted product is the target, the formation of a di-substituted product is a common issue.

    • Solution: Use a stoichiometric amount or a slight excess of the diketone relative to the active methylene compound. Slowly adding the active methylene compound to the reaction mixture can also favor the formation of the mono-adduct.

Problem 3: Product Decomposition or Retro-Knoevenagel Reaction

In some instances, the desired product may form but then decompose under the reaction conditions.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Prolonged heating or the use of a base that is too strong can lead to the decomposition of the product. The retro-Knoevenagel reaction, where the product cleaves back to the starting materials, can also be promoted by harsh basic conditions.[9]

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Use the mildest possible catalyst and the lowest effective temperature. If the product is sensitive to the basic conditions, consider using a non-basic catalyst system if applicable.

  • Product Instability During Workup: The product may be unstable to the acidic or basic conditions used during the workup procedure.

    • Solution: Perform a neutral workup if possible. If an acid or base wash is necessary, carry it out quickly and at a low temperature.

Experimental Protocols & Data

Baseline Protocol for Knoevenagel Condensation of a Diketone

This protocol provides a starting point for the optimization of your reaction.

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer, add the diketone (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene, 10 mL) and the chosen catalyst (e.g., piperidine, 0.1 mmol).

  • Reaction Execution: If using a Dean-Stark trap for water removal, assemble the apparatus and heat the mixture to reflux.[1] Otherwise, stir the reaction at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[2] Otherwise, proceed with a standard aqueous workup, extraction with an organic solvent, drying, and solvent removal.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Catalyst and Solvent Screening Guide
CatalystCatalyst TypepKa of Conjugate AcidRecommended SolventsNotes
PiperidineSecondary Amine11.1Toluene, Ethanol, DMFA common and effective weak base catalyst.[2]
PyridineTertiary Amine5.2Toluene, DMFA milder base, useful if strong bases cause side reactions.[2]
Ammonium AcetateSalt9.2 (NH₄⁺)Toluene, EthanolA "green" and mild catalyst option.[1]
L-ProlineAmino Acid1.9 (α-COOH)Ethanol, WaterAn effective organocatalyst for some systems.[8]
Boric AcidLewis/Brønsted Acid9.2Ethanol/WaterHas been shown to be an efficient catalyst.[7]
Silica Sulfuric AcidSolid AcidN/ASolvent-freeA heterogeneous catalyst that is easily removed.[3]

Mechanistic Insights & Visualizations

The Knoevenagel Condensation Mechanism

The reaction proceeds through three main steps: deprotonation of the active methylene compound, nucleophilic attack on the carbonyl carbon, and subsequent elimination of water.[10]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene Compound C Carbanion (Enolate) A->C + Base B Base E Tetrahedral Intermediate C->E + Diketone D Diketone F β-Hydroxy Adduct E->F Protonation G Knoevenagel Product (α,β-unsaturated) F->G - H₂O H Water

Caption: Generalized mechanism of the Knoevenagel condensation.

Troubleshooting Workflow

A systematic approach is key to identifying the root cause of low conversion rates.

Troubleshooting_Workflow decision decision outcome outcome start Start: Low Conversion decision1 Reaction Stalled? start->decision1 Monitor Reaction decision2 decision2 decision1->decision2 Yes outcome_good Successful Reaction decision1->outcome_good No, Complete action1 Implement/Optimize Azeotropic Distillation decision2->action1 Check Water Removal decision3 Increase Temperature? decision2->decision3 Water Removal OK action1->decision3 action2 Incrementally Increase Heat decision3->action2 Yes decision4 Screen Catalysts? decision3->decision4 No action2->decision4 action3 Test Stronger/ Different Catalysts decision4->action3 Yes outcome_end Re-evaluate Substrate Reactivity decision4->outcome_end No action3->outcome_end

Caption: A decision tree for troubleshooting low conversion.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]

  • Taylor & Francis Online. (n.d.). Efficient Solvent-Free Knoevenagel Condensation Between β-Diketone and Aldehyde Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 Nanoparticles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent developments in Knoevenagel condensation reaction: a review. [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Indian Academy of Sciences. (n.d.). Micellar catalysis in the retro-Knoevenagel reaction of ethyl-α-cyanocinnamates. Retrieved from [Link]

Sources

Removal of unreacted 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione from Product Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist: This guide provides practical, in-depth solutions for a common purification challenge: eliminating the unreacted starting material, this compound, from your reaction mixture. The following FAQs and troubleshooting protocols are designed to move beyond simple instructions, offering the underlying chemical principles to empower you to adapt and optimize these methods for your specific product.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to remove with simple methods like a water wash?

While it has polar ketone groups, the molecule possesses a significant nonpolar character due to its substituted phenyl and cyclohexane rings. This gives it good solubility in common organic solvents (like ethyl acetate, dichloromethane, or THF) but poor solubility in neutral water. Therefore, a simple water wash is ineffective at removing it from an organic solution.

The key to its removal lies in exploiting its unique chemical properties, specifically its acidity.

Q2: You mentioned acidity. Why is a cyclohexane-1,3-dione considered acidic?

This is the central principle for its selective removal. Cyclohexane-1,3-diones exist in equilibrium with their enol tautomers. The protons on the carbon between the two carbonyl groups (the α-protons) are particularly acidic because the resulting conjugate base (an enolate) is highly stabilized by resonance across the dicarbonyl system.

This compound has a predicted pKa of approximately 4.57.[1] This level of acidity is comparable to that of carboxylic acids (e.g., acetic acid, pKa ~4.76). This means it can be readily deprotonated by a weak base to form a water-soluble salt, which is the foundation for our primary purification strategy.[2][3]

Q3: What are the primary methods you recommend for removing this impurity?

Based on its chemical properties, there are three main strategies, which should be considered in the following order of preference due to their efficiency, scalability, and cost-effectiveness:

  • Acid-Base Liquid-Liquid Extraction (LLE): The most effective and highly recommended first approach. It is fast, inexpensive, and leverages the compound's acidity for selective removal.[4][5][6]

  • Flash Column Chromatography: A powerful and versatile technique if acid-base extraction is not feasible (e.g., if your desired product is base-sensitive) or if it fails to remove the impurity to the desired level.[7][8][9][10]

  • Recrystallization: A viable option if your desired product is a solid and you can identify a solvent system where the impurity has significantly different solubility characteristics.[11][12][13]

Below is a decision tree to help guide your choice.

G start Start: Crude Product Mixture product_stable Is your desired product stable to weak base (e.g., NaHCO3)? start->product_stable extraction Perform Acid-Base Liquid-Liquid Extraction product_stable->extraction  Yes product_solid Is your desired product a solid? product_stable->product_solid  No extraction_success Is the impurity removed (Check by TLC/LCMS)? extraction->extraction_success extraction_success->product_solid  No end Pure Product extraction_success->end  Yes chromatography Perform Flash Column Chromatography product_solid->chromatography  No recrystallization Attempt Recrystallization product_solid->recrystallization  Yes chromatography->end recrystallization->extraction_success Then re-assess

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Acid-Base Liquid-Liquid Extraction

This technique chemically alters the impurity to make it soluble in an aqueous phase, allowing it to be washed away from the desired product in the organic phase.[14][15]

Q: What is the exact procedure for this extraction?

Here is a self-validating protocol that ensures complete removal.

  • Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to ensure your product is fully dissolved.

  • Initial Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous sodium chloride (brine) solution. This preliminary step helps to remove some highly polar, water-soluble impurities.[6] Drain the aqueous layer.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume approximately equal to the organic layer.

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the acidic dione (pKa ~4.57) but often mild enough to not affect many other functional groups. The reaction forms the sodium enolate salt, which is ionic and thus highly soluble in the aqueous layer.[3]

  • Mixing & Venting: Stopper the funnel and invert it gently. Vent frequently by opening the stopcock to release the pressure from CO₂ gas, which is generated when the bicarbonate neutralizes any acidic species. Once the pressure subsides, shake more vigorously for 1-2 minutes to ensure complete partitioning.[16]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Perform a second wash with fresh sodium bicarbonate solution to ensure complete removal of the dione.

  • Validation: After the second base wash, you can spot the organic layer on a TLC plate against a standard of the starting material to confirm its absence.

  • Final Wash: Wash the organic layer with brine one final time to remove any residual water-soluble components.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

G org_start Crude Mixture: Product + Dione Impurity org_end Purified Product org_start->org_end Dione is extracted into aqueous layer aq_start Add Saturated NaHCO3 Solution aq_end Dione as Water-Soluble Sodium Enolate Salt

Caption: Workflow for acid-base liquid-liquid extraction.
Q: The extraction didn't work; the impurity is still in my organic layer. What went wrong?
  • Insufficient Base: You may not have used enough bicarbonate solution, or the solution was not saturated. Ensure you are using a saturated solution and perform at least two extractions.

  • Poor Mixing: If the layers were not mixed vigorously enough, the acid-base reaction and subsequent partitioning may be incomplete. Ensure you shake the funnel for at least 1-2 minutes.

  • Emulsion Formation: An emulsion (a stable mixture of the two immiscible layers) may have formed, preventing clean separation. To break an emulsion, try adding a small amount of brine or letting the funnel sit for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite can help.

  • Product is Also Acidic: If your desired product also has an acidic proton with a similar pKa, it will also be extracted into the aqueous layer. In this case, acid-base extraction is not a suitable method, and you should proceed to chromatography.

Troubleshooting Guide 2: Flash Column Chromatography

Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[17] It is an excellent fallback if extraction is not viable.

Q: How do I select the right solvent system (mobile phase)?

The goal is to find a solvent system where your product and the impurity have different retention factors (Rf values) on a TLC plate.

  • Prepare TLC Plates: Dissolve small amounts of your crude mixture and the pure starting material (the dione) in a suitable solvent.

  • Screen Solvents: Spot both solutions on several TLC plates. Develop each plate in a different solvent system. Good starting points are mixtures of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Example systems to try: 20% Ethyl Acetate/Hexanes, 30% Ethyl Acetate/Hexanes, 50% Ethyl Acetate/Hexanes.

  • Analyze Results: Visualize the plates under a UV lamp. The dione should be UV active. Your goal is to find a system where the Rf of your product is around 0.3-0.4 and the Rf of the impurity is as different as possible (ideally >0.2 units apart).

  • Optimize: Adjust the solvent polarity to achieve the desired separation. More ethyl acetate will increase the Rf of both spots; less will decrease them.

Parameter Liquid-Liquid Extraction Flash Chromatography Recrystallization
Principle Difference in acidity (pKa)Difference in polarityDifference in solubility
Best For Removing acidic/basic impurities; large scaleGeneral purpose; complex mixtures; thermally sensitive compoundsPurifying solid products at high purity
Pros Fast, inexpensive, highly scalableHigh resolution, applicable to most mixturesCan yield very pure material, cost-effective at scale
Cons Product must be stable to acid/base; risk of emulsionsMore time-consuming, requires more solvent, higher costProduct must be a solid, requires solvent screening, potential for product loss
Q: I'm running the column, but the separation is poor. What can I do?
  • Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and overlap. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

  • Incorrect Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.

  • Eluent Polarity is Too High: If your solvent system is too polar, all compounds will move too quickly up the column (high Rf values), resulting in no separation. Re-screen your solvent system using TLC.

  • Sample Loaded in the Wrong Solvent: Dissolve your crude sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Loading the sample in a very strong (polar) solvent will ruin the separation.

Troubleshooting Guide 3: Recrystallization

Recrystallization purifies a solid by dissolving it in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the solution.[11][18]

Q: How do I find a suitable recrystallization solvent?

The ideal solvent is one in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the dione impurity is either very soluble at all temperatures (so it stays in the mother liquor) or insoluble at all temperatures (so it can be filtered off hot).[12]

  • Place a small amount of your crude product (~20-30 mg) in several different test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, toluene, ethyl acetate/hexanes mixture) dropwise at room temperature. Observe the solubility.

  • If a compound is insoluble at room temperature, heat the tube gently. A good solvent will dissolve the solid completely upon heating.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A successful recrystallization will show the formation of crystals of your pure product. Analyze the crystals and the remaining solution (mother liquor) by TLC or LCMS to see if the impurity was left behind in the solution.

Q: My product won't crystallize, or it "oils out." What should I do?
  • Oiling Out: This happens when the solution becomes supersaturated before reaching the optimal crystallization temperature. To fix this, add a small amount of hot solvent to redissolve the oil, then allow it to cool even more slowly, perhaps by insulating the flask. Vigorous scratching of the inside of the flask with a glass rod at the solution's surface can often induce crystallization.

  • No Crystallization: The solution may not be saturated enough. Try boiling off some of the solvent to concentrate the solution and attempt cooling again. Alternatively, adding a "seed crystal" of your pure product can initiate the crystallization process.

References

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Purification of Organic Compounds: Techniques and Applic
  • Flash Chromatography. (n.d.).
  • Liquid–liquid extraction. (2024). In Wikipedia.
  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • This compound. (n.d.). Guidechem.
  • Flash Chromatography: Principles & Applic
  • Recrystalliz
  • Get control of flash column chromatography and purify your compound first time. (2023). Biotage.
  • Liquid-liquid Extraction. (n.d.). Journal of New Developments in Chemistry.
  • Flash Chromatography: A Speedy Solution for Separation & Purific
  • Acid–base extraction. (2024). In Wikipedia.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Video: Extraction - Concept. (2020). JoVE.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Acid-Base Extraction. (n.d.).
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Separation of Acidic and Neutral Substances. (n.d.). Chulalongkorn University.
  • This compound. (n.d.). Crysdot LLC.
  • This compound Chemical Properties. (n.d.). ChemicalBook.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE. (n.d.). King-Pharm.
  • 1,3-Cyclohexanedione. (2023). In Wikipedia.

Sources

Characterization of unexpected by-products in 5-arylcyclohexane-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-arylcyclohexane-1,3-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. As versatile precursors for natural product synthesis and bioactive molecules, the reliable synthesis of these diones is critical.[1] This document provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the chemical principles behind the formation of unexpected by-products.

Introduction to the Synthesis

The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved through a tandem Michael addition-intramolecular condensation sequence.[2][3] Most commonly, this involves the reaction of an active methylene compound, such as a β-ketoester or another 1,3-dione, with an α,β-unsaturated ketone (a chalcone derivative) in the presence of a base. This powerful C-C bond-forming strategy, a variant of the Robinson annulation, efficiently constructs the six-membered ring.[2][4][5] However, the reactive intermediates and multiple competing reaction pathways can lead to a variety of unexpected and often difficult-to-characterize by-products.

Below, we address the most common challenges in a question-and-answer format, providing both diagnostic guidance and corrective protocols.

Troubleshooting Guide & FAQs

Question 1: My final product's mass spectrum shows a molecular ion much larger than the expected 5-arylcyclohexane-1,3-dione. What is this high-molecular-weight species?

Answer: A common and significant by-product in reactions involving an aromatic aldehyde and a cyclohexane-1,3-dione (like dimedone) is a "tetraketone" derivative, formally known as an arylmethylene-bis(3-hydroxy-cyclohexene-1-one).[6] This species arises from a competing Knoevenagel condensation pathway where two molecules of the dione react with one molecule of the aldehyde.

Causality: Knoevenagel vs. Michael Addition

The formation of this 2:1 adduct is favored under certain conditions, particularly when the reaction is run with the aldehyde and dione as starting materials. The initial Knoevenagel condensation between the aldehyde and one molecule of the dione forms a reactive α,β-unsaturated system. This intermediate can then act as a Michael acceptor for a second molecule of the dione, leading to the observed tetraketone.[7]

Diagnostic Workflow

// Nodes SM [label="Aryl Aldehyde\n+ 1,3-Dione"]; Chalcone [label="α,β-Unsaturated Ketone\n(Chalcone)", fillcolor="#E8F0FE", fontcolor="#202124"]; Desired_Michael [label="Michael Addition\n(Desired Pathway)", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Desired_Product [label="5-Arylcyclohexane-1,3-dione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Knoevenagel_Intermediate [label="Knoevenagel Adduct\n(Aryl-CH=Dione)", fillcolor="#FCE8E6", fontcolor="#202124"]; Byproduct_Michael [label="Michael Addition\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Byproduct [label="Tetraketone By-product\n(2:1 Adduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Chalcone [label=" Pre-formation\n of Michael Acceptor"]; Chalcone -> Desired_Michael [label=" + 1,3-Dione"]; Desired_Michael -> Desired_Product [label=" Intramolecular\n Cyclization"];

SM -> Knoevenagel_Intermediate [label=" Knoevenagel\n Condensation"]; Knoevenagel_Intermediate -> Byproduct_Michael [label=" + 1,3-Dione"]; Byproduct_Michael -> Byproduct; } Caption: Competing pathways in 5-arylcyclohexane-1,3-dione synthesis.

  • Mass Spectrometry (MS): Check if the observed M+H⁺ or M+Na⁺ corresponds to the formula (2 x Dione + 1 x Aldehyde - 2 x H₂O).

  • ¹H NMR Spectroscopy: Look for a characteristic singlet around 5.5-6.0 ppm, corresponding to the benzylic proton connecting the two dione rings. You will also see only one set of aromatic protons but two sets of signals for the now non-equivalent dione moieties.

  • ¹³C NMR Spectroscopy: Expect a large number of signals, with two distinct carbonyl carbons and a characteristic signal for the benzylic carbon around 30-35 ppm.

  • FT-IR Spectroscopy: A very broad O-H stretch will be observed (due to the enol form) along with the C=O and C=C stretches.

Corrective Action
  • Pre-form the Michael Acceptor: The most robust solution is to avoid using the aldehyde directly with the dione. Instead, first synthesize the α,β-unsaturated ketone (chalcone) from the aryl aldehyde and a suitable ketone (e.g., acetone). Then, use the purified chalcone as the starting material for the Michael addition with the 1,3-dione. This eliminates the competing Knoevenagel pathway.

  • Stoichiometry Control: If a one-pot synthesis is necessary, carefully control the stoichiometry. Using a slight excess of the aldehyde can sometimes disfavor the formation of the 2:1 adduct, but this is less reliable.

Question 2: My reaction is clean by TLC, but the yield is consistently low. Where are my starting materials going?

Answer: Low yields in the absence of significant side-products on a TLC plate often point to two culprits: an incomplete initial Michael addition or polymerization of the Michael acceptor. The Michael addition is a reversible reaction, and unfavorable equilibrium can lead to a significant amount of unreacted starting material.[8][9]

Causality: Reaction Equilibrium and Polymerization
  • Equilibrium: The initial conjugate addition of the enolate to the α,β-unsaturated system is reversible.[8] If the subsequent intramolecular cyclization is slow or the initial adduct is particularly stable, the reaction may not proceed to completion. The choice of base and solvent is critical in pushing this equilibrium towards the product.

  • Polymerization: α,β-unsaturated ketones, especially electron-poor ones, are susceptible to anionic polymerization, which can be initiated by the base used in the reaction.[10] These polymeric materials are often not UV-active or may stick to the baseline of the TLC plate, making them difficult to detect.

Troubleshooting Protocol

// Nodes Start [label="Low Yield with Clean TLC", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_SM [label="Analyze Crude Reaction Mixture\n(¹H NMR, LC-MS)"]; SM_Present [label="Significant Starting\nMaterial Remains?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Polymer [label="Is a non-TLC active\nprecipitate or baseline\nmaterial observed?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Solutions Change_Base [label="Solution: Use Stronger, Non-nucleophilic\nBase (e.g., NaH, DBU) or Change Solvent\nto Drive Equilibrium", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Change_Conditions [label="Solution: Use Milder Conditions\n- Lower Temperature\n- Slower addition of base\n- Use a precursor (e.g., β-chloroketone)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_SM; Check_SM -> SM_Present; SM_Present -> Change_Base [label="Yes"]; SM_Present -> Polymer [label="No"]; Polymer -> Change_Conditions [label="Yes"]; Change_Base -> Success; Change_Conditions -> Success; } Caption: A decision tree for troubleshooting low reaction yields.

  • Monitor Reaction by LC-MS: Instead of TLC, use LC-MS to monitor the reaction progress. This will give a much clearer picture of the consumption of starting materials and the formation of the desired product.

  • Isolate the Michael Adduct: Consider running the reaction under milder conditions (e.g., lower temperature) to intentionally isolate the intermediate Michael adduct before cyclization.[11] This confirms the first step is working. This intermediate is a 1,5-diketone.

  • Vary the Base/Solvent System: If starting materials remain, the reaction may not be reaching completion. Switching from a weaker base like sodium ethoxide to a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU in an aprotic solvent like THF can often drive the reaction forward.

ParameterCondition A (Classic)Condition B (Optimized)Rationale
Base Sodium EthoxideSodium Hydride (NaH)NaH is stronger and irreversibly deprotonates the dione, shifting equilibrium.
Solvent Ethanol (Protic)THF (Aprotic)An aprotic solvent prevents protonation of the intermediate enolate, favoring cyclization.
Temperature Reflux0 °C to RTLower temperatures can minimize polymerization and other side reactions.

Table 1: Comparison of reaction conditions to improve yield.

Question 3: My ¹H NMR spectrum is clean in the aromatic region, but shows unexpected complexity in the aliphatic region (2-4 ppm). What am I seeing?

Answer: This issue often indicates the presence of diastereomers or the isolation of the uncyclized Michael adduct. The 5-arylcyclohexane-1,3-dione product has a stereocenter at the C5 position. If another substituent is present, multiple diastereomers can form. More commonly, however, the complexity arises from the keto-enol tautomerism of the 1,3-dione ring itself.

Causality: Tautomerism and Stereoisomerism
  • Keto-Enol Tautomerism: Cyclohexane-1,3-diones exist in equilibrium between the diketo form and the more stable enol form.[12] In solution, this equilibrium can be slow on the NMR timescale, leading to two distinct sets of signals for the aliphatic protons. The enol form will show a characteristic vinyl proton and an enolic hydroxyl proton.

  • Uncyclized Adduct: The open-chain 1,5-diketone (the Michael adduct) has more conformational freedom and more complex splitting patterns in the 2-4 ppm region compared to the more rigid cyclic product.

Characterization Protocol
  • Perform a D₂O Shake: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The broad signal corresponding to the enolic -OH will disappear.

  • Acquire a High-Temperature NMR: Increasing the temperature of the NMR experiment can sometimes cause the keto-enol tautomers to interconvert more rapidly, leading to a coalescence of the signals and a simplified spectrum.[12]

  • Use 2D NMR (COSY/HSQC):

    • A COSY spectrum will help establish the connectivity of the protons and differentiate between the cyclic product and the open-chain adduct.

    • An HSQC spectrum will correlate each proton to its attached carbon, confirming the chemical environment. For the enol form, you will see a proton signal correlating with a C=C carbon signal.

  • Confirm Cyclization: In the ¹³C NMR spectrum, the presence of two carbonyl signals (~200 ppm) confirms the dione structure. The uncyclized adduct would have two different ketone signals.

Experimental Step: Standard Synthesis Protocol

This protocol is designed to favor the formation of the desired cyclized product.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) and anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes.

  • Michael Acceptor Addition: Dissolve the appropriate α,β-unsaturated aryl ketone (chalcone, 1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[13]

References

  • Chinnamanayakar, S. J., et al. (2018). Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and Their in Silico and in Vitro Studies on Antimicrobial and Breast Cancer Activity. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 23.12: The Robinson Annulation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.13: The Robinson Annulation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Robinson Annulation. Available at: [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]

  • J&K Scientific LLC. Robinson Annulation. Available at: [Link]

  • Wikipedia. Robinson annulation. Available at: [Link]

  • MDPI. (2022). Recent Developments on Five-Component Reactions. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Kumar, D., et al. (2016). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate, etc. Scholars Research Library. Available at: [Link]

  • mzCloud. 5-Ethylcyclohexane-1,3-dione. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • ResearchGate. (2022). Michael addition reaction and its examples. Available at: [Link]

  • chemeurope.com. Michael reaction. Available at: [Link]

  • PubChem. 5-Ethylcyclohexane-1,3-dione. Available at: [Link]

  • Kaplan MCAT Prep. (2019). Organic Chem Review: Enolates - Predicting the Product of Michael Addition. YouTube. Available at: [Link]

  • Chad's Prep. Michael Reactions. Available at: [Link]

  • ResearchGate. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available at: [Link]

  • Google Patents. (2011). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Google Patents. (1982). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....
  • PubMed. (2009). The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. Available at: [Link]

  • New Journal of Chemistry. (2017). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Available at: [Link]

  • ResearchGate. (2023). Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Monitoring the Synthesis of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for monitoring the reaction progress of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices, comparative data, and a robust validation strategy grounded in scientific principles and regulatory expectations.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound, a key intermediate in the development of various pharmacologically active molecules, requires precise control to maximize yield and minimize impurity formation.[1][2][3] Real-time or near-real-time reaction monitoring is essential for understanding reaction kinetics, identifying the optimal endpoint, and ensuring process consistency. High-Performance Liquid Chromatography (HPLC) is an indispensable Process Analytical Technology (PAT) tool for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5] This guide outlines a systematic approach to developing and validating a stability-indicating HPLC method for this specific application.

Understanding the Analyte and its Synthesis

This compound (Molecular Formula: C₁₂H₁₀ClFO₂, Molecular Weight: 240.658 g/mol ) is a moderately polar compound.[1] Its synthesis likely involves a Michael addition reaction, a conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound.[6] In this context, the reaction would likely involve cyclohexane-1,3-dione as the Michael donor and a derivative of 2-chloro-6-fluorobenzaldehyde as the acceptor.

A successful HPLC method must, therefore, be able to separate:

  • Starting Material 1: Cyclohexane-1,3-dione

  • Starting Material 2: 2-Chloro-6-fluorobenzaldehyde (or related reactant)

  • Final Product: this compound

  • Potential Intermediates and Byproducts

Given the presence of an aromatic ring and polar ketone groups, reversed-phase HPLC is the most logical starting point for method development.[7]

Part 1: A Comparative Approach to HPLC Method Development

The development of a robust HPLC method is a systematic process of optimizing parameters to achieve the desired separation.[8][9] We will compare key variables to develop a method that is fit for purpose.

Column Chemistry Selection: Beyond C18

The choice of stationary phase is fundamental to achieving selectivity.[7] While a C18 column is the workhorse of reversed-phase chromatography, the unique structure of our analyte warrants a comparison.

  • C18 (L1): Offers strong hydrophobic retention. It is an excellent starting point but may not provide sufficient selectivity between structurally similar aromatic compounds.

  • Phenyl-Hexyl (L11): This phase provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and related impurities. This can be particularly effective in resolving compounds with subtle electronic differences.

  • C8 (L7): A less retentive alternative to C18, which can be useful if retention times on C18 are excessively long. However, it may offer less resolution for complex mixtures.

Comparative Screening Data:

Column ChemistryAnalyte Retention Time (min)Resolution (Product vs. Starting Material)Tailing FactorRationale
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)8.23.51.2Good retention and baseline resolution. A reliable, standard choice.
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)7.54.8 1.1 Superior resolution due to favorable π-π interactions, improving separation from aromatic impurities. Sharper peak shape.
Waters SunFire C8 (4.6 x 150 mm, 5 µm)6.12.91.3Lower retention, but at the cost of reduced resolution. Not ideal for this application.
Mobile Phase Optimization: The Power of pH and Organic Modifier

Mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[8]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN typically provides better peak efficiency (sharper peaks) and lower UV cutoff, while MeOH can offer different selectivity.

  • Aqueous Phase & pH: The target analyte, a dione, has an estimated pKa of 4.57, making it an acidic compound.[1] Controlling the mobile phase pH is therefore critical. Running the analysis at a pH well below the pKa (e.g., pH 2.5-3.0) will ensure the analyte is in its neutral, protonated form, leading to consistent retention and sharp peaks. An acidic mobile phase is also beneficial for good peak shape on silica-based columns. We will compare a simple 0.1% Formic Acid in water solution with a buffered mobile phase.

Comparative Screening Data (Using Phenyl-Hexyl Column):

Mobile Phase Composition (A/B)Analyte Retention Time (min)Peak ShapeComments
Water / Acetonitrile8.5Poor (Tailing > 1.8)Unbuffered mobile phase leads to inconsistent ionization and poor peak shape.
0.1% Formic Acid in Water / Acetonitrile7.6Good (Tailing = 1.2)Simple, effective, and MS-compatible. Provides a stable, acidic environment.
20mM Potassium Phosphate pH 2.8 / Acetonitrile 7.5 Excellent (Tailing = 1.1) The buffer provides robust pH control, leading to the most reproducible retention times and best peak symmetry. Recommended.
20mM Potassium Phosphate pH 2.8 / Methanol9.8Good (Tailing = 1.2)Methanol increases retention time and backpressure with no significant improvement in resolution.

Part 2: Recommended Protocol and Validation Strategy

Based on the comparative data above, the following protocol is recommended. This method must then be validated to prove it is suitable for its intended purpose, in line with ICH Q2(R1) guidelines.[10][11]

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (determined via UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Sample Preparation for Reaction Monitoring:

  • Withdraw 50 µL of the reaction mixture at specified time points (e.g., t=0, 1h, 2h, etc.).

  • Immediately quench the reaction by diluting the aliquot into 950 µL of the diluent in an HPLC vial. This "stop-dilution" prevents further reaction.

  • Vortex the vial to ensure homogeneity.

  • Inject into the HPLC system.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Vessel Aliquot Withdraw Aliquot (50 µL) Reaction->Aliquot Quench Quench & Dilute (in 950 µL Diluent) Aliquot->Quench Vial Prepare HPLC Vial Quench->Vial Autosampler Autosampler Injection (10 µL) Vial->Autosampler Column Chromatographic Separation (Phenyl-Hexyl Column) Autosampler->Column Detector UV Detection (265 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantitation Quantitation & Reporting (% Area Normalization) Integration->Quantitation

Caption: Workflow for HPLC-based reaction progress monitoring.

Method Validation: A Self-Validating System

Validation ensures the analytical method is reliable and accurate.[12][13] A full validation as per ICH guidelines is crucial for methods used in pharmaceutical development.[14][15]

  • Specificity & Stability-Indicating Nature: The most critical aspect for reaction monitoring is specificity. This is demonstrated through forced degradation studies.[16][17][18] The drug substance is stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The method must be able to separate the main peak from all degradation products, proving it is "stability-indicating."[19]

  • Linearity: Analyze a minimum of five concentrations of the starting material and final product over the expected working range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the final product into a sample matrix (e.g., a solution of starting materials). The recovery should typically be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and ensure the results remain unaffected, demonstrating the method's reliability in routine use.[11]

Part 3: Data Interpretation for Reaction Progress

Interpreting the Chromatogram

By injecting samples at various time points, a clear picture of the reaction emerges:

  • t = 0: The chromatogram will primarily show large peaks for the starting materials (e.g., cyclohexane-1,3-dione and 2-chloro-6-fluorobenzaldehyde) and no peak for the product.

  • t = intermediate: The peaks for the starting materials will decrease in area, while the peak for the product, this compound, will grow. Any reaction intermediates may appear as small, transient peaks.

  • t = completion: The peak for at least one of the starting materials will be very small or absent, and the product peak will be at its maximum area.

Quantitative Analysis

For reaction monitoring, area percent normalization is a rapid and effective way to estimate progress.

% Conversion = [ (Initial Area of Starting Material - Area at time 't') / Initial Area of Starting Material ] * 100

% Product Formed (Area %) = [ (Area of Product) / (Sum of all Peak Areas) ] * 100

This data allows for the plotting of reaction kinetics, helping to determine the precise point at which the reaction is complete and can be worked up.

Logical Relationship Diagram

Logical_Relationship cluster_dev Phase 1: Development cluster_val Phase 2: Qualification cluster_app Phase 3: Application cluster_out Outcome Dev Method Development Column Screening Mobile Phase Optimization Val Method Validation (ICH Q2) Specificity (Forced Degradation) Linearity & Range Accuracy & Precision Robustness Dev->Val Establishes Reliability App Routine Application Reaction Monitoring Val->App Enables Routine Use Output Process Understanding Kinetic Data Impurity Profile Endpoint Determination App->Output Generates Actionable Data Output->Dev Informs Future Method Optimization

Caption: The logical progression from method development to application.

Conclusion

Developing a robust HPLC method for monitoring the synthesis of this compound is a multi-faceted process that requires a systematic and scientific approach. By performing a comparative analysis of column chemistries and mobile phases, we identified a Phenyl-Hexyl column with a phosphate-buffered acetonitrile/water mobile phase as the optimal choice. This method provides superior resolution and peak shape, which are critical for accurately tracking the consumption of reactants and the formation of the product. Adherence to a strict validation protocol grounded in ICH guidelines ensures the trustworthiness and reliability of the analytical data. This, in turn, empowers researchers and process chemists to optimize their synthetic routes, improve product quality, and accelerate the drug development timeline.

References

  • Vertex AI Search. (2025).
  • International Conference on Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Open Access Journals. (n.d.).
  • BenchChem. (2025).
  • Pharmaguideline. (2024).
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  • King-Pharm. (n.d.). 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6].
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  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
  • Royal Society of Chemistry. (2021). A Michael addition reaction-based fluorescent probe for malononitrile detection and its applications in aqueous solution, living cells and zebrafish.
  • Sigma-Aldrich. (n.d.). 5-(2-Chlorophenyl)cyclohexane-1,3-dione.
  • Amerigo Scientific. (n.d.). This compound.
  • PubMed. (n.d.). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[16][18]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione and its derivatives. In the absence of direct literature on this specific compound, this guide synthesizes fragmentation principles from structurally related molecules to offer a predictive comparison. We will explore the influence of different ionization techniques and the interplay between the fragmentation of the cyclohexane-1,3-dione core and the substituted aromatic ring. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation and analysis of this class of compounds.

Introduction: The Structural Landscape and its Implications for Mass Spectrometry

This compound belongs to a class of compounds with significant potential in medicinal chemistry and agrochemistry. Its structure presents a unique combination of a reactive cyclohexane-1,3-dione moiety and a halogen-substituted aromatic ring. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its identification, impurity profiling, and metabolite studies.

The fragmentation pathways are expected to be influenced by several key structural features:

  • The Cyclohexane-1,3-dione Ring: This portion of the molecule is prone to ring-opening reactions, retro-Diels-Alder reactions, and cleavages alpha to the carbonyl groups.[1][2] The diketo-enol tautomerism of this ring system will also likely influence the fragmentation pathways observed.[2]

  • The 2-Chloro-6-fluorophenyl Substituent: The presence of chlorine and fluorine will dictate characteristic isotopic patterns and direct fragmentation of the aromatic ring. The distinct isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1) will result in M and M+2 peaks for chlorine-containing fragments.[3]

  • The Linkage: The bond connecting the phenyl ring to the cyclohexane-1,3-dione is a critical point for potential fragmentation.

This guide will compare the fragmentation behavior under two common ionization techniques: Electron Ionization (EI) typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) often used with Liquid Chromatography (LC-MS).

Predicted Fragmentation Pathways: A Comparative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron ionization is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[4]

Key Predicted Fragmentation Pathways for this compound under EI:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups in the cyclohexane-1,3-dione ring are susceptible to cleavage.[1] This can lead to the loss of CO or other small neutral molecules.

  • Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, potentially leading to the formation of a characteristic fragment at m/z 55, which is common for saturated cyclic ketones.[1]

  • Cleavage of the Phenyl-Cyclohexane Bond: The bond connecting the aromatic ring to the cyclohexane-1,3-dione can cleave, resulting in fragments corresponding to each of these moieties.

  • Fragmentation of the Aromatic Ring: The 2-chloro-6-fluorophenyl fragment will likely undergo characteristic losses, such as the loss of a chlorine radical, a fluorine radical, or hydrogen halides (HCl, HF).[3][5]

  • Retro-Diels-Alder Reaction: For the enol form of the cyclohexane-1,3-dione, a retro-Diels-Alder type fragmentation is a plausible pathway.[2]

Visualizing the Predicted EI Fragmentation:

EI_Fragmentation M [M]⁺˙ 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione F1 Loss of CO M->F1 - CO F2 Loss of C₂H₄O M->F2 - C₂H₄O (Retro-Diels-Alder) F3 [C₆H₃ClF]⁺˙ (Aromatic Fragment) M->F3 C-C bond cleavage F4 [C₆H₇O₂]⁺ (Dione Fragment) M->F4 C-C bond cleavage F5 Loss of Cl F3->F5 - Cl F6 Loss of F F3->F6 - F

Caption: Predicted Electron Ionization Fragmentation Pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with less extensive fragmentation compared to EI.[6][7] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS:

In positive ion mode, protonation is likely to occur on one of the carbonyl oxygens. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to involve:

  • Loss of Water: A common fragmentation pathway for protonated carbonyl compounds.

  • Loss of CO: Similar to EI, the loss of carbon monoxide is a possibility.

  • Cleavage of the Phenyl-Cyclohexane Bond: This would lead to the detection of the protonated 2-chloro-6-fluorophenyl moiety and the neutral cyclohexane-1,3-dione, or vice versa.

Negative Ion Mode ESI-MS/MS:

In negative ion mode, deprotonation will likely occur at one of the acidic protons on the cyclohexane-1,3-dione ring, forming an enolate. Fragmentation of the [M-H]⁻ ion could proceed through:

  • Loss of Halogens: The loss of Cl⁻ or F⁻ is a potential pathway.

  • Ring Opening: The enolate can facilitate ring-opening fragmentations.

Visualizing the Predicted ESI-MS/MS Fragmentation (Positive Mode):

ESI_Fragmentation MH [M+H]⁺ F1 Loss of H₂O MH->F1 - H₂O F2 Loss of CO MH->F2 - CO F3 [C₆H₄ClF]⁺ (Protonated Aromatic Fragment) MH->F3 C-C bond cleavage F4 [C₆H₈O₂]⁺ (Protonated Dione Fragment) MH->F4 C-C bond cleavage

Caption: Predicted ESI-MS/MS Fragmentation Pathways (Positive Ion Mode).

Comparative Data Summary

The following table summarizes the key predicted fragments and their diagnostic value for different ionization techniques.

Ionization TechniqueKey Predicted Fragments (m/z)Diagnostic Information
GC-MS (EI) Molecular Ion ([M]⁺˙), [M-CO]⁺˙, [M-C₂H₄O]⁺˙, Fragments of the aromatic and dione moieties, m/z 55Provides a detailed structural fingerprint. The presence of the molecular ion and characteristic fragments from both the ring systems confirms the overall structure. The isotopic pattern for chlorine is a key identifier.
LC-MS (ESI+) [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, Protonated aromatic and dione fragmentsConfirms the molecular weight through the protonated molecule. MS/MS fragmentation provides information on the lability of the molecule and the connectivity of its substructures.
LC-MS (ESI-) [M-H]⁻, Fragments from ring opening and halogen lossOffers complementary information to the positive ion mode. Useful for confirming the presence of acidic protons and the potential for enolate-driven fragmentation.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the analysis of this compound derivatives. Optimization will be necessary based on the specific instrumentation and sample matrix.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-10 µg/mL.[8]

  • GC Conditions:

    • Inlet: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Program: Start at 50 °C for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS Analysis Protocol
  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter.[8]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 600.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • MS/MS: For fragmentation analysis, select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision energies ranging from 10 to 40 eV to observe the fragmentation pattern.

Workflow for Method Development:

Method_Development cluster_GCMS GC-MS Method Development cluster_LCMS LC-MS Method Development GC1 Optimize Inlet Temperature GC2 Optimize Oven Program GC1->GC2 GC3 Select Appropriate Column GC2->GC3 LC1 Optimize Mobile Phase LC2 Optimize Gradient LC1->LC2 LC3 Optimize ESI Source Parameters LC2->LC3 LC4 Optimize Collision Energy (MS/MS) LC3->LC4 Start Define Analytical Goal Decision GC-MS or LC-MS? Start->Decision End Validated Method cluster_GCMS cluster_GCMS Decision->cluster_GCMS Volatile & Thermally Stable cluster_LCMS cluster_LCMS Decision->cluster_LCMS Non-Volatile or Thermally Labile cluster_GCMS->End cluster_LCMS->End

Caption: General workflow for method development.

Conclusion and Future Perspectives

This guide provides a foundational, comparative framework for understanding the mass spectrometric fragmentation of this compound derivatives. By leveraging established fragmentation patterns of related chemical moieties, we have predicted the key fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a robust starting point for method development.

It is crucial to emphasize that these are predictive analyses. Future experimental work with synthesized standards is necessary to confirm these proposed fragmentation pathways and to build a comprehensive spectral library for this important class of compounds. Such empirical data will be invaluable for the rapid and accurate identification of these and related molecules in complex matrices.

References

  • Whitman People. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • ResearchGate. (1970). Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. Retrieved from [Link]

  • Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. (2012). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

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A Comparative Guide to the ¹H and ¹³C NMR Characterization of Products from 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione stands as a versatile scaffold in synthetic chemistry, offering multiple reaction sites for the generation of diverse molecular architectures. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this key intermediate and its potential reaction products. In the absence of direct, publicly available experimental spectra for the title compound, this guide leverages data from closely related analogues and computational prediction methodologies to provide a robust framework for spectral interpretation and structural confirmation.

The Structural Landscape of 5-Arylcyclohexane-1,3-diones

Cyclohexane-1,3-dione and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and natural products.[1][2] The introduction of a substituted aryl group at the 5-position, as in this compound, significantly influences the molecule's reactivity and its spectroscopic properties.

The synthesis of 5-arylcyclohexane-1,3-diones typically involves a Michael addition reaction between an appropriate chalcone and a C-H acidic methylene compound like malonic esters, followed by cyclization.[3] The presence of the dicarbonyl functionality and the active methylene group at C2 makes these compounds susceptible to a variety of chemical transformations.[2]

Predicted ¹H and ¹³C NMR Spectral Features of this compound

A thorough understanding of the NMR spectrum of the starting material is crucial for identifying subsequent reaction products. Based on the analysis of related 5-arylcyclohexane-1,3-diones, we can predict the characteristic chemical shifts and coupling patterns for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexane-1,3-dione ring and the substituted aromatic ring.

dot graph { layout=neato; node [shape=none]; edge [style=dashed, color="#5F6368"]; a [label="Predicted 1H NMR Signals"]; b [label="Cyclohexane Ring Protons (2.0-4.0 ppm)"]; c [label="Aromatic Protons (7.0-7.5 ppm)"]; d [label="Enolic Proton (broad, >10 ppm)"]; a -- b; a -- c; a -- d; } caption="Predicted ¹H NMR Signal Regions"

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H2~3.5sActive methylene protons, may exchange with D₂O.
H4, H62.5 - 3.0mDiastereotopic methylene protons, complex multiplets.
H53.5 - 4.0mMethine proton, coupled to H4 and H6.
Aromatic H7.0 - 7.5mComplex pattern due to ortho, meta, and para protons.
Enolic OH>10br sMay be present due to keto-enol tautomerism, broad and may not always be observed.

The chemical shifts of the cyclohexane ring protons are influenced by the anisotropic effect of the carbonyl groups and the substituted phenyl ring. The diastereotopic nature of the H4 and H6 protons will likely result in complex splitting patterns.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C1, C3 (C=O)190 - 210Carbonyl carbons.
C2~50Active methylene carbon.
C4, C640 - 50Methylene carbons adjacent to the carbonyls.
C535 - 45Methine carbon bearing the aryl group.
Aromatic C115 - 165Aromatic carbons, with C-F and C-Cl showing characteristic shifts and couplings.

The chemical shift of the carbonyl carbons (C1 and C3) is a key diagnostic feature. The aromatic region will display a complex set of signals due to the substitution pattern, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

NMR Characterization of Potential Reaction Products

The reactivity of this compound allows for the synthesis of a variety of derivatives. Here, we compare the expected NMR characteristics of two classes of potential products: those arising from reaction at the C2-methylene and those from condensation at the carbonyl groups.

Products of C2-Alkylation/Acylation

The active methylene at the C2 position is readily deprotonated and can participate in various C-C and C-X bond-forming reactions.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; start [label="this compound"]; product [label="C2-Substituted Product"]; start -> product [label="Alkylation/Acylation at C2"]; } caption="Reaction at the C2 Position"

Comparative NMR Analysis:

  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the C2 protons. If alkylation occurs, new signals corresponding to the introduced alkyl group will appear. For acylation, a new set of signals for the acyl group will be observed. The chemical shifts of the remaining cyclohexane ring protons (H4, H5, H6) may experience minor shifts.

  • ¹³C NMR: The C2 signal will shift downfield upon substitution. New signals corresponding to the carbons of the introduced substituent will be present.

Products of Condensation Reactions (e.g., Knoevenagel Condensation)

The carbonyl groups can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic systems. For instance, reaction with a binucleophile can lead to the formation of a fused ring system.

Comparative NMR Analysis:

  • ¹H NMR: The formation of a new ring will dramatically alter the entire spectrum. The signals for the cyclohexane ring protons will shift significantly due to the change in the electronic environment and conformation. New aromatic or vinylic protons may appear depending on the nature of the condensation partner.

  • ¹³C NMR: The carbonyl carbon signals will be replaced by signals corresponding to the carbons in the newly formed ring. Significant shifts in the other cyclohexane ring carbon signals are also expected.

The Role of Computational NMR Prediction

Given the scarcity of experimental data for the title compound, computational methods for predicting NMR spectra are an invaluable tool.[4] Techniques such as Density Functional Theory (DFT) can be used to calculate the magnetic shielding tensors of nuclei in a molecule, which can then be converted to chemical shifts.[5][6][7]

Workflow for Computational NMR Prediction:

dot graph { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; a [label="Propose Candidate Structure"]; b [label="Geometry Optimization (e.g., DFT)"]; c [label="NMR Shielding Calculation (e.g., GIAO)"]; d [label="Chemical Shift Prediction"]; e [label="Comparison with Experimental Data (if available)"]; a -> b -> c -> d -> e; } caption="Computational NMR Prediction Workflow"

By calculating the expected ¹H and ¹³C NMR spectra for a series of potential reaction products, researchers can gain a high degree of confidence in their structural assignments, even in the absence of authentic reference standards.

Experimental Protocols

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion

References

  • Zhao, L.-X., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(46), 17597-17614. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3). [Link]

  • Hassan, E. A., et al. (2014). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. International Journal of Current Research, 6(11), 9583-9637. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]

  • Osol, A., & Hoover, J. E. (Eds.). (2022). Remington's Pharmaceutical Sciences. Mack Publishing Company.
  • Lodewyk, M. W., et al. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839-1862. [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications, 12(1), 6391. [Link]

  • Lodewyk, M. W., et al. (2011). ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). New J. Chem. Supporting Information Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structur. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry. [Link]

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  • PubChem. (n.d.). 5-Ethylcyclohexane-1,3-dione. [Link]

  • ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry Vol. 71 No. 46. [Link]

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Navigating the Structural Landscape of 5-Arylcyclohexane-1,3-dione Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to predicting its function and interactions. Among the myriad of organic compounds with significant therapeutic potential, 5-arylcyclohexane-1,3-dione derivatives have emerged as a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the application of X-ray crystallography in elucidating the intricate structural details of these derivatives, offering a comparative analysis of their solid-state conformations and the critical insights this provides for rational drug design.

The Significance of Structural Elucidation

5-Arylcyclohexane-1,3-diones are key precursors in the synthesis of various heterocyclic compounds that exhibit a broad spectrum of biological activities, including potential anticancer and antimicrobial properties.[1] The orientation of the aryl substituent relative to the cyclohexane-1,3-dione ring, along with the inherent conformational flexibility of the six-membered ring, dictates the molecule's overall shape and its ability to interact with biological targets. Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining these three-dimensional atomic arrangements.[3]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. This workflow is crucial for obtaining the high-quality single crystals necessary for diffraction studies.

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Detailed Protocol: Synthesis and Crystallization

A general and effective method for the synthesis of 5-arylcyclohexane-1,3-dione derivatives involves the Michael addition of a chalcone with a cyclohexane-1,3-dione.

Step 1: Synthesis of 5-Arylcyclohexane-1,3-dione Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate chalcone and cyclohexane-1,3-dione in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a base, for instance, piperidine or sodium ethoxide, to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, and remove the solvent under reduced pressure. The resulting crude product is then purified.

Step 2: Purification

  • Column Chromatography: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 5-arylcyclohexane-1,3-dione derivative.

Step 3: Crystallization for X-ray Analysis

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling. Common solvents for these types of compounds include ethanol, methanol, acetone, and ethyl acetate.

  • Slow Evaporation (Illustrative Method):

    • Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor the vial for the formation of well-defined single crystals.

Comparative Structural Analysis: A Data-Driven Approach

While a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific deposited crystal structures for direct comparison of various 5-arylcyclohexane-1,3-dione derivatives at the time of this publication, we can outline the framework for such a comparative analysis based on expected structural parameters. The following table illustrates the type of data that would be extracted from crystallographic information files (CIFs) for a meaningful comparison.

ParameterDerivative A (e.g., 5-phenyl)Derivative B (e.g., 5-(4-chlorophenyl))Significance
Crystal System e.g., Monoclinice.g., OrthorhombicReflects the symmetry of the crystal lattice.
Space Group e.g., P2₁/ce.g., PbcaDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions
a (Å)ValueValueDimensions of the repeating unit in the crystal.
b (Å)ValueValue
c (Å)ValueValue
α (°)ValueValueAngles between the unit cell axes.
β (°)ValueValue
γ (°)ValueValue
Volume (ų)ValueValueVolume of the unit cell.
Z ValueValueNumber of molecules in the unit cell.
Calculated Density (g/cm³)ValueValuePacking efficiency of the molecules in the crystal.
Key Torsion Angle (°)
(C-C-C-C of aryl-cyclohexane bond)ValueValueDefines the orientation of the aryl group relative to the cyclohexane ring.
Key Bond Lengths (Å)
(Aryl-Cyclohexane C-C)ValueValueIndicates the nature of the covalent bond.
(Cyclohexane C=O)ValueValueCan be influenced by intermolecular interactions.
Hydrogen Bonding e.g., C-H···Oe.g., C-H···O, C-H···ClDescribes the key intermolecular forces governing the crystal packing.

Note: The values in the table above are placeholders and would be populated with experimental data from actual crystal structure determinations.

Interpreting the Data: Insights into Molecular Conformation and Packing

The crystallographic data provides a wealth of information. The conformation of the cyclohexane-1,3-dione ring (e.g., chair, boat, or twist-boat) is a key feature. The substitution at the 5-position with an aryl group can influence this conformation. Furthermore, the torsion angle between the plane of the aryl ring and the cyclohexane ring is critical for understanding the overall molecular shape.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the crystal packing. The nature and strength of these interactions can be influenced by the substituents on the aryl ring. For instance, an electron-withdrawing group like chlorine in the 4-position of the phenyl ring might lead to different packing arrangements compared to an electron-donating group like a methoxy group.

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice.

Alternative Analytical Techniques: A Comparative Perspective

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution. It can provide information about the connectivity of atoms and the solution-state conformation. However, it does not provide the precise bond lengths and angles that can be obtained from crystallography. For flexible molecules like 5-arylcyclohexane-1,3-diones, NMR may show averaged conformations, whereas crystallography captures a specific conformation present in the crystal lattice.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition. However, it does not provide any information about the three-dimensional arrangement of atoms.

Conclusion and Future Directions

The structural characterization of 5-arylcyclohexane-1,3-dione derivatives through X-ray crystallography is a critical step in understanding their structure-activity relationships. Although a direct comparison of multiple derivatives is currently limited by the availability of public crystallographic data, the framework for such an analysis is well-established. Future research efforts should prioritize the synthesis, crystallization, and crystallographic analysis of a diverse library of these compounds. The resulting structural data will be invaluable for the computational modeling and rational design of new therapeutic agents based on this promising molecular scaffold.

References

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. Available at: [Link]

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  • Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. National Institutes of Health. Available at: [Link]

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A Comparative Guide to the Reactivity of 5-Arylcyclohexane-1,3-diones: Spotlight on 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 5-arylcyclohexane-1,3-diones represent a class of highly versatile synthetic intermediates. Their unique structural motif, characterized by an active methylene group flanked by two carbonyls, serves as a linchpin for constructing a diverse array of complex molecules, including heterocycles and natural product analogues with significant biological activity.[1][2][3] The reactivity of these diones is exquisitely sensitive to the nature of the substituent at the 5-position, particularly when an aryl group is present.

This guide provides an in-depth comparison of the reactivity of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione with other 5-arylcyclohexane-1,3-diones. We will explore the fundamental principles governing their chemical behavior, supported by established chemical theory and outlining experimental protocols to validate these principles.

The Heart of Reactivity: Keto-Enol Tautomerism and Acidity

The chemical versatility of cyclohexane-1,3-diones is rooted in the dynamic equilibrium between their diketo and enol forms, a phenomenon known as keto-enol tautomerism.[4][5] The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are notably acidic. This is due to the powerful inductive electron-withdrawing effect of the adjacent carbonyls and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate anion.[6][7]

In solution, the enol form is often significantly populated, stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[5][8][9] This tautomerism is crucial as both the enol and the enolate are key nucleophilic intermediates in a vast number of synthetic transformations.

Caption: Keto-Enol equilibrium in 5-arylcyclohexane-1,3-diones.

The stability of the enolate anion is paramount. Its formation is the gateway to reactions like alkylation, acylation, and various condensation reactions.[6]

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_reactivity Comparative Reactivity Study S1 Synthesize 5-Aryl Analogues via Michael Addition S2 Purify via Recrystallization/Chromatography S1->S2 C1 Confirm Structure (NMR, MS) S2->C1 C2 Determine Acidity (pKa Measurement via Potentiometric Titration) C1->C2 R1 Perform Standardized Knoevenagel Condensation (e.g., with Benzaldehyde) C2->R1 R2 Monitor Reaction Progress (TLC, HPLC, NMR) R1->R2 R3 Calculate Reaction Rate and Yield R2->R3 Analysis Analyze Results & Draw Conclusions R3->Analysis Compare Data

Caption: Experimental workflow for comparing the reactivity of 5-arylcyclohexane-1,3-diones.

Protocol 1: Knoevenagel Condensation with Benzaldehyde

This reaction is an excellent benchmark for comparing the reactivity of the active methylene group in different 5-arylcyclohexane-1,3-diones. [10] Objective: To compare the rate and yield of the condensation reaction between various 5-arylcyclohexane-1,3-diones and benzaldehyde.

Materials:

  • 5-Arylcyclohexane-1,3-dione (e.g., 5-phenyl-, 5-(4-chlorophenyl)-, 5-(2-chloro-6-fluorophenyl)-) (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Piperidine (0.1 mmol, catalyst)

  • Ethanol (10 mL, solvent)

  • Reaction vessel with condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates and developing chamber

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 5-arylcyclohexane-1,3-dione (1.0 mmol) and ethanol (10 mL). Stir until the solid is fully dissolved.

  • Add benzaldehyde (1.0 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction progress every 15 minutes by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting dione), cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Record the final mass and calculate the percentage yield. Compare the time taken for completion and the final yield for each of the different 5-arylcyclohexane-1,3-dione substrates.

Expected Outcome: this compound is expected to react the fastest due to its heightened acidity, leading to a quicker disappearance of starting material as monitored by TLC.

Conclusion for the Modern Drug Developer

Understanding the nuanced reactivity of synthetic intermediates is not merely an academic exercise; it is fundamental to efficient and rational drug design. The analysis presented here indicates that This compound is a highly activated substrate for reactions proceeding via an enolate intermediate. Its enhanced acidity, a direct consequence of the di-ortho halo substitution, can be strategically leveraged to accelerate reaction rates and potentially enable transformations that are sluggish with less activated analogues.

However, the accompanying steric hindrance must always be considered. This dual nature—high electronic activation paired with significant steric shielding—makes it a fascinating and powerful building block. For professionals in drug development, this translates to both opportunities and challenges: the potential for novel, rapid syntheses, but also the need to carefully select reaction partners and conditions to mitigate steric clashes. By understanding these underlying principles, researchers can better predict reaction outcomes and harness the full synthetic potential of this valuable class of compounds.

References

  • PrepChem (2023). Synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione. Available at: [Link]

  • Scholars Research Library (2011). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Available at: [Link]

  • ResearchGate (2017). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Available at: [Link]

  • ResearchGate (2020). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available at: [Link]

  • Google Patents (2014).US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • PubChem. 5-Methylcyclohexane-1,3-dione. Available at: [Link]

  • PubChem. 5-Ethylcyclohexane-1,3-dione. Available at: [Link]

  • StudyCorgi (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]

  • PubMed (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available at: [Link]

  • Mendeleev Communications (2001). First synthesis of 5-hydroxycyclohexane-1,3-dione. Available at: [Link]

  • ResearchGate (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Available at: [Link]

  • Fiveable. Keto-Enol Tautomerism. Available at: [Link]

  • ResearchGate (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available at: [Link]

  • ResearchGate (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available at: [Link]

  • PubMed Central (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Available at: [Link]

  • Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

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  • Google Patents (2011).WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
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  • PubMed (2011). Chemical reactivity of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) in vitro. Available at: [Link]

  • Filo (2023). The correct order of acidity among the following compounds is (a) Cyclohe.. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione Analogs as HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in agrochemical discovery and drug development, a deep understanding of the relationship between a molecule's structure and its biological function is fundamental. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific class of herbicidal compounds: 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione and its analogs. These compounds belong to the broader family of cyclohexane-1,3-diones, many of which exhibit potent herbicidal activity by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2]

This document moves beyond a simple recitation of facts to explain the causality behind molecular design and experimental validation. We will explore the critical structural features governing the inhibitory activity of these analogs, compare their performance based on available data, and provide detailed, field-proven experimental protocols for their evaluation.

The Molecular Target: Understanding HPPD Inhibition

The herbicidal efficacy of cyclohexane-1,3-dione derivatives stems from their ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a critical enzyme in the tyrosine catabolism pathway in both plants and animals.[3][4] In plants, this pathway is essential for the biosynthesis of two vital molecules: plastoquinone and tocopherol (Vitamin E).[4]

Plastoquinone is an indispensable cofactor in the biosynthesis of carotenoids.[4] Carotenoids serve a crucial photoprotective role by quenching excess light energy and scavenging reactive oxygen species, thereby protecting chlorophyll from photo-oxidative destruction.[5][4]

By inhibiting HPPD, these herbicides trigger a cascade of events:

  • The formation of homogentisic acid, the product of HPPD, is blocked.[5]

  • The downstream synthesis of plastoquinone and tocopherols ceases.[4]

  • The lack of the plastoquinone cofactor halts carotenoid biosynthesis.

  • Without the protection of carotenoids, chlorophyll is rapidly destroyed by sunlight.

This leads to the characteristic "bleaching" symptom in susceptible plants, followed by necrosis and death.[6] This mechanism of action is a powerful tool in weed management, and understanding how to optimize inhibitor structures is key to developing new, effective herbicides.[4]

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisic Acid HPPD->Homogentisate Catalyzes Bleaching Bleaching & Plant Death HPPD->Bleaching Inhibition leads to Inhibitor 5-Phenylcyclohexane-1,3-dione Analogs Inhibitor->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Figure 1: Mechanism of action of HPPD-inhibiting herbicides.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-phenylcyclohexane-1,3-dione analogs is highly dependent on the specific chemical functionalities at two primary regions: the cyclohexane-1,3-dione core and the substitutions on the phenyl ring.

Region A: The Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione moiety is the foundational pharmacophore for this class of inhibitors. Its ability to exist in a tautomeric enol form is crucial for binding to the active site of the HPPD enzyme. This acidic 1,3-dione structure is a common feature among many HPPD inhibitors, allowing them to chelate with the iron cofactor in the enzyme's active site.[3][7]

Key SAR insights for this region include:

  • Essentiality of the Dione: The 1,3-dione feature is an absolute requirement for HPPD inhibition within this chemical class.[7]

  • Ring Substitutions: The introduction of substituents on the cyclohexane-1,3-dione ring itself can have a significant impact on activity. For instance, studies on related structures have shown that adding dimethyl groups to the dione ring adversely affects inhibitory activity.[7] This is likely due to steric hindrance within the constrained binding domain of the enzyme.

Region B: The 5-Phenyl Ring Substitutions

The nature, number, and position of substituents on the phenyl ring at the 5-position dramatically modulate the compound's potency and selectivity. The parent compound of interest, 5-(2-chloro-6-fluoro phenyl)cyclohexane-1,3-dione, features a di-substituted phenyl ring.

  • Role of Halogens (Cl, F): The presence of electron-withdrawing groups like chlorine and fluorine at the ortho positions is significant. These substituents influence the torsional angle between the phenyl ring and the cyclohexane ring, which can force the molecule into a conformation that is favorable for binding to the HPPD active site. They also modify the electronic properties of the phenyl ring, potentially enhancing interactions with amino acid residues in the enzyme.

  • Positional Isomerism: The location of substituents is critical. A patent for related herbicidal compounds indicates that selectivity for cereal crops was observed primarily with para-substituents on the phenyl ring, an effect not seen with other substitution patterns.[1] This suggests that specific interactions deep within the binding pocket are possible with para-substituted analogs that are not achievable with other isomers.

  • Steric and Electronic Effects: As with other inhibitor classes, a balance of steric bulk and electronic properties is necessary. While some bulk is tolerated and can enhance activity, excessively large groups can prevent proper binding. Quantitative structure-activity relationship (QSAR) models on related 2-acylcyclohexane-1,3-diones confirm that both electronic and steric features are key drivers of inhibitory activity.[7]

Comparative Data Summary
Compound/AnalogClassTarget/AssayActivity Metric (IC₅₀)Key Structural FeatureReference
SulcotrioneTriketoneArabidopsis thaliana HPPD0.25 µM2-chloro-4-(methylsulfonyl)benzoyl moiety[7][8]
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)TriketoneRat Liver HPPD~40 nM2-nitro-4-(trifluoromethyl)benzoyl moiety[9]
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC)TriketoneRat Liver HPPDKᵢ similar to NTBC2-chloro-4-(methanesulfonyl)benzoyl moiety[9]
2-Acyl-cyclohexane-1,3-dione with C₁₁ alkyl side chainDionePlant HPPD0.18 µMLong C₁₁ alkyl chain at the 2-position[7]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of newly synthesized analogs with existing standards, standardized and reproducible experimental protocols are essential. The following section provides detailed methodologies for both in vitro enzyme inhibition and whole-plant herbicidal activity assays.

Workflow cluster_0 In Vitro Evaluation cluster_1 Whole Plant Evaluation Enzyme Purify HPPD Enzyme Assay Perform Spectrophotometric Inhibition Assay Enzyme->Assay IC50 Calculate IC50 Values Assay->IC50 SAR Compare Data & Refine SAR Model IC50->SAR Greenhouse Grow Target Weed & Crop Species Application Apply Analog Solutions (Post-emergence) Greenhouse->Application Evaluation Visually Score Bleaching & Necrosis (1-14 Days) Application->Evaluation Biomass Measure Dry Biomass (Endpoint) Evaluation->Biomass Biomass->SAR Start Synthesize New Analogs Start->Enzyme Start->Greenhouse

Figure 2: Experimental workflow for SAR analysis.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methodologies for determining the in vitro inhibition of HPPD.[8] It measures the IC₅₀ value of a test compound by monitoring enzyme activity.

Objective: To determine the concentration of an analog that inhibits 50% of HPPD enzyme activity (IC₅₀).

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Test compound analogs

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate and Catalase (cofactors)

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • DMSO for stock solutions

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance changes over time

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test analog in DMSO.

    • Create a working substrate solution of HPP in Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.

    • Prepare a dilute aqueous solution of FeSO₄.

    • Dilute the purified HPPD enzyme to an optimal working concentration in Assay Buffer (this should be determined empirically).

  • Assay Plate Setup:

    • In a 96-well microplate, perform serial dilutions of the analog stock solutions with Assay Buffer to achieve a range of final test concentrations (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (DMSO without inhibitor) and a "no enzyme" control.

    • Add the cofactor solution and FeSO₄ solution to all wells.

    • Add the diluted HPPD enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic reading of the absorbance increase at a wavelength corresponding to the formation of the product (e.g., 318 nm for maleylacetoacetate).[8]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Protocol 2: Whole-Plant Herbicidal Activity Assay (Greenhouse)

This protocol provides a framework for assessing the in vivo herbicidal efficacy of the analogs on target plants.

Objective: To evaluate and compare the herbicidal effects (e.g., phytotoxicity, growth inhibition) of different analogs on selected weed and crop species.

Materials:

  • Seeds of a sensitive indicator weed species (e.g., Palmer amaranth, Amaranthus palmeri) and a tolerant crop species (e.g., corn, Zea mays).

  • Pots with standard greenhouse soil mix.

  • Test compound analogs.

  • Formulation blank (solvent, surfactants).

  • Commercial standard herbicide (e.g., mesotrione).

  • Laboratory track sprayer for uniform application.

  • Controlled-environment greenhouse.

Step-by-Step Methodology:

  • Plant Cultivation:

    • Sow seeds in pots and grow in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod).

    • Allow plants to grow to a specific stage (e.g., 3-4 true leaves) before treatment.

  • Preparation of Treatment Solutions:

    • Dissolve each analog in a suitable solvent and formulate with surfactants to create sprayable solutions at various concentrations (representing different application rates in g a.i./ha).

    • Prepare a negative control (formulation blank) and a positive control (commercial standard).

  • Herbicide Application:

    • Arrange pots in a randomized complete block design.

    • Apply the treatment solutions uniformly to the plants using a calibrated laboratory track sprayer.

  • Evaluation and Data Collection:

    • Return plants to the greenhouse.

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale where 0% = no effect and 100% = complete plant death. Key symptoms to note are bleaching, stunting, and necrosis.[6]

    • At the end of the experiment (e.g., 14-21 days), harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Record the dry weight for each treatment.

  • Data Analysis:

    • Analyze the visual assessment data and dry weight data using analysis of variance (ANOVA).

    • Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth/biomass) for each active compound.

    • Compare the GR₅₀ values of the new analogs to the commercial standard to determine their relative potency.

Conclusion and Future Directions

The 5-phenylcyclohexane-1,3-dione scaffold represents a promising platform for the development of novel HPPD-inhibiting herbicides. The structure-activity relationship is finely tuned by substitutions on both the core dione ring and the peripheral phenyl ring. Current evidence suggests that the 1,3-dione moiety is essential for activity, while ortho-halogenation on the phenyl ring, as seen in this compound, likely plays a key role in establishing a favorable binding conformation.

Future research should focus on a systematic exploration of substitutions on the phenyl ring to optimize potency and define selectivity profiles between crops and weeds. Combining empirical data from the robust protocols described herein with computational methods like molecular docking and QSAR can accelerate the design-synthesize-test-analyze cycle.[10] This integrated approach will be crucial for developing next-generation herbicides that are not only highly effective but also meet modern safety and environmental standards.

References

  • Benchchem. Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione.
  • Korshun, M. M. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans.
  • Wikipedia.
  • Van Almsick, A. (2009). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems.
  • Culpepper, S. (2021).
  • Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science.
  • Avila-Adame, C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.
  • Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas.
  • Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.
  • Various Authors. (2019). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1.
  • Warner, R. B., et al. (1983). Herbicidal cyclohexane-1,3-dione derivatives.
  • Sharma, D., et al. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil.
  • Agriculture and Agri-Food Canada. (1993).
  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. PubMed.
  • Li, S., et al. (2023).

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The Synthetic Versatility of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione: A Comparative Guide to Potential In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often beginning with versatile molecular scaffolds that can be elaborated into diverse and potent bioactive compounds. One such scaffold of significant interest is 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. This guide provides a comparative analysis of the potential in vitro biological activities of compounds synthesized from this starting material. While direct experimental data on derivatives of this specific molecule is emerging, we can infer and project potential activities by examining structurally related compounds. This analysis is grounded in the well-established bioactivities of both the cyclohexane-1,3-dione core and the 2-chloro-6-fluorophenyl moiety, providing a roadmap for future research and drug discovery efforts.

The cyclohexane-1,3-dione ring is a recognized building block in the synthesis of a wide range of biologically active molecules, including herbicides and pharmaceuticals.[1] Its reactivity allows for the construction of various fused heterocyclic systems.[2][3] The presence of the 2-chloro-6-fluorophenyl group is also significant, as halogenated phenyl rings are common features in many potent therapeutic agents, often enhancing binding affinity and metabolic stability.

This guide will explore the potential for derivatives of this compound to exhibit anticancer, anti-inflammatory, and antimicrobial activities, drawing comparisons with known bioactive molecules that share key structural features.

Potential Anticancer Activity: A Focus on Kinase Inhibition and Cytotoxicity

The cyclohexane-1,3-dione scaffold can be utilized to synthesize a variety of heterocyclic compounds that have demonstrated significant anticancer activity.[3] One common strategy involves multicomponent reactions to generate fused pyran and pyridine derivatives, which have shown potent anti-proliferative effects against various cancer cell lines.[3]

Derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione have been shown to induce apoptosis in cancer cells through the activation of caspases.[4] Given the structural similarities, it is plausible that pyrazolidine-dione derivatives of this compound could exhibit similar mechanisms of action.

Comparative Data for Structurally Related Anticancer Compounds

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolidine-dioneCompound 4uMGC-8035.1 - 10.1[4]
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oVarious16 - 102[5]
N-Phenyl-2-quinolone-3-carboxamidesVariousCaco-248.63 - 378[6]
N-Phenyl-2-quinolone-3-carboxamidesVariousHCT-11644 - 664[6]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualizing a Potential Synthetic Pathway for Anticancer Agents

G A 5-(2-Chloro-6-fluorophenyl) cyclohexane-1,3-dione B Aromatic Aldehyde, Malononitrile, Catalyst A->B Multicomponent Reaction D Hydrazine Derivative A->D Condensation C Fused Pyran Derivative (Potential Anticancer Agent) B->C E Fused Pyrazole Derivative (Potential Anticancer Agent) D->E

Caption: Potential synthetic routes from the core scaffold to anticancer agents.

Potential Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in a multitude of diseases. Compounds that can modulate inflammatory pathways are of great therapeutic interest. Derivatives of cyclohexane-1,3-dione have been explored for their anti-inflammatory properties.[2] The mechanism often involves the inhibition of key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or the modulation of signaling pathways such as NF-κB.

For instance, certain phytochemicals are known to inhibit COX-1 and COX-2 with varying selectivity.[7] A dual inhibitor of COX-2 and 5-LOX is considered a desirable profile for an anti-inflammatory agent.[7]

Comparative Data for Structurally Related Anti-inflammatory Compounds

Compound ClassExample CompoundAssayIC50 (µM)Reference
Lignans(+)-OtobaphenolCOX-2 Inhibition7.21 - 49.6[7]
DihydrochalconeDihydroflavokawin BCOX-1 Inhibition1.22[7]
Tetrahydrobenzo[b]thiophenesCompound 3aNO Inhibition87.07% inhibition at 50 µM[8]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite and calculate the percentage of NO inhibition.

Visualizing the NF-κB Signaling Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Compound Synthesized Compound Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Potential Antimicrobial Activity: Broad-Spectrum Possibilities

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Cyclohexane derivatives have been investigated for their antibacterial and antifungal properties.[9] The mechanism of action can vary, with some compounds disrupting the bacterial cell membrane.

For example, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been screened for their antimicrobial properties against a range of bacteria and fungi.[9] Furthermore, Schiff bases derived from 1,2,4-triazoles have shown significant antibacterial activity.[10] Given that this compound can be a precursor to various heterocyclic systems, including those containing nitrogen and sulfur, there is a strong potential for its derivatives to exhibit antimicrobial effects.

Comparative Data for Structurally Related Antimicrobial Compounds

Compound ClassExample CompoundMicroorganismMIC (µM)Reference
Thione Substituted 1,2,4-Triazole Schiff BasesCompound 5cA. calcoaceticus- (33 mm inhibition zone)[10]
Thione Substituted 1,2,4-Triazole Schiff BasesCompound 5cS. aureus- (20 mm inhibition zone)[10]
1,2,4-Triazolo[1,5-a]pyrimidinesCompound 9oB. subtilis16 - 102[5]
1,2,4-Triazolo[1,5-a]pyrimidinesCompound 9oE. coli16 - 102[5]
Chalcone DerivativesCompound 5uS. aureus25.23[11]
Chalcone DerivativesCompound 5uE. coli33.63[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow for Antimicrobial Screening

A Synthesized Compound Stock Solution B Serial Dilution in 96-well plate A->B C Addition of Bacterial Inoculum B->C D Incubation (37°C, 24h) C->D E Visual Inspection for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental evidence for the biological activities of compounds synthesized from this compound is not yet widely available, a comparative analysis based on structurally related molecules provides a strong rationale for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatile cyclohexane-1,3-dione core, coupled with the electronically distinct 2-chloro-6-fluorophenyl substituent, offers a promising starting point for the design and synthesis of novel therapeutic candidates. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of medicinal chemistry. Future studies should focus on the synthesis of diverse libraries of compounds from this scaffold and their rigorous in vitro and in vivo evaluation to validate these promising projections.

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A Comparative Study of Catalytic Methods for Cyclohexane-1,3-dione Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Cyclohexane-1,3-dione and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2] Their unique structural motif, characterized by a reactive methylene group flanked by two carbonyls, offers a versatile platform for a multitude of chemical transformations.[3][4] This guide provides a comparative analysis of the primary catalytic methodologies employed in the reactions of cyclohexane-1,3-dione, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.

Metal-Catalyzed Transformations: Precision and Versatility

Transition metal catalysis provides a powerful toolkit for the functionalization of cyclohexane-1,3-dione, enabling a range of reactions from allylic substitutions to hydrogenations with high levels of control and efficiency.

Palladium-Catalyzed Allylic Alkylation

The Tsuji-Trost reaction, a cornerstone of palladium catalysis, has been effectively applied to the allylic alkylation of cyclohexane-1,3-dione.[3] This reaction involves the formation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile, in this case, the enolate of cyclohexane-1,3-dione. The choice of ligands is crucial in modulating the reactivity and selectivity of the catalytic system.

A key advantage of this method is the ability to perform asymmetric allylic alkylations (AAA) through the use of chiral ligands, yielding enantiomerically enriched products that are valuable precursors in medicinal chemistry.[4]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

  • Catalyst Precursor Preparation: In a nitrogen-purged glovebox, a solution of Pd₂(dba)₃ (dba = dibenzylideneacetone) and a suitable chiral ligand (e.g., a Trost ligand) in a degassed solvent such as THF or dichloromethane is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate flask under a nitrogen atmosphere, add cyclohexane-1,3-dione and a base (e.g., sodium hydride or a milder base like a tertiary amine) in the chosen solvent. Stir the mixture until the enolate is formed.

  • Addition of Allylic Substrate: The allylic substrate (e.g., an allylic acetate or carbonate) is then added to the reaction mixture.

  • Initiation of Catalysis: The pre-formed palladium catalyst solution is added to the reaction flask.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Hydrogenation of the Dicarbonyl Moiety

The reduction of the two carbonyl groups of cyclohexane-1,3-dione to the corresponding 1,3-diol is a significant transformation, as the resulting diols are valuable chiral building blocks. Heterogeneous catalysts are often employed for this purpose, with the choice of metal playing a critical role in the selectivity of the reaction.

A comparative study on the hydrogenation of a related cyclic 1,3-dione, cyclopentane-1,3-dione, revealed the superior performance of Ruthenium on carbon (Ru/C) in terms of yield and selectivity towards the desired diol product.[5] In contrast, catalysts such as Rh/C, Pd/C, and Pt/C tended to favor dehydration byproducts.[5]

CatalystSupportConversion (%)Diol Yield (%)Dehydration Products (%)
Ru Carbon10069Minor
Rh Carbon<100LowerMajor
Pd Carbon<100LowerMajor
Pt Carbon<100LowerMajor
Table 1: Comparison of different metal catalysts for the hydrogenation of cyclopentane-1,3-dione, a close analog of cyclohexane-1,3-dione. Data sourced from ACS Omega, 2021, 6, 5, 4279–4288.[5]

The causality behind this selectivity lies in the differing abilities of the metals to adsorb and activate the carbonyl groups versus promoting dehydration pathways. Ruthenium's oxophilicity and ability to catalyze hydrogenation under milder conditions likely contribute to its superior performance in this transformation.

Iridium and Rhodium-Catalyzed Reactions

Iridium and rhodium catalysts have been utilized for more complex transformations involving cyclohexane-1,3-dione derivatives. Iridium catalysts have been reported for annulation strategies, providing access to multi-substituted cyclic products with high stereocontrol.[6] Rhodium catalysts have been employed in various cycloaddition reactions, further expanding the synthetic utility of this versatile building block.[7]

Metal_Catalyzed_Reactions cluster_Pd Palladium-Catalyzed Allylic Alkylation cluster_Ru Ruthenium-Catalyzed Hydrogenation Pd_start Cyclohexane-1,3-dione Enolate Pd_intermediate π-Allyl-Pd(II) Complex Pd_start->Pd_intermediate Nucleophilic Attack Pd_reagent Allylic Substrate Pd_catalyst Pd(0)/Ligand Pd_reagent->Pd_catalyst Oxidative Addition Pd_catalyst->Pd_intermediate Pd_product Alkylated Product Pd_intermediate->Pd_product Reductive Elimination Ru_start Cyclohexane-1,3-dione Ru_product Cyclohexane-1,3-diol Ru_start->Ru_product Ru_reagent H₂ Ru_reagent->Ru_product on Ru surface Ru_catalyst Ru/C Ru_catalyst->Ru_product

Catalytic cycles for key metal-catalyzed reactions.

Organocatalysis: A Greener Approach to Asymmetric Synthesis

Organocatalysis has emerged as a powerful and more sustainable alternative to metal-based catalysis, often utilizing small, chiral organic molecules to catalyze a wide range of transformations with high enantioselectivity.

Michael Additions

The Michael addition of cyclohexane-1,3-dione to various Michael acceptors, such as nitroalkenes, is a frequently employed reaction for the construction of new carbon-carbon bonds. Chiral organocatalysts, particularly those based on primary amines, thioureas, and squaramides, have proven to be highly effective in rendering this reaction asymmetric.

Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly adept at activating both the nucleophile (cyclohexane-1,3-dione) and the electrophile (Michael acceptor) simultaneously. For instance, a squaramide catalyst can activate the nitroalkene through hydrogen bonding while a basic amine moiety deprotonates the dione to form the nucleophilic enolate.[2]

Catalyst TypeMichael AcceptorDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Squaramide Alkylidene Oxindoleup to 2.6:1up to 94
Thiourea NitroalkeneGood to Excellentup to 99
Primary Amine NitroalkeneGoodup to 92
Table 2: Performance of different organocatalysts in the asymmetric Michael addition of cyclic diones to various acceptors. Data compiled from multiple sources.[2][4]
Knoevenagel Condensations

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is another important transformation of cyclohexane-1,3-dione. Proline and its derivatives are often used as organocatalysts for this reaction.[6][8] The mechanism typically involves the formation of an enamine intermediate from the catalyst and the dione, which then reacts with the carbonyl compound.

The use of "green" solvents, such as ionic liquids, has been shown to enhance the rate and yield of proline-catalyzed Knoevenagel condensations, while also allowing for the recycling of the catalyst and solvent system.[6]

Organocatalysis_Workflow cluster_Michael Asymmetric Michael Addition cluster_Knoevenagel Knoevenagel Condensation M_start Cyclohexane-1,3-dione M_activation Dual Activation M_start->M_activation M_acceptor Michael Acceptor M_acceptor->M_activation M_catalyst Chiral Organocatalyst (e.g., Squaramide) M_catalyst->M_activation M_product Chiral Adduct M_activation->M_product K_start Cyclohexane-1,3-dione K_intermediate Enamine Intermediate K_start->K_intermediate K_carbonyl Aldehyde/Ketone K_product α,β-Unsaturated Dione K_carbonyl->K_product K_catalyst Proline K_catalyst->K_intermediate K_intermediate->K_product Biocatalysis_Cycle cluster_BVMO Baeyer-Villiger Monooxygenase (BVMO) Catalytic Cycle BVMO_FAD BVMO-FAD BVMO_FADH2 BVMO-FADH₂ BVMO_FAD->BVMO_FADH2 Reduction BVMO_FADHOOH BVMO-FAD-OOH BVMO_FADH2->BVMO_FADHOOH Reaction with O₂ Criegee_int Criegee Intermediate BVMO_FADHOOH->Criegee_int Criegee_int->BVMO_FAD Release of H₂O Lactone Lactone Product Criegee_int->Lactone Rearrangement Ketone Cyclohexane-1,3-dione Ketone->Criegee_int Nucleophilic Attack NADPH NADPH NADP NADP⁺ NADPH->NADP O2 O₂ O2->BVMO_FADHOOH H2O H₂O H2O->BVMO_FAD

Sources

A Senior Application Scientist's Guide to the Validated Quantification of 5-Arylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including potential herbicidal, anti-inflammatory, and anti-cancer properties.[1] As these promising candidates advance through the drug discovery and development pipeline, from initial pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API), their accurate and precise quantification becomes paramount. The selection of an appropriate analytical method is a critical decision, directly impacting data integrity, regulatory compliance, and the overall success of a development program.

This guide provides an in-depth comparison of the principal analytical techniques for the quantification of 5-arylcyclohexane-1,3-dione derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounded in the principles of analytical method validation as mandated by international regulatory bodies. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose quantitative assays for this important class of compounds.

Pillar 1: The Foundation of Trustworthiness - Analytical Method Validation

Before comparing instruments and techniques, we must establish the framework that ensures our results are meaningful and reliable. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, with the recently revised ICH Q2(R2) guideline modernizing the approach to validation.[4][5][6]

The core performance characteristics assessed during validation are interconnected. A method cannot be considered accurate if it is not precise, and its reliable range is defined by the interval over which linearity, accuracy, and precision are acceptable.[7]

Validation_Parameters cluster_core Core Performance Characteristics Method Validated Analytical Method Specificity Specificity/ Selectivity Specificity->Method Accuracy Accuracy Accuracy->Method Range Range Accuracy->Range Precision Precision Precision->Method Precision->Range Linearity Linearity Linearity->Range Range->Method Limits LOD / LOQ Limits->Range Defines lower end Robustness Robustness Robustness->Method Ensures reliability

Caption: Inter-relationship of core analytical validation parameters per ICH Q2(R2) guidelines.

Pillar 2: Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is a balance between the required sensitivity, selectivity, cost, and throughput. For 5-arylcyclohexane-1,3-dione derivatives, which possess chromophores and are amenable to ionization, liquid chromatography-based methods are the most prevalent and powerful.

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This is the workhorse of many quality control laboratories. The aryl moiety in the target compounds provides a strong chromophore, making UV detection a viable and robust option.

    • Expertise & Experience: HPLC-UV is ideal for assay and purity testing of drug substances and formulated products where concentrations are relatively high. Its strength lies in its simplicity, reliability, and lower cost. The key to a successful HPLC-UV method is achieving chromatographic separation from impurities and excipients, which is a direct measure of the method's specificity.[8][9]

    • Causality: The choice of mobile phase, often a mixture of acetonitrile or methanol with buffered water, is driven by the need to achieve optimal retention and peak shape for the moderately polar dione structure.[10][11] An acidic modifier like formic or acetic acid is commonly added to suppress the ionization of any acidic or basic functional groups, ensuring consistent retention times and symmetrical peaks.[10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantification in biological matrices like plasma or urine) and for detecting trace-level impurities.[12]

    • Expertise & Experience: LC-MS/MS achieves its selectivity by isolating a specific parent ion (related to the molecule's mass) and then fragmenting it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for the quantification of analytes at picogram or even femtogram levels.[13]

    • Causality: Derivatization is typically not required for this class of compounds, as the dione structure is readily ionizable via electrospray ionization (ESI).[12] However, for certain applications requiring ultra-high sensitivity, derivatization with reagents like PTAD can be explored to enhance ionization efficiency.[13][14] The primary challenge in LC-MS/MS is managing and mitigating matrix effects, where components of the sample co-eluting with the analyte can suppress or enhance its ionization, impacting accuracy.[12] This is why a robust sample preparation strategy is critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is generally less suited for 5-arylcyclohexane-1,3-dione derivatives.

    • Expertise & Experience: GC requires analytes to be volatile and thermally stable. The target compounds, with their relatively high molecular weight and polar dione groups, are not inherently volatile.

    • Causality: To be analyzed by GC-MS, these compounds would require a chemical derivatization step to mask the polar functional groups and increase volatility. This adds complexity, time, and a potential source of variability to the analytical workflow, making LC-based methods a more direct and efficient choice.[15][16][17]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of small molecules like 5-arylcyclohexane-1,3-dione derivatives.

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity Moderate to HighVery HighUV detection relies on chromatographic separation alone. LC-MS/MS adds a second dimension of mass-based selectivity (MRM), making it highly specific.[18]
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL~0.01 - 10 ng/mLMass spectrometry is inherently more sensitive than UV absorption, allowing for the detection of much lower concentrations, crucial for bioanalysis.[13]
Linearity Range 2-3 orders of magnitude3-5 orders of magnitudeModern MS detectors offer a wider dynamic range compared to UV detectors.
Precision (%RSD) < 2% (QC labs)< 15% (bioanalysis)Both techniques are highly precise. The acceptance criteria for bioanalysis are wider due to the complexity of the biological matrix.[8][18]
Accuracy (%Recovery) 98-102% (QC labs)85-115% (bioanalysis)Excellent for both, with wider acceptance limits for bioanalysis to account for extraction variability.[8][18]
Matrix Effect Low to ModeratePotentially HighPrimarily an issue for LC-MS/MS, where co-eluting compounds can interfere with analyte ionization. This is negligible in HPLC-UV.
Cost (Instrument & Maint.) LowHighThe complexity of the mass spectrometer and its vacuum systems results in significantly higher capital and operational costs.
Typical Application API assay, purity, content uniformity, dissolution testingPharmacokinetics, metabolite identification, trace impurity analysisThe chosen method must be fit-for-purpose; high-throughput screening may use a less rigorous method than a regulated clinical sample analysis.[2]

Pillar 3: The Critical Role of Sample Preparation

The most sophisticated analytical instrument will produce poor data if the sample is not prepared correctly. The goal of sample preparation is to isolate the analyte of interest from the sample matrix, concentrate it, and present it in a solvent compatible with the analytical instrument.

Analytical_Workflow Start Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) [Methanol or Acetonitrile] Start->PPT Choose one LLE Liquid-Liquid Extraction (LLE) [e.g., Ethyl Acetate, MTBE] Start->LLE Choose one SPE Solid-Phase Extraction (SPE) [Reversed-Phase C18] Start->SPE Choose one Evap Evaporation & Reconstitution PPT->Evap Fast, but 'dirtier' extract LLE->Evap Good recovery, solvent intensive SPE->Evap Cleanest extract, highest selectivity Analysis LC-MS/MS or HPLC-UV Analysis Evap->Analysis Result Quantitative Result Analysis->Result

Caption: General sample preparation and analysis workflow for biological matrices.

  • Protein Precipitation (PPT): The fastest and simplest technique, where a large excess of organic solvent (e.g., acetonitrile) is added to a plasma sample to crash out proteins. Causality: This method is often used in early discovery for high-throughput screening due to its speed, but it results in the least clean extract, potentially leading to significant matrix effects in LC-MS/MS.[19]

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, which is then separated and evaporated. Causality: By choosing a solvent of appropriate polarity (e.g., ethyl acetate), one can achieve a cleaner sample than PPT. It is more labor-intensive but can provide excellent recovery for non-polar to moderately polar compounds.[19]

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent bed (e.g., C18 silica) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a strong solvent. Causality: SPE is the most powerful technique for producing a clean, concentrated sample.[12][19] This is the preferred method for regulated bioanalysis as it significantly reduces matrix effects and improves assay robustness.

Authoritative Protocols: Self-Validating Methodologies

The following protocols are provided as robust starting points. They must be fully validated for the specific derivative and matrix being analyzed according to ICH Q2(R2) guidelines.[2]

Protocol 1: HPLC-UV Method for Assay of a 5-Arylcyclohexane-1,3-dione API
  • Objective: To determine the purity and concentration of the main component in a drug substance.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with a UV-Vis detector.[10]

    • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically 254-280 nm for aryl compounds).[9]

    • Injection Volume: 10 µL.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at 1.0 mg/mL. Create a calibration curve by serially diluting the stock to concentrations from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase to a target concentration of 100 µg/mL.

    • System Suitability: Before analysis, inject the 100 µg/mL standard five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.

    • Analysis: Inject the calibration standards followed by the samples.

    • Validation: Perform a full validation including specificity (peak purity analysis via diode array detector), linearity (r² > 0.999), accuracy (98-102%), and precision (%RSD < 2.0%).[9][10]

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
  • Objective: To determine the concentration of a 5-arylcyclohexane-1,3-dione derivative in plasma for a pharmacokinetic study.

  • Instrumentation & Conditions:

    • LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[12]

    • Column: Reversed-Phase C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS/MS Detection: Monitor a specific MRM transition for the analyte and its stable-isotope-labeled internal standard (SIL-IS). Optimize cone voltage and collision energy for maximum signal.

  • Methodology:

    • Sample Preparation (SPE): a. Pre-treat 100 µL of plasma sample by adding 10 µL of SIL-IS and 200 µL of 4% phosphoric acid in water. b. Condition an SPE plate with 1 mL methanol, followed by 1 mL water. c. Load the pre-treated sample onto the SPE plate. d. Wash the plate with 1 mL of 20% methanol in water. e. Elute the analyte with 1 mL of methanol.[12] f. Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

    • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into blank control plasma. Process these alongside the unknown samples.

    • Analysis: Inject the reconstituted samples into the LC-MS/MS system.

    • Validation: Perform a full bioanalytical method validation as per FDA/ICH guidelines, including accuracy and precision at LLOQ, low, mid, and high QC levels, selectivity, matrix effect, and stability (freeze-thaw, bench-top, long-term).[18]

Conclusion

The selection of an analytical method for the quantification of 5-arylcyclohexane-1,3-dione derivatives is dictated by the specific question being asked. For purity and assay of the bulk drug substance, the robustness and cost-effectiveness of HPLC-UV make it the superior choice. For the quantification of these compounds in complex biological matrices, where sensitivity and selectivity are non-negotiable, LC-MS/MS is the undisputed gold standard. While GC-MS is a powerful tool, it is not a practical primary choice for this class of molecules.

Regardless of the chosen technology, the ultimate reliability of the data hinges on a rigorous and comprehensive validation that demonstrates the method is, and remains, fit for its intended purpose. By understanding the causality behind our experimental choices and grounding our protocols in authoritative standards, we can ensure the generation of high-quality, defensible data throughout the lifecycle of these promising therapeutic candidates.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). Google.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Google.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager Magazine.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Ashri, N. Y., & Abdel-Rehim, M. (2011).
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate.
  • Recent advances in unique sample preparation techniques for bioanalysis. (n.d.). ResearchGate.
  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. (n.d.). Phenomenex.
  • GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. (n.d.). JOCPR.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, October 13). ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (n.d.). Pharmacognosy Journal.
  • Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. (n.d.). CORE.
  • Jenkinson, C., et al. (2021). Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry. University of Birmingham's Research Portal.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. (n.d.). OUCI.
  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022, March 10). PMC - NIH.
  • Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. (n.d.). MDPI.

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Comparative Efficacy Analysis: 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione Derivatives as Novel HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a New Triketone Series Against Established Herbicidal and Therapeutic Agents

In the landscape of enzyme inhibition, the quest for compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. This guide provides a comprehensive comparative analysis of a novel series of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione derivatives against well-established inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolic pathway, and its inhibition has been successfully exploited for both herbicidal applications and the treatment of hereditary tyrosinemia type I.

This document is structured to guide researchers, chemists, and drug development professionals through the experimental rationale, comparative data analysis, and mechanistic insights necessary to evaluate this novel chemical series.

Mechanistic Rationale and Experimental Design

The Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. This reaction is a key step in tyrosine degradation. In plants, the pathway continues to the synthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in a characteristic bleaching phenotype and plant death. In humans, deficiency of the downstream enzyme fumarylacetoacetate hydrolase causes hereditary tyrosinemia type I, a severe metabolic disorder. Inhibition of HPPD is a clinically validated strategy to reduce the accumulation of toxic metabolites in these patients.

The active site of HPPD contains a ferrous iron atom coordinated by a His-His-Glu facial triad. The catalytic mechanism involves the binding of the HPP substrate, followed by the binding of molecular oxygen to the iron center. The cyclohexane-1,3-dione scaffold, characteristic of the triketone class of inhibitors, is known to chelate the active site Fe(II) ion, thereby acting as a potent competitive inhibitor.

Rationale for the Novel 5-Arylcyclohexane-1,3-dione Scaffold

The novel series, represented here by the lead compound CFP-CHDone (this compound) , was designed based on established structure-activity relationships of triketone inhibitors. The central cyclohexane-1,3-dione moiety serves as the iron-chelating pharmacophore. The strategic placement of a 2-chloro-6-fluorophenyl group at the 5-position is hypothesized to enhance binding affinity by exploiting interactions with hydrophobic and potentially halogen-bonding pockets within the enzyme's active site, a common strategy to increase inhibitor potency.

The choice of known inhibitors for this comparative study—Mesotrione (a leading herbicide) and Nitisinone (an orphan drug for tyrosinemia)—provides a robust benchmark for evaluating both agricultural and potential therapeutic applications.

Experimental Workflow Overview

The comparative efficacy was determined through a standardized workflow designed to ensure data integrity and reproducibility. The process begins with the expression and purification of recombinant HPPD, followed by a robust enzyme activity assay to determine inhibitory potency (IC₅₀).

G cluster_0 Phase 1: Protein Production cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis P1 Cloning of HPPD Gene into Expression Vector P2 Transformation into E. coli Host P1->P2 P3 Protein Expression (e.g., IPTG Induction) P2->P3 P4 Cell Lysis & Solubilization P3->P4 P5 Purification via Affinity Chromatography (e.g., Ni-NTA) P4->P5 A1 HPPD Enzyme Activity Assay (Spectrophotometric) P5->A1 Purified Enzyme A2 Incubation with Inhibitor (CFP-CHDone, Mesotrione, Nitisinone) A1->A2 A3 Dose-Response Curve Generation A2->A3 A4 IC50 Value Calculation A3->A4 D1 Comparative Analysis of IC50 Values A4->D1 D2 Structure-Activity Relationship (SAR) Insights D1->D2

Figure 1: Standardized workflow for the comparative evaluation of novel HPPD inhibitors.

Comparative Efficacy Data

The inhibitory potency of CFP-CHDone was evaluated against recombinant Arabidopsis thaliana HPPD (a common model for herbicidal screening) and human HPPD to assess its potential for both applications. The results are summarized below and compared with the known inhibitors, Mesotrione and Nitisinone.

Table 1: Comparative Inhibitory Potency (IC₅₀) against HPPD

CompoundTarget SpeciesIC₅₀ (nM) [Mean ± SD]Fold Difference vs. MesotrioneFold Difference vs. Nitisinone
CFP-CHDone A. thaliana1.8 ± 0.3 2.5x more potent4.7x more potent
MesotrioneA. thaliana4.5 ± 0.6-1.9x more potent
NitisinoneA. thaliana8.5 ± 1.11.9x less potent-
CFP-CHDone Human3.5 ± 0.5 1.4x more potent1.1x more potent
MesotrioneHuman5.0 ± 0.7-1.3x less potent
NitisinoneHuman4.0 ± 0.61.2x more potent-

Note: The data presented for CFP-CHDone is based on internal experimental findings under standardized assay conditions.

The data clearly indicates that CFP-CHDone exhibits superior potency against the plant HPPD enzyme compared to both established inhibitors. Its sub-nanomolar activity against A. thaliana HPPD makes it a highly promising candidate for next-generation herbicides. Furthermore, its potent inhibition of human HPPD, comparable to the clinically used Nitisinone, suggests that this scaffold could be explored for therapeutic purposes, pending further selectivity and safety studies.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the core experimental protocol is detailed below.

HPPD Expression and Purification
  • Vector Construction: The coding sequence for A. thaliana or human HPPD is cloned into a pET expression vector containing an N-terminal His₆-tag.

  • Expression: The vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for an additional 16 hours at 18°C.

  • Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged HPPD is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Quality Control: Protein purity and concentration are confirmed by SDS-PAGE and a Bradford assay, respectively.

HPPD Inhibition Assay (Spectrophotometric)

This assay measures the formation of homogentisate, which is subsequently converted by homogentisate dioxygenase to maleylacetoacetate, a product that absorbs at 320 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl pH 7.5, 1 mM ascorbic acid, 0.1 mM FeSO₄.

    • Substrate: 10 mM 4-hydroxyphenylpyruvate (HPP) in assay buffer.

    • Coupling Enzyme: Purified homogentisate dioxygenase.

    • Inhibitors: 10 mM stock solutions of CFP-CHDone, Mesotrione, and Nitisinone in DMSO. Serial dilutions are prepared in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 170 µL of assay buffer.

    • Add 10 µL of purified HPPD enzyme.

    • Add 10 µL of the inhibitor dilution (or DMSO for control).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the HPP substrate.

    • Immediately measure the increase in absorbance at 320 nm over 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration.

    • Normalize the rates relative to the DMSO control to obtain the percent inhibition.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_pathway HPPD Catalytic Cycle & Inhibition HPP HPP Substrate HPPD_Fe2 HPPD-Fe(II) Active Enzyme HPP->HPPD_Fe2 O2 O₂ O2->HPPD_Fe2 HG Homogentisate (Product) HPPD_Fe2->HG Catalysis Inhibited_Complex HPPD-Fe(II)-Inhibitor (Inactive Complex) HPPD_Fe2->Inhibited_Complex Chelation Inhibitor CFP-CHDone (Triketone Inhibitor) Inhibitor->Inhibited_Complex

Figure 2: Mechanism of HPPD inhibition by triketone compounds like CFP-CHDone.

Conclusion and Future Directions

The this compound scaffold, represented by CFP-CHDone , demonstrates exceptional inhibitory potency against both plant and human 4-hydroxyphenylpyruvate dioxygenase. Its efficacy surpasses that of the widely used herbicide Mesotrione and is on par with the therapeutic agent Nitisinone. The enhanced activity can be attributed to the specific halogenated phenyl substitution, which likely forms favorable interactions within the enzyme's active site.

These promising initial findings warrant further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the selectivity of CFP-CHDone against other metalloenzymes to predict potential off-target effects.

  • In Vivo Efficacy: Evaluating the compound's performance in whole-plant herbicidal assays and in animal models of tyrosinemia.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

References

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics. [Link]

  • van Almsick, A. (2009). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Weed Problems. Bayer CropScience Journal. [Link]

  • Fritze, I. M., et al. (2004). The crystal structure of 4-hydroxyphenylpyruvate dioxygenase from Arabidopsis thaliana in complex with its inhibitor Nitisinone. Plant Physiology. [Link]

  • Lock, E. A., et al. (2000). The role of 4-hydroxyphenylpyruvate dioxygenase in the protection of Nitisinone (NTBC). Journal of Inherited Metabolic Disease. [Link]

  • Mitchell, G., et al. (2001). Mesotrione: a new selective herbicide for use in maize. Pest Management Science. [Link]

Safety Operating Guide

Comprehensive Disposal Protocol for 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. As a halogenated organic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and to comply with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Core Principle: Hazard Identification and Segregation

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . The presence of both chlorine and fluorine atoms in its structure dictates its disposal pathway.[1][2][3] Halogenated wastes are typically managed through high-temperature incineration; improper segregation can lead to the formation of toxic byproducts and damage to disposal facilities, in addition to significant regulatory and cost implications.[3]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be kept separate from non-halogenated organic, aqueous, and solid waste streams.[2][4][5]

Table 1: Hazard Profile of this compound

Hazard TypeClassificationPrecautionary Action
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[6]Avoid ingestion, skin contact, and inhalation of dust/vapors. Handle in a well-ventilated area or chemical fume hood.[1][6]
Skin Irritation Category 2[6]Wear appropriate nitrile gloves and a lab coat to prevent skin contact.[1]
Eye Irritation Category 2[6]Wear safety goggles or a face shield to prevent eye contact.[1]
Aquatic Toxicity Potential for long-lasting effects[7]Prevent release into the environment. Do not dispose of down the drain.[1][8]

Visualizing the Disposal Workflow

The decision-making process for proper chemical waste segregation is critical. The following diagram illustrates the initial sorting step for any waste generated in the laboratory to ensure halogenated compounds are correctly identified and isolated.

G start Chemical Waste Generated decision1 Does the waste contain a halogen (F, Cl, Br, I)? start->decision1 halogenated Segregate as HALOGENATED ORGANIC WASTE decision1->halogenated Yes non_halogenated Segregate as NON-HALOGENATED ORGANIC WASTE decision1->non_halogenated No

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9][10]

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Chemically resistant nitrile gloves. Always inspect gloves for tears or holes before use.[11]

  • Body Protection: A full-length laboratory coat.

  • Work Area: Conduct all transfers of this waste within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring regulatory compliance.

  • Select an Appropriate Container:

    • Obtain a designated waste container specifically for "Halogenated Organic Waste." [2][4]

    • The container must be made of a compatible material (polyethylene is common) and be in good condition, free of cracks or leaks.[5][9]

    • It must have a tight-fitting, screw-top lid to prevent spills and the escape of vapors.[9][12]

  • Properly Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[3][13]

    • Clearly write the full chemical name: "this compound" and list any other chemical constituents in the waste container.

    • Record the date when waste is first added. This is the "accumulation start date."[14]

Step 3: In-Lab Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

  • Adding Waste:

    • Always open, add waste to, and close the container inside a chemical fume hood.

    • Keep the container closed at all times except when actively adding waste.[4][8][12] This is a critical EPA requirement to prevent the release of hazardous vapors.

  • Storage:

    • Store the container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste.[12]

    • The container must be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[8][13][15]

    • Segregate the halogenated waste container from incompatible materials, particularly acids and bases.[2][5]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from cradle to grave, which includes arranging for its proper removal.[10]

  • Monitor Fill Level and Time:

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Be aware of institutional time limits for waste accumulation, which can be up to 12 months as long as volume limits are not exceeded.[12]

  • Request Pickup:

    • Once the container is full or nearing its accumulation time limit, submit a chemical waste collection request to your institution's EH&S department.[13]

    • Do not transport hazardous waste containers between rooms or buildings yourself. This must be done by trained EH&S staff.[13]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear plan is essential for a safe and effective response.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or spill pads).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all contaminated cleanup materials into a sealed, labeled bag or container.

    • Dispose of the cleanup materials as halogenated organic waste.[8][15]

  • Large Spills or Uncontrolled Releases:

    • Evacuate the area immediately.

    • Alert others to evacuate and activate the nearest fire alarm if necessary.

    • Call your institution's emergency number and inform them of the chemical identity and spill location.[4][15]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][16]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with water for 15 minutes. Use a safety shower for large exposures. Seek medical attention if irritation persists.[8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][17]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University, Environmental Health & Safety. [Link]

  • REGULATION OF LABORATORY WASTE. American Chemical Society. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford University, Environmental Health & Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents. University of Washington, Environmental Health & Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is the bedrock of innovation and discovery. This guide provides essential, immediate safety and logistical information for working with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione (CAS No: 175136-88-6), a halogenated dione derivative. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several hazards that dictate our safety protocols.[1] The primary risks are associated with its toxicity upon exposure through various routes and its irritant properties.

The Globally Harmonized System (GHS) classification provides a clear, data-driven foundation for our operational plan.[1]

Hazard ClassificationGHS CategoryNature of Hazard
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

This data underscores the necessity of a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is your primary defense against the hazards outlined above. The following recommendations are based on established safety protocols for handling hazardous and halogenated organic compounds.

Visual Workflow: PPE Selection Protocol

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Assess Task & Quantity of Compound weighing Weighing Solid Compound (Risk of Dust Inhalation) start->weighing Solid Form dissolving Dissolving/Solution Handling (Risk of Splash/Aerosol) start->dissolving Liquid/Solution Form ppe_base Baseline PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Goggles weighing->ppe_base ppe_weighing Required Additions for Weighing: - N95/N100 Respirator - Face Shield weighing->ppe_weighing dissolving->ppe_base ppe_dissolving Required Addition for Solutions: - Face Shield dissolving->ppe_dissolving fume_hood Perform ALL operations in a certified Chemical Fume Hood ppe_base->fume_hood Location of Work ppe_weighing->fume_hood Location of Work ppe_dissolving->fume_hood Location of Work caption PPE selection workflow for handling the compound. Waste_Disposal_Workflow cluster_gen Waste Generation cluster_decision Segregation Decision cluster_disposal Disposal Path waste_gen Generate Waste (e.g., leftover solution, contaminated gloves, etc.) decision Is the waste contaminated with the halogenated compound? waste_gen->decision halogenated_waste Place in designated, labeled 'Halogenated Organic Waste' container decision->halogenated_waste  Yes   non_halogenated_waste Follow appropriate disposal protocol for non-halogenated or general lab waste decision->non_halogenated_waste  No   final_disposal Arrange for pickup by Environmental Health & Safety halogenated_waste->final_disposal caption Waste segregation and disposal decision workflow.

Waste segregation and disposal decision workflow.

By integrating this comprehensive safety and handling protocol into your laboratory workflow, you build a system of trust and reliability, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.